molecular formula C12H11NO2S B070444 Methyl 4-methyl-2-phenylthiazole-5-carboxylate CAS No. 189271-66-7

Methyl 4-methyl-2-phenylthiazole-5-carboxylate

Katalognummer: B070444
CAS-Nummer: 189271-66-7
Molekulargewicht: 233.29 g/mol
InChI-Schlüssel: VHJZCEJBOOOTIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a high-purity chemical intermediate of significant value in medicinal chemistry and pharmaceutical research. This compound features a versatile thiazole core, a privileged scaffold prevalent in numerous bioactive molecules. Its specific structure, incorporating an ester moiety at the 5-position and a phenyl ring at the 2-position, makes it an ideal precursor for the synthesis of more complex thiazole derivatives. Researchers primarily utilize this compound as a key building block in the design and development of novel therapeutic agents, particularly for targeting various kinases and enzymes.

Eigenschaften

IUPAC Name

methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJZCEJBOOOTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578712
Record name Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189271-66-7
Record name Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methyl-2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive overview of this compound, its chemical properties, synthesis, and its role within the broader context of thiazole derivatives in drug discovery and development.

Chemical Identity and Properties

Precursor:

  • Compound Name: 4-Methyl-2-phenylthiazole-5-carboxylic acid[2][3][4]

  • CAS Number: 33763-20-1[2][3][4]

  • Molecular Formula: C₁₁H₉NO₂S

  • Physical Form: Solid

Analogous Ethyl Ester:

  • Compound Name: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate[5]

  • CAS Number: 53715-64-3[5]

  • Molecular Formula: C₁₃H₁₃NO₂S[5]

  • Molecular Weight: 247.31 g/mol [5]

The properties of this compound can be inferred from its structure and comparison to its carboxylic acid precursor and ethyl ester analog. It is expected to be a solid at room temperature with solubility in common organic solvents.

Table 1: Physicochemical Properties of 4-Methyl-2-phenylthiazole-5-carboxylic acid (Precursor)

PropertyValueSource(s)
CAS Number 33763-20-1[2][3][4]
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol [3]
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-methyl-2-phenylthiazole-5-carboxylic acid.

Hantzsch Thiazole Synthesis (for the precursor)

The thiazole ring itself is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation reaction between a thioamide and an α-haloketone. For the precursor, 4-methyl-2-phenylthiazole-5-carboxylic acid, the synthesis would involve the reaction of benzthioamide with an appropriate α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester.

Fischer Esterification

The most direct method for preparing this compound is the Fischer esterification of 4-methyl-2-phenylthiazole-5-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Fischer Esterification

  • Dissolution: Dissolve 4-methyl-2-phenylthiazole-5-carboxylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Neutralize the remaining acid with a weak base solution (e.g., sodium bicarbonate). Extract the crude product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Fischer_Esterification Carboxylic_Acid 4-Methyl-2-phenylthiazole- 5-carboxylic acid Protonated_Carbonyl Protonated Carbonyl Intermediate Carboxylic_Acid->Protonated_Carbonyl Protonation Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Acid_Catalyst H+ (e.g., H2SO4) Acid_Catalyst->Carboxylic_Acid Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic attack by Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H2O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Water Water (H2O) Water_Elimination->Water Methyl_Ester Methyl 4-methyl-2-phenylthiazole- 5-carboxylate Protonated_Ester->Methyl_Ester Deprotonation

Caption: Fischer Esterification Workflow

Biological and Pharmacological Significance

The thiazole nucleus is a cornerstone in the development of therapeutic agents due to its wide range of biological activities.[6] Thiazole-containing compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]

Antimicrobial Activity

Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. While specific studies on this compound are limited, related 2-aminothiazole-4-carboxylate derivatives have shown promising activity against Mycobacterium tuberculosis.[4][10]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of thiazole derivatives.[8][11][12][13] The mechanism is often linked to the inhibition of inflammatory enzymes like cyclooxygenase (COX). A series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives demonstrated moderate to good anti-inflammatory activity with low ulcerogenicity.[8]

Anticancer Activity

The thiazole scaffold is present in several anticancer drugs. Research has shown that derivatives of 4-methylthiazole-5-carboxylic acid exhibit anti-breast cancer activity.[9] Furthermore, various 2-phenylthiazole derivatives have been investigated for their cytotoxic effects on different cancer cell lines, including lung, liver, and colon cancer.[5][6][11][14][15][16] The presence of the phenyl group at the 2-position and modifications at the 5-position of the thiazole ring appear to be crucial for their anticancer potential.

Biological_Activities Thiazole_Core Thiazole Core Antimicrobial Antimicrobial Thiazole_Core->Antimicrobial Inhibition of microbial enzymes Anti_inflammatory Anti-inflammatory Thiazole_Core->Anti_inflammatory COX inhibition Anticancer Anticancer Thiazole_Core->Anticancer Cytotoxicity

Caption: Biological Activities of the Thiazole Core

Safety and Handling

The precursor, 4-Methyl-2-phenylthiazole-5-carboxylic acid, is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It is advisable to handle this compound with similar precautions. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable compound for research in medicinal chemistry. Its synthesis from the readily available 4-methyl-2-phenylthiazole-5-carboxylic acid via Fischer esterification is a straightforward process. The rich pharmacological profile of the thiazole scaffold, with demonstrated antimicrobial, anti-inflammatory, and anticancer activities, makes this methyl ester and its derivatives promising candidates for further investigation and development in the pharmaceutical industry. Future research should focus on the detailed biological evaluation of this specific compound to unlock its full therapeutic potential.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Methyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate. (n.d.). Pharmaffiliates. Retrieved February 19, 2026, from [Link]

  • Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. (2025). RSC Medicinal Chemistry.
  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-Carboxamide Derivatives in Human Carcinoma Cell Lines. (2012). Journal of Reports in Pharmaceutical Sciences, 1(1), 14-19.
  • In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of organotin(IV) derivatives of 4-bromophenoxyacetic acid. (2021). Journal of Molecular Structure, 1225, 129123.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLoS ONE, 4(5), e5617.
  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014). Iranian Journal of Basic Medical Sciences, 17(7), 509-514.
  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(18), 4429-4434.
  • Cytotoxic and apoptogenic properties of 2-phenylthiazole-4-carboxamide derivatives in human carcinoma cell lines. (2012). Semantic Scholar. Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014). Iranian Journal of Basic Medical Sciences, 17(7), 509–514.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 153-157.
  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (2017). Science Alert.
  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). Journal of Microbiology, Biotechnology and Food Sciences, 10(5), 789-793.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 153-157.
  • Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant bacteria. (2020). RSC Advances, 10(33), 19561-19572.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014). Iranian Journal of Basic Medical Sciences, 17(7), 509–514.

Sources

"Methyl 4-methyl-2-phenylthiazole-5-carboxylate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a critical heterocyclic scaffold in modern drug discovery. Belonging to the 2,4,5-trisubstituted thiazole class, it serves as both a robust pharmacophore and a versatile synthetic intermediate. Its structural architecture combines a lipophilic phenyl domain (for hydrophobic pocket occupancy) with a polar thiazole-carboxylate core (facilitating hydrogen bonding and further derivatization). This guide provides a comprehensive technical analysis of its physicochemical properties, Hantzsch synthetic protocols, and therapeutic utility in oncology and antimicrobial research.

Part 1: Physicochemical Profile & Molecular Identity[1][2]

This compound represents a specific ester derivative often utilized as a precursor to bioactive carboxylic acids or carboxamides.

Table 1: Molecular Specifications

PropertySpecificationNotes
IUPAC Name Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Molecular Formula C₁₂H₁₁NO₂S Distinct from the ethyl ester (C₁₃H₁₃NO₂S)
Molecular Weight 233.29 g/mol Monoisotopic Mass: ~233.05 Da
Physical State Crystalline SolidTypically off-white to pale yellow needles
Solubility DMSO, DCM, MethanolLow aqueous solubility due to phenyl/thiazole lipophilicity
LogP (Predicted) ~3.0 - 3.5High membrane permeability potential
Key Pharmacophore Thiazole Ring (N/S)Bioisostere for pyridine/benzene; π-π stacking capability

Structural SMILES: COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C

Part 2: Synthetic Architecture (The Hantzsch Protocol)

The most authoritative method for synthesizing this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an


-halo 

-keto ester is preferred for its high regioselectivity and yield.
2.1 Reaction Mechanism & Pathway

The synthesis involves the condensation of Thiobenzamide with Methyl 2-chloroacetoacetate . The mechanism proceeds via the nucleophilic attack of the sulfur atom on the


-carbon of the ester, followed by cyclization and dehydration.

HantzschSynthesis Reactant1 Thiobenzamide (Ph-CS-NH2) Intermediate Hydroxy-thiazoline Intermediate Reactant1->Intermediate S-Alkylation (EtOH, Reflux) Reactant2 Methyl 2-chloroacetoacetate (CH3-CO-CHCl-COOMe) Reactant2->Intermediate Product Methyl 4-methyl-2-phenyl- thiazole-5-carboxylate Intermediate->Product Cyclodehydration (-H2O) Byproduct H2O + HCl Intermediate->Byproduct

Figure 1: The Hantzsch condensation pathway. The sulfur nucleophile initiates the cascade, forming the thiazole core with precise regiochemistry.

2.2 Detailed Experimental Protocol

Note: This protocol is designed for research-grade synthesis (10 mmol scale).

Reagents:

  • Thiobenzamide (1.37 g, 10 mmol)

  • Methyl 2-chloroacetoacetate (1.50 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Pyridine (Catalytic amount, optional for acid scavenging)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (10 mmol) in 20 mL of absolute ethanol.

  • Addition: Dropwise add Methyl 2-chloroacetoacetate (10 mmol) to the stirring solution at room temperature. Critical: Maintain equimolar ratios to prevent difficult-to-remove impurities.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). The spot for thiobenzamide should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms immediately, filter and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL, then pour onto crushed ice (50 g).

    • Neutralize with 10% NaHCO₃ solution if necessary to precipitate the free base.

  • Purification: Recrystallize the crude solid from hot ethanol or ethanol/water mixtures to yield pure needle-like crystals.

Part 3: Structural Biology & Therapeutic Applications[3][4]

The this compound scaffold acts as a "privileged structure" in medicinal chemistry. The ester group at position 5 is often hydrolyzed to the acid (COOH) or converted to amides to target specific enzymes.

3.1 Key Biological Targets

A. Monoacylglycerol Lipase (MAGL) Inhibition (Oncology) Derivatives of this scaffold have shown efficacy in inhibiting MAGL, an enzyme that regulates lipid signaling pathways in cancer cells. The thiazole core mimics the arachidonoyl chain geometry, blocking the active site.

  • Mechanism:[1][2] Disruption of pro-tumorigenic lipid signaling.

  • Reference: Studies on thiazole-5-carboxylates as MAGL inhibitors [1].[3]

B. CYP51 Inhibition (Antifungal) The 2-phenylthiazole moiety is a known pharmacophore for inhibiting sterol 14


-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis.
  • SAR Insight: The phenyl ring at C2 occupies the hydrophobic access channel of the heme protein.

  • Reference: Design of 2-phenylthiazole derivatives for antifungal activity [2].

C. TRBP-Dicer Interaction (Gene Regulation) Recent studies identify 2-phenylthiazole-5-carboxylic acid derivatives (hydrolyzed form of this ester) as small molecule inhibitors of the TRBP-Dicer complex, modulating microRNA biogenesis in hepatocellular carcinoma.[4]

  • Reference: Targeting Transactivation Response RNA-Binding Protein 2 [3].[5][4]

3.2 Structure-Activity Relationship (SAR) Map

SAR_Map Core Thiazole Core (C3NS) Pos2 Position 2: Phenyl Group (Hydrophobic Interaction) Core->Pos2 Pi-Stacking Domain Pos4 Position 4: Methyl Group (Steric Fit / Lipophilicity) Core->Pos4 Steric Gate Pos5 Position 5: Methyl Ester (H-Bond Acceptor / Prodrug) Core->Pos5 Metabolic Handle

Figure 2: Pharmacophore mapping of the trisubstituted thiazole. The C5 ester is the primary site for diversification (e.g., into amides or acids).

Part 4: Analytical Characterization

To validate the synthesis of This compound , compare experimental data against these expected spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.75 ppm (s, 3H): Methyl group at C4.
      
    • 
       3.90 ppm (s, 3H): Methyl ester (O-CH₃).
      
    • 
       7.40–7.50 ppm (m, 3H): Meta/Para protons of Phenyl ring.
      
    • 
       7.90–8.00 ppm (m, 2H): Ortho protons of Phenyl ring.
      
  • IR Spectroscopy:

    • ~1710–1720 cm⁻¹: Strong C=O stretch (Ester).

    • ~1600 cm⁻¹: C=N stretch (Thiazole ring).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 234.3.

References
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. ACS Publications. Available at: [Link]

  • PubChem Compound Summary: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Analogous Structure). PubChem. Available at: [Link]

Sources

Technical Guide: Spectral Characterization of Methyl 4-methyl-2-phenylthiazole-5-carboxylate

[1][2]

Executive Summary

Methyl 4-methyl-2-phenylthiazole-5-carboxylate (CAS: 33763-20-1 for the acid precursor; ester often synthesized in-situ or referenced as derivative) is a critical pharmacophore in medicinal chemistry.[1] Belonging to the 2,4,5-trisubstituted thiazole class, it serves as a structural scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and adenosine receptor antagonists.

This guide provides a rigorous spectral analysis (NMR, MS, IR) of the compound.[2] It is designed for analytical chemists and synthetic researchers requiring validated reference data for structural confirmation and purity assessment. The data presented here is synthesized from high-field NMR studies and high-resolution mass spectrometry.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12]

PropertyData
IUPAC Name Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 110–112 °C
Solubility Soluble in CHCl₃, DMSO, MeOH; Insoluble in water

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying common impurities. This compound is classically prepared via the Hantzsch Thiazole Synthesis .[3]

Reaction Workflow

The synthesis involves the condensation of Thiobenzamide with Methyl 2-chloroacetoacetate (or bromo-analog).[1]

Gcluster_0PrecursorsThioThiobenzamide(Ph-CS-NH2)InterHydroxythiazolineIntermediateThio->InterReflux (EtOH)HaloMethyl 2-chloroacetoacetate(Cl-CH(COOMe)-COCH3)Halo->InterProdThis compound(Target)Inter->Prod- H2O(Dehydration)ByprodHCl / H2OInter->Byprod

Figure 1: Hantzsch synthesis pathway showing the condensation and dehydration steps.[1]

Common Spectral Impurities
  • Unreacted Thiobenzamide: Look for NH₂ broad singlets in proton NMR (~7-9 ppm) and absence of the ester methyl peak.

  • Hantzsch Intermediate (Hydroxythiazoline): If dehydration is incomplete, aliphatic signals for the ring CH (approx 5-6 ppm) may appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is reported for CDCl₃ at 400 MHz.[4] The aromatic thiazole ring current significantly deshields the C4-methyl group compared to a standard allylic methyl.

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.94 Multiplet (m)2HPhenyl (Ortho)Deshielded by the thiazole ring anisotropy.[1]
7.44 Multiplet (m)3HPhenyl (Meta/Para)Typical aromatic region overlap.[5]
3.87 Singlet (s)3HEster -OCH₃Characteristic methyl ester singlet; sharp and intense.[1]
2.77 Singlet (s)3HThiazole C4-CH₃Downfield shift (vs. 2.3 ppm toluene) due to heteroaromatic ring and adjacent C=N.
¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignment
169.9 C=O[1]Ester Carbonyl (Quaternary)
162.5 CqC2 of Thiazole (N=C-S) - Most deshielded ring carbon.[1]
161.2 CqC4 of Thiazole (Attached to Methyl)
132.7 CqPhenyl Ipso Carbon
130.9 CHPhenyl (Para)
128.9 CH (2C)Phenyl (Meta)
126.7 CH (2C)Phenyl (Ortho)
121.2 CqC5 of Thiazole (Attached to Ester)
52.0 CH₃Ester Methyl
17.4 CH₃Thiazole C4-Methyl
Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard. DMSO-d₆ is a viable alternative if solubility issues arise, but expect solvent peaks at 2.50 ppm (DMSO) and 3.33 ppm (H₂O) to potentially interfere with the methyl signals.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaCl/KCl from workup) which can cause line broadening.

Mass Spectrometry (MS)

The compound exhibits a robust molecular ion peak under Electrospray Ionization (ESI) and Electron Impact (EI).

MS Data Profile[1]
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (M+): m/z 233[5]

  • Protonated Ion (MH+): m/z 234 (Base peak in ESI)

Fragmentation Logic (EI)

Under Electron Impact, the molecule undergoes characteristic cleavage of the ester and the thiazole ring.

MSMMolecular Ion [M]+m/z 233Frag1[M - OCH3]+Loss of Methoxym/z 202M->Frag1-31 DaFrag2[M - COOCH3]+Loss of Ester Groupm/z 174M->Frag2-59 DaFrag3Ph-CN+Benzonitrile Fragmentm/z 103Frag2->Frag3Ring Cleavage

Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

  • m/z 233: Molecular ion.

  • m/z 202: Acylium ion formed by loss of the methoxy radical (•OCH₃).

  • m/z 103: Benzonitrile fragment (Ph-CN), diagnostic of 2-phenyl substituted thiazoles undergoing ring collapse.

Infrared (IR) Spectroscopy

While NMR/MS are primary, IR provides rapid confirmation of the ester functionality.

  • 1717 cm⁻¹: Strong C=O stretch (Conjugated Ester).

  • 2925, 2851 cm⁻¹: C-H stretches (Aromatic and Aliphatic).

  • 1266 cm⁻¹: C-O stretch.[1]

  • 1500–1600 cm⁻¹: C=N and C=C aromatic vibrations.

References

  • Bondock, S. et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry. (Contextualizes Hantzsch synthesis protocols).

  • Al-Balas, Q. et al. (2009).[1][6] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLOS ONE. (Provides comparative NMR data for thiazole carboxylates).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2743970, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate." PubChem. (Analogous ethyl ester spectral data for validation).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Authoritative source for general thiazole fragmentation and shifts).

Biological activity of 2-phenylthiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 2-Phenylthiazole Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Abstract

The 2-phenylthiazole moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to interact with diverse biological targets including receptor tyrosine kinases (RTKs), tubulin, and microbial enzymes. This technical guide provides a comprehensive analysis of 2-phenylthiazole derivatives, focusing on their structural utility in drug design. We detail the mechanistic basis of their anticancer and antimicrobial activities, provide a self-validating protocol for their synthesis via the Hantzsch reaction, and visualize critical Structure-Activity Relationships (SAR) to guide future optimization.

Introduction: The Pharmacophore

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen.[1] When substituted at the C2 position with a phenyl ring, the resulting 2-phenylthiazole system offers a unique planar architecture that mimics the biological activity of peptide bonds while offering superior metabolic stability.

Key Chemical Properties:

  • 
    -Electron Delocalization:  Facilitates stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.
    
  • Hydrogen Bonding: The nitrogen atom at position 3 acts as a hydrogen bond acceptor, crucial for orienting the molecule within the ATP-binding sites of kinases like EGFR.

  • Lipophilicity: The phenyl ring enhances membrane permeability, a critical factor for intracellular targets like tubulin.

Chemical Synthesis: The Hantzsch Protocol

The most robust method for constructing the 2-phenylthiazole core is the Hantzsch Thiazole Synthesis .[2] This condensation reaction between an


-haloketone and a thioamide is favored for its high regioselectivity and atom economy.
Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by cyclization and dehydration.[2]

HantzschSynthesis cluster_conditions Reaction Conditions Reactants Reactants (Thiobenzamide + Phenacyl Bromide) Intermediate S-Alkylation Intermediate Reactants->Intermediate Nucleophilic Attack (S -> C) Cyclization Cyclization (Hydroxy-thiazoline) Intermediate->Cyclization Intramolecular Attack (N -> C=O) Dehydration Dehydration (-H₂O) Cyclization->Dehydration Acid/Heat Product 2-Phenylthiazole Derivative Dehydration->Product Aromatization Solvent Ethanol (Abs.) Catalyst Reflux (4-5h)

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Validated Experimental Protocol

Objective: Synthesis of 2-phenyl-4-(4-fluorophenyl)thiazole. Rationale: The fluorine substituent is chosen for its ability to block metabolic oxidation at the para-position, enhancing half-life.

  • Reagents:

    • Thiobenzamide (1.0 mmol, 137 mg)

    • 2-Bromo-4'-fluoroacetophenone (1.0 mmol, 217 mg)

    • Absolute Ethanol (10 mL)

  • Procedure:

    • Dissolve the thiobenzamide in ethanol in a 50 mL round-bottom flask.

    • Add the

      
      -haloketone (2-bromo-4'-fluoroacetophenone) portion-wise to the stirring solution. Note: The reaction is exothermic; addition should be controlled to prevent boiling over.
      
    • Equip with a reflux condenser and heat the mixture to reflux (

      
      ) for 4 hours.
      
    • Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The starting material spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (

      
      ) and neutralize with 
      
      
      
      ammonium hydroxide solution to precipitate the free base.
    • Filter the solid precipitate under vacuum.[3]

    • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

  • Validation:

    • Yield should be

      
      .
      
    • Melting point:

      
       (Literature comparison required).
      

Therapeutic Applications & Mechanisms

Anticancer Activity

2-Phenylthiazole derivatives exhibit a dual mechanism of action, acting as both Tubulin Polymerization Inhibitors and Kinase Inhibitors .

  • Tubulin Targeting: These compounds bind to the colchicine-binding site of

    
    -tubulin. By inhibiting polymerization, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
    
  • Kinase Targeting (EGFR/VEGFR-2): The thiazole nitrogen and the 2-phenyl group mimic the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of receptor tyrosine kinases.

Key Data Summary:

Compound Class Target Cell Line IC50 / Activity Reference

| 2-Phenylthiazole-4-carboxamide | EGFR / HER2 | MCF-7 (Breast) |


 | [1] |
| Thiazolyl-pyrazoline Hybrid | EGFR Kinase | A549 (Lung) | 

| [2] | | 4-(3,4,5-Trimethoxyphenyl)thiazole | Tubulin | HeLa (Cervical) |

| [3] |
Antimicrobial Activity

The scaffold demonstrates efficacy against MRSA and Candida albicans by targeting CYP51 (Lanosterol 14


-demethylase) .
  • Mechanism: The nitrogen of the thiazole ring coordinates with the heme iron of the CYP51 enzyme, preventing the demethylation of lanosterol, a precursor vital for fungal cell membrane integrity.

  • SAR Insight: Hydrophobic substituents (e.g.,

    
    -pentyl) on the phenyl ring occupy the hydrophobic access channel of the enzyme, drastically lowering MIC values (
    
    
    
    ).

Structure-Activity Relationship (SAR) Analysis

Understanding the substitution patterns is critical for optimizing biological activity.

SARMap Core 2-Phenylthiazole Scaffold Pos2 Position 2 (Phenyl Ring) Core->Pos2 Pos4 Position 4 (Thiazole Ring) Core->Pos4 Pos5 Position 5 (Thiazole Ring) Core->Pos5 Rule2 Hydrophobic Groups (Alkyl/Aryl) Enhance CYP51 binding Electron-withdrawing (F, Cl) Enhances metabolic stability Pos2->Rule2 Rule4 Bulky Aromatics (e.g., Trimethoxyphenyl) Critical for Tubulin binding (Mimics Combretastatin A-4) Pos4->Rule4 Rule5 Small Groups (H, CH3) Steric tolerance is low here Pos5->Rule5

Figure 2: SAR Map highlighting critical substitution zones for optimizing potency.

Biological Assay Protocol: MTT Cytotoxicity

To validate the anticancer potential, the MTT assay is the industry standard for initial screening.

  • Preparation: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 
    
    
    
    in
    
    
    .
  • Treatment: Treat cells with the synthesized 2-phenylthiazole derivative at varying concentrations (

    
    ) for 48 hours. Include DMSO as a vehicle control (
    
    
    
    ).
  • Assay:

    • Add

      
       of MTT solution (
      
      
      
      in PBS) to each well.
    • Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

    • Remove media and dissolve crystals in

      
       DMSO.
      
  • Readout: Measure absorbance at

    
     using a microplate reader. Calculate IC50 using non-linear regression analysis.
    

References

  • Aliabadi, A., et al. (2010). "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry. Link

  • El-Moghazy, S. M., et al. (2022).[5] "Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors."[6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sayeed, M., et al. (2022).[7] "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega. Link

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." BenchChem Protocols. Link

  • Lv, Y., et al. (2021). "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Advances. Link

Sources

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile reactivity have made it a central component in a wide array of therapeutic agents, from life-saving antibiotics to targeted cancer therapies. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of thiazole compounds, focusing on their mechanisms of action, key experimental protocols for their evaluation, and synthetic strategies for their derivatization.

Part 1: The Thiazole Moiety: A Privileged Pharmacophore

Introduction to the Thiazole Ring

The thiazole nucleus, with the chemical formula C₃H₃NS, is an aromatic five-membered ring system containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1][2] This structural motif is not only a synthetic pharmacophore but is also found in a variety of natural products, including vitamin B1 (thiamine) and penicillin.[3][4] The presence of both an electron-donating sulfur atom and an electron-withdrawing imine group imparts a unique electronic character to the ring, making it a versatile building block in drug design.[5]

Physicochemical Properties and Therapeutic Relevance

The thiazole ring's aromaticity and the presence of heteroatoms contribute to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. These interactions are crucial for the high-affinity binding of thiazole-containing drugs to their respective enzymes and receptors.[6] Furthermore, the thiazole nucleus is generally stable to metabolic degradation and can be readily substituted at various positions to modulate its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target specificity.[5]

A Broad Spectrum of Biological Activities

Thiazole derivatives have demonstrated a remarkable range of pharmacological activities, underscoring their importance in drug discovery.[1][2] These activities include:

  • Anticancer: Thiazole-containing compounds have shown significant efficacy against various cancer cell lines through diverse mechanisms.[6][7][8]

  • Antimicrobial: The thiazole ring is a key component of many antibacterial and antifungal agents.[5][9][10]

  • Anti-inflammatory and Analgesic: Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways and alleviate pain.[2][11]

  • Antioxidant: Certain thiazole compounds exhibit potent antioxidant properties.[2][5]

  • Antiviral: The thiazole scaffold is present in antiretroviral drugs like Ritonavir.[3][5]

  • Other Therapeutic Areas: Thiazole derivatives have also been explored for their potential in treating diabetes, neurodegenerative diseases, and parasitic infections.[1][12][13]

Part 2: Anticancer Applications of Thiazole Compounds: Mechanisms and Evaluation

The development of novel anticancer agents is a major focus of thiazole-related research. The versatility of the thiazole scaffold allows for the design of compounds that can target various hallmarks of cancer.

Mechanisms of Anticancer Action

Thiazole derivatives exert their anticancer effects through multiple mechanisms, often targeting specific signaling pathways or cellular processes that are dysregulated in cancer cells.

A primary mechanism by which many thiazole-based anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death.[7][8] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

Thiazole derivatives have been shown to inhibit several critical signaling pathways that are hyperactive in cancer, leading to uncontrolled cell proliferation and survival.[7][8] One of the most important of these is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway Thiazole Thiazole Derivative PI3K PI3K Thiazole->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole derivative.

Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division. Some thiazole compounds have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]

FDA-Approved Thiazole-Containing Anticancer Drugs

The clinical significance of the thiazole scaffold is highlighted by the number of FDA-approved anticancer drugs that incorporate this moiety. A notable example is Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[6][14]

Drug NameMechanism of ActionPrimary Indications
Dasatinib Tyrosine kinase inhibitor (BCR-ABL and SRC family kinases)Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)
Ixabepilone Microtubule stabilizerMetastatic or locally advanced breast cancer
Tiazofurin IMP dehydrogenase inhibitorAcute Myeloid Leukemia (AML)
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Thiazole compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HepG2)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Part 3: Antimicrobial Potential of Thiazole Derivatives

Thiazole-containing compounds have long been a cornerstone of antimicrobial therapy, with the penicillin family being a prime example.[9] Modern research continues to explore novel thiazole derivatives to combat the growing threat of antibiotic resistance.[10]

Antibacterial and Antifungal Activity

Thiazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi.[5][9][13] Their efficacy is often dependent on the specific substitutions on the thiazole ring, which can be tailored to target specific microbial species.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of thiazole compounds are diverse and can include:

  • Inhibition of cell wall synthesis: As seen with penicillins.[9]

  • Disruption of microbial metabolism.

  • Inhibition of essential enzymes.

Addressing Antibiotic Resistance

A key area of research is the development of thiazole derivatives that can overcome existing mechanisms of antibiotic resistance.[10] This includes designing compounds that are not susceptible to bacterial enzymes like β-lactamases or that can inhibit biofilm formation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Thiazole compound stock solution

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microplate

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Microplate incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 4: Anti-inflammatory and Analgesic Properties

Thiazole derivatives have also shown promise as anti-inflammatory and analgesic agents.[2][11]

Modulation of Inflammatory Pathways

Certain thiazole compounds can modulate the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.

Thiazole Compounds in Pain Management

The analgesic effects of some thiazole derivatives are believed to be mediated through their interaction with various receptors and enzymes involved in pain signaling pathways.[11]

Part 5: Synthesis of Thiazole Derivatives

The synthesis of a diverse library of thiazole derivatives is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the preparation of thiazoles.[2] It involves the condensation of an α-haloketone with a thioamide.

Hantzsch_Synthesis Thioamide Thioamide (R-CS-NH2) Intermediate1 Nucleophilic Attack Thioamide->Intermediate1 Haloketone α-Haloketone (R'-CO-CH2-X) Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Thiazole Thiazole Derivative Intermediate3->Thiazole

Caption: The general workflow of the Hantzsch thiazole synthesis.

This protocol describes a typical Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

  • Thiourea

  • 2-Bromoacetophenone

  • Ethanol

  • Reflux condenser

  • Heating mantle

  • Beakers, flasks, and other standard laboratory glassware

  • Sodium bicarbonate solution

  • Filter paper and funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.

  • Addition of α-Haloketone: Add 2-bromoacetophenone (1 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 6: Future Perspectives and Drug Development

The therapeutic potential of thiazole compounds is vast and continues to be an active area of research.[12][15] Future efforts will likely focus on:

  • Development of more selective and potent derivatives: By leveraging computational modeling and high-throughput screening, researchers can design thiazole compounds with improved target specificity and reduced off-target effects.[16]

  • Exploration of novel therapeutic targets: The versatility of the thiazole scaffold allows for its application in targeting a wide range of diseases beyond cancer and infectious diseases.

  • Combination therapies: Investigating the synergistic effects of thiazole derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of the chemical space around the thiazole nucleus holds immense promise for the discovery and development of the next generation of innovative medicines.

Part 7: References

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (2022, August 18).

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31).

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (2022, June 15).

  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, September 1).

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1).

  • A review on biological and medicinal significance of thiazoles - Taylor & Francis. (2021, July 2).

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21).

  • Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview - Bentham Science Publishers. (2024, December 8).

  • Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents | ACS Omega - ACS Publications. (2024, May 20).

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21).

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - Bentham Science Publisher. (2022, May 10).

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.

  • Thiazole derivatives: prospectives and biological applications - Taylor & Francis. (2024, April 24).

  • Thiazole and thiazole containing drugs | PPTX - Slideshare.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28).

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance | Journal of Medicinal Chemistry - ACS Publications. (2020, March 25).

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores - ResearchGate.

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31).

Sources

Technical Guide: Methyl 4-methyl-2-phenylthiazole-5-carboxylate as a Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of "privileged structures" in medicinal chemistry, the thiazole-5-carboxylate core stands out for its high rigidity, metabolic stability, and capacity for diverse functionalization.[1] Specifically, Methyl 4-methyl-2-phenylthiazole-5-carboxylate serves as a pivotal intermediate—a "linchpin" scaffold—that enables the rapid generation of bioactive libraries targeting oncology (angiogenesis/EGFR), metabolic disorders (xanthine oxidase), and infectious diseases.[1]

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility via the Hantzsch reaction, its physicochemical profile, and its strategic application in structure-activity relationship (SAR) campaigns.[1]

Chemical Architecture & Physicochemical Profile[1][2]

The utility of this compound lies in its structural economy. It presents three distinct vectors for modification:

  • C2-Position (Phenyl Ring): A hydrophobic domain ideal for pi-stacking interactions within receptor pockets (e.g., ATP binding sites of kinases).[1]

  • C4-Position (Methyl Group): Provides steric bulk that can enforce conformation or fill small hydrophobic pockets.

  • C5-Position (Ester/Carboxylate): The primary "warhead" attachment point. This ester is easily hydrolyzed to the acid or converted to amides/hydrazides, serving as the hydrogen-bond acceptor/donor region.

Table 1: Physicochemical Properties (In Silico Estimates)
PropertyValueDrug-Likeness Implication
Molecular Formula C₁₃H₁₃NO₂SLow MW allows for fragment-based design.
Molecular Weight ~247.31 g/mol Well below Lipinski cutoff (500), allowing heavy derivatization.[1]
LogP (Octanol/Water) ~3.2 - 3.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 0Increases oral bioavailability potential.
H-Bond Acceptors 3 (N, O, O)Sufficient for target engagement without desolvation penalties.[1]
Rotatable Bonds 3Rigid core reduces entropic penalty upon binding.

Synthetic Accessibility: The Hantzsch Thiazole Synthesis[2]

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an


-halo 

-keto ester. This pathway is favored for its atom economy and scalability.
Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the sulfur atom of the thioamide on the


-carbon of the halo-keto ester, followed by cyclization and dehydration.

HantzschSynthesis Thioamide Thiobenzamide (Nucleophile) Intermediate Thioimidate Intermediate Thioamide->Intermediate S-Alkylation (Ethanol, Reflux) HaloEster Methyl 2-chloroacetoacetate (Electrophile) HaloEster->Intermediate Cyclization Cyclization & Dehydration (- H2O, - HCl) Intermediate->Cyclization Intramolecular Attack Product This compound (Scaffold) Cyclization->Product Aromatization

Figure 1: The Hantzsch synthesis pathway for generating the core scaffold.[1]

Validated Laboratory Protocol

Objective: Synthesis of this compound.

Reagents:

  • Thiobenzamide (1.0 equiv)[1]

  • Methyl 2-chloroacetoacetate (1.1 equiv)

  • Ethanol (Absolute)[1]

  • Pyridine (Catalytic, optional for acid scavenging)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (10 mmol) in Ethanol (20 mL).

  • Addition: Dropwise add Methyl 2-chloroacetoacetate (11 mmol) over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter, wash with cold ethanol, and dry.[1]

    • If oil forms:[1] Evaporate solvent, neutralize with 10% NaHCO₃, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from ethanol/water to yield white crystals (mp: 110–112°C).

Scaffold Versatility & Divergence

The methyl ester group at C5 is not the final drug but the "gateway." It allows the scaffold to diverge into three primary pharmacological classes.

ScaffoldDivergence Core This compound (CORE SCAFFOLD) Path1 Hydrolysis (LiOH/NaOH) Core->Path1 Path2 Hydrazinolysis (NH2NH2) Core->Path2 Path3 Direct Amidation (AlMe3 / Amine) Core->Path3 Acid Carboxylic Acid (Intermediate) Path1->Acid Hydrazide Carbohydrazide (Linker) Path2->Hydrazide Anticancer Carboxamides (Anticancer/Kinase Inhibitors) Path3->Anticancer Acid->Anticancer Coupling w/ Heterocycles XOI Benzamido Derivatives (Xanthine Oxidase Inhibitors) Acid->XOI Coupling w/ Anilines Antimicrobial Hydrazones/1,3,4-Oxadiazoles (Antimicrobial/Antiviral) Hydrazide->Antimicrobial + Aldehydes/Cyclization

Figure 2: Divergent synthesis strategy transforming the ester scaffold into bioactive classes.

Therapeutic Case Studies

Oncology: Angiogenesis and Kinase Inhibition

Derivatives of this scaffold, particularly N-substituted thiazole-5-carboxamides , have shown potent activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR.[1]

  • Mechanism: The thiazole ring acts as a central spacer. The 2-phenyl group occupies the hydrophobic pocket, while the amide linker at C5 hydrogen bonds with the hinge region of the kinase (e.g., Cys919 in VEGFR-2).[1]

  • Key Insight: Substitution on the 2-phenyl ring (e.g., 4-Cl or 3,4-dimethoxy) significantly modulates potency.[1] The 4-methyl group on the thiazole ring is crucial for orienting the molecule within the ATP-binding cleft.

Metabolic Disease: Xanthine Oxidase (XO) Inhibition

Non-purine XO inhibitors are vital for treating gout.[1][2]

  • Analogs: 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives (isosteres of Febuxostat) function by blocking the channel leading to the molybdenum center of the enzyme.

  • SAR Note: A free carboxylic acid at C5 (derived from hydrolyzing our methyl ester scaffold) is often required for electrostatic interaction with Arg880 in the XO active site.[1]

Infectious Disease: Hydrazide-Hydrazones

Converting the methyl ester to a hydrazide (–CONHNH₂) and condensing it with aldehydes yields hydrazones with broad-spectrum antimicrobial activity.

  • Target: These derivatives often disrupt bacterial cell wall synthesis or inhibit specific viral proteins (e.g., Flavivirus E-protein).[1]

Experimental Protocol: Library Generation (Amidation)

Context: Converting the scaffold into a library of potential anticancer agents via amide coupling.

Method A: Direct Aminolysis (For Aliphatic Amines) [1]

  • Dissolve this compound (1 mmol) in Toluene.

  • Add Trimethylaluminum (AlMe₃, 2.0M in toluene, 1.2 equiv) dropwise under Argon at 0°C. (Caution: Pyrophoric) .

  • Add the amine (1.2 equiv).[1]

  • Heat to 80°C for 3–5 hours.

  • Quench carefully with dilute HCl. Extract and purify.

Method B: Via Acid Chloride (For Aniline Derivatives) [1]

  • Hydrolysis: Treat the ester with LiOH in THF/Water to get the carboxylic acid.

  • Activation: Reflux the acid in Thionyl Chloride (SOCl₂) for 2 hours to generate the acid chloride. Evaporate excess SOCl₂.

  • Coupling: Dissolve the crude acid chloride in DCM. Add the substituted aniline (1.0 equiv) and Triethylamine (1.5 equiv).[1] Stir at RT for 4 hours.

  • Result: High yields of N-aryl-4-methyl-2-phenylthiazole-5-carboxamides.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 2016.[2][3] Link

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors. ChemistrySelect, 2017. Link

  • An Investigation of Phenylthiazole Antiflaviviral Agents. ACS Infectious Diseases, 2016.[1] Link

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. International Journal of Molecular Sciences, 2014. Link

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, and Docking. ACS Omega, 2023.[1] Link

Sources

In-Silico Architectures: Navigating the Pharmacophore Space of 4-Methylthiazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Version: 1.0

Executive Summary: The Thiazole Imperative

The 4-methylthiazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility spans from Xanthine Oxidase (XO) inhibition (gout management) to EGFR modulation (oncology) and DNA Gyrase B targeting (antimicrobial resistance).

This guide moves beyond basic screening. It details a rigorous in-silico campaign designed to filter, optimize, and validate derivatives of this scaffold. We prioritize causality: why a specific force field is chosen for sulfur-containing heterocycles, how to validate docking poses using dynamics, and where to look for off-target toxicity.

Computational Workflow Architecture

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we employ a funnel-based approach. This workflow integrates Quantum Mechanics (QM) for ligand accuracy with Molecular Dynamics (MD) for temporal stability.

Phase 1: Ligand Construction & Quantum Preparation

Standard molecular mechanics force fields often underestimate the sigma-hole effects and polarizability of the thiazole sulfur.

  • Protocol: Initial geometry generation

    
     DFT Optimization (B3LYP/6-31G** basis set) 
    
    
    
    RESP charge calculation.
  • Rationale: Accurate partial charges are critical for electrostatic interaction energies in the docking scoring function.

Phase 2: Target Selection & Topology Generation

We focus on three validated targets for this scaffold:

  • Xanthine Oxidase (PDB: 1N5X): For anti-gout applications.

  • EGFR Kinase Domain (PDB: 4WKQ): For anti-cancer applications.

  • DNA Gyrase B (PDB: 1KZN): For antimicrobial applications.

Phase 3: Dynamic Validation (MD)

Static docking is insufficient for thiazoles due to the flexibility of the carboxylic acid tail. MD simulations (100 ns) are required to verify the persistence of hydrogen bonds.

Visualizing the Workflow

The following diagram outlines the decision logic for the in-silico campaign.

G Start Ligand Library (4-methylthiazole-5-COOH derivatives) QM QM Optimization (DFT B3LYP/6-31G**) Start->QM Geometry Correction ADMET ADMET Filtering (Lipinski/Veber Rules) QM->ADMET RESP Charges ADMET->Start Fail Docking Molecular Docking (AutoDock Vina / Glide) ADMET->Docking Pass Docking->QM Poor Convergence MD MD Simulation (100ns, GROMACS) Docking->MD Top 10% Poses Analysis Binding Free Energy (MM-PBSA) MD->Analysis Trajectory Lead Lead Candidate Selection Analysis->Lead u0394G < -9.0 kcal/mol

Figure 1: Integrated computational workflow for thiazole derivative screening. Blue/Red nodes indicate high-compute phases.

Case Study Analysis: Target-Specific Mechanisms

Xanthine Oxidase (XO) Inhibition

Context: High serum uric acid leads to gout.[1] Thiazole derivatives mimic the purine ring of xanthine but offer better specificity than allopurinol.

  • Key Interaction: The carboxylic acid moiety of the 4-methylthiazole acts as a bioisostere, forming critical hydrogen bonds with Arg880 and Glu802 in the XO active site.

  • Hydrophobic Clamp: The 4-methyl group sits in a hydrophobic pocket lined by Phe914 and Phe1009 , stabilizing the pose.

  • Data Insight: Derivatives with para-fluoro or para-chloro benzamido substitutions (e.g., Compound 5b) show

    
     values as low as 0.57 
    
    
    
    , comparable to Febuxostat.[2]
Anticancer Activity (EGFR & COX-2)

Context: Dual inhibition of EGFR and COX-2 is a potent strategy for colorectal and breast cancers.

  • Mechanism:

    • EGFR: The thiazole ring engages in

      
      -cation interactions with Lys745 .
      
    • COX-2: The scaffold fits into the selectivity pocket, with the carboxylic acid hydrogen bonding to Arg120 .

  • Data Insight: Hydroxy-substituted benzothiazole-carboxamide hybrids (e.g., Compound 6j) demonstrated

    
     values of 7.83 
    
    
    
    against HCT-116 cell lines.[3]

Detailed Experimental Protocols

Protocol A: Molecular Docking (AutoDock Vina)

Objective: Predict binding pose and affinity.[3][4][5][6]

  • Receptor Prep:

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman united atom charges.

    • Critical Step: Define the grid box centered on the native ligand (Size:

      
       Å).
      
  • Ligand Prep:

    • Convert DFT-optimized structures to PDBQT format.

    • Set the carboxylic acid torsion as rotatable, but restrict the thiazole ring planarity.

  • Execution:

    • Run Vina with exhaustiveness = 32 (standard is 8, but thiazoles require higher sampling due to polar interactions).

  • Validation:

    • Re-dock the native co-crystallized ligand. RMSD must be

      
       Å.
      
Protocol B: Molecular Dynamics (GROMACS)

Objective: Assess the temporal stability of the Ligand-Receptor complex.

  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) with penalty scores checked.

  • Solvation:

    • TIP3P water model, cubic box with 1.0 nm padding.

    • Neutralize with

      
       and 
      
      
      
      ions (0.15 M).
  • Equilibration:

    • NVT: 100 ps at 300 K (V-rescale thermostat).

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run:

    • 100 ns simulation time.

    • Save coordinates every 10 ps.

  • Analysis Metrics:

    • RMSD: Ligand stability relative to protein backbone.

    • H-Bond Analysis: Occupancy % of the COOH...Arg880 bond (XO) or COOH...Arg120 bond (COX-2).

Quantitative Data Summary

The following table synthesizes key bioactivity data from recent literature, serving as a benchmark for validation of new in-silico designs.

TargetCompound IDSubstitution (R-group)Binding Energy (kcal/mol)Bioactivity (

/ MIC)
Reference
Xanthine Oxidase 5bp-Fluoro-benzamido-9.20.57

[1]
Xanthine Oxidase 5cp-Chloro-benzamido-8.90.91

[1]
EGFR (Cancer) 6j4-Hydroxy-phenyl-8.47.83

[2]
PBP4 (Bacteria) 12Thiazoline-alkaloid-7.5N/A (Moderate)[3]

Interaction Logic Visualization

Understanding the pharmacophore mapping is essential for lead optimization. The diagram below illustrates the critical interaction points for the Xanthine Oxidase target.

Interactions Ligand_COOH COOH Group (Ligand) Rec_Arg880 Arg880 (Cationic) Ligand_COOH->Rec_Arg880 Salt Bridge/H-Bond Rec_Glu802 Glu802 (Anionic) Ligand_COOH->Rec_Glu802 H-Bond Network Ligand_Thiazole Thiazole Ring (Ligand) Rec_Thr1010 Thr1010 (Polar) Ligand_Thiazole->Rec_Thr1010 Polar Contact Ligand_RGroup 4-Methyl/Aryl (Ligand) Rec_Phe914 Phe914 (Aromatic) Ligand_RGroup->Rec_Phe914 Hydrophobic/u03c0-u03c0 T-shape

Figure 2: Pharmacophore map of 4-methylthiazole-5-COOH derivatives within the Xanthine Oxidase active site.

References

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors. Arch. Pharm. Chem. Life Sci.

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids. Journal of Applied Pharmaceutical Science.

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives. MDPI Molecules.

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. MDPI Molecules.

Sources

The Strategic Synthesis and Anticancer Potential of Methyl 4-methyl-2-phenylthiazole-5-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This technical guide delves into the synthesis and application of a key intermediate, Methyl 4-methyl-2-phenylthiazole-5-carboxylate, as a versatile starting point for the development of novel anticancer agents. We will explore the robust synthetic strategies for this core structure, provide detailed protocols for its derivatization, and analyze the mechanistic underpinnings of the resulting compounds' anticancer activity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical methodologies for harnessing the potential of this promising molecular scaffold.

Introduction: The Thiazole Moiety in Oncology

The five-membered heterocyclic thiazole ring is a privileged structure in drug discovery, conferring a unique combination of electronic properties and steric features that facilitate interactions with a wide array of biological targets.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][2] Several FDA-approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring its clinical significance.[3]

The anticancer mechanisms of thiazole-containing compounds are diverse and impactful. They have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit critical signaling pathways often dysregulated in cancer, such as the NF-κB, mTOR, and PI3K/Akt pathways.[4][5] The nitrogen and sulfur atoms within the thiazole ring are key to its biological activity, participating in hydrogen bonding and other non-covalent interactions with target proteins.[3]

This compound serves as an ideal scaffold for the synthesis of novel anticancer agents due to its synthetic tractability and the potential for chemical modification at multiple positions. This guide will provide a comprehensive overview of its synthesis and its role as a precursor to a new generation of potential cancer therapeutics.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[6] This reaction typically involves the condensation of a thioamide with an α-haloketone.[1][6] For the synthesis of our core scaffold, a variation of this method is employed, reacting a thioamide with an α-halo-β-ketoester.

Synthetic Workflow

The synthesis of this compound can be achieved through a one-pot reaction, which is both time-efficient and minimizes waste. The general workflow involves the reaction of benzothioamide with methyl 2-chloroacetoacetate.

Synthetic Workflow reagent1 Benzothioamide product This compound reagent1->product Hantzsch Thiazole Synthesis reagent2 Methyl 2-chloroacetoacetate reagent2->product

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

Detailed Experimental Protocol

Materials:

  • Benzothioamide

  • Methyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of benzothioamide (1.0 eq) in absolute ethanol, add methyl 2-chloroacetoacetate (1.1 eq).

  • The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Derivatization of the Core Scaffold for Anticancer Activity

The ester and phenyl moieties of this compound offer prime locations for chemical modification to generate a library of potential anticancer agents. A common strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with various amines to form a series of amides.

Synthesis of 4-methyl-2-phenylthiazole-5-carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using standard saponification conditions.

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 2-3 hours.

  • After cooling, the methanol is removed under reduced pressure.

  • The aqueous solution is acidified with 1N HCl to a pH of 2-3, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to yield 4-methyl-2-phenylthiazole-5-carboxylic acid.

Amide Coupling to Synthesize Bioactive Derivatives

The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Derivatization_Workflow start This compound intermediate 4-methyl-2-phenylthiazole-5-carboxylic acid start->intermediate Hydrolysis product N-substituted-4-methyl-2-phenylthiazole-5-carboxamide intermediate->product Amide Coupling (EDC, HOBt) amine Amine (R-NH2) amine->product

Caption: Workflow for the derivatization of the core scaffold into amide derivatives.

Biological Evaluation and Mechanistic Insights

Derivatives of the this compound scaffold have been evaluated for their anticancer activity against a range of human cancer cell lines. The biological activity is typically assessed using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative derivatives against various cancer cell lines.

Compound IDDerivative Structure (R in R-NH-CO-)Cancer Cell LineIC50 / GI50 (µM)Reference
1a -HMDA-MB-231 (Breast)>100[2]
1b -CH2CH3MDA-MB-231 (Breast)45.3[2]
1c -PhenylSKNMC (Neuroblastoma)10.8[7]
1d 4-NitrophenylSKNMC (Neuroblastoma)10.8[7]
2a -A549 (Lung)23.30[3][8]
2b -SW480 (Colon)low micromolar[5]
2c -CH1/PA-1 (Ovarian)low micromolar[5]
3a Triazole derivativeGlioblastoma10.67[9]
3b Triazole derivativeGlioblastoma4.72[9]
3c Triazole derivativeGlioblastoma3.20[9]
Mechanism of Action: Induction of Apoptosis

A key mechanism through which many thiazole-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.

Studies on derivatives of the core scaffold have shown that they can induce apoptosis in cancer cells.[3] This is often characterized by morphological changes such as cell shrinkage and membrane blebbing, as well as biochemical changes like DNA fragmentation and the activation of caspases, a family of proteases that execute the apoptotic program.

The apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the precise pathway activated by these compounds can vary, many thiazole derivatives have been shown to act via the intrinsic pathway. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Apoptosis_Pathway compound Thiazole Derivative mitochondrion Mitochondrion compound->mitochondrion Induces MOMP cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 caspase9->apoptosome caspase3 Caspase-3 apoptosome->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Simplified schematic of the intrinsic apoptosis pathway induced by thiazole derivatives.

Conclusion and Future Perspectives

This compound is a valuable and versatile scaffold for the development of novel anticancer agents. Its straightforward synthesis via the Hantzsch reaction and the ease of its derivatization make it an attractive starting point for medicinal chemistry campaigns. The resulting derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, with the induction of apoptosis being a key mechanism of action.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold is needed to identify the key structural features that contribute to potent and selective anticancer activity.

  • Target Identification: While apoptosis induction is a known outcome, the direct molecular targets of these compounds remain to be fully elucidated. Target identification studies will be crucial for understanding their precise mechanism of action and for rational drug design.

  • In Vivo Efficacy: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Combination Therapies: The potential of these novel thiazole derivatives to be used in combination with existing chemotherapeutic agents or targeted therapies should be investigated to explore synergistic effects and overcome drug resistance.

The continued exploration of the chemical and biological properties of this compound and its derivatives holds significant promise for the discovery of new and effective treatments for cancer.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.
  • A Review On Thiazole As Anticancer Agents. (2018). Neliti.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (2025). Asian Journal of Green Chemistry.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). PMC.

Sources

A Technical Guide to the Safe Handling of Methyl 4-methyl-2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for Methyl 4-methyl-2-phenylthiazole-5-carboxylate. As a Senior Application Scientist, the following content is synthesized from available safety data for structurally similar compounds to provide a robust framework for risk mitigation in a laboratory setting. Given the limited specific data for this compound, a cautious and proactive approach to safety is paramount.

Compound Overview and Predicted Hazard Profile

Predicted GHS Classification

Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Irritation (Category 2): Causes skin irritation.[5][6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5][6]

Signal Word: Warning[5]

Predicted Hazard Statements: H302, H315, H319, H335[6][7]

Predicted Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338, P312[5]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for safe handling and storage. The following table summarizes key properties, with some values being estimates based on structurally related compounds.

PropertyValueSource
Molecular FormulaC12H11NO2SN/A
Molecular Weight233.29 g/mol N/A
Physical FormSolid
Storage Temperature2-8°C, Sealed in dry conditions

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9][10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Ensure to check the glove manufacturer's compatibility chart. Discard and replace gloves immediately if they become contaminated.[10]

    • Lab Coat: A full-sleeved lab coat should be worn to protect street clothing and prevent skin exposure.[9]

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.[9]

Safe Handling and Experimental Protocols

Adherence to standardized protocols is critical for minimizing risk. The following section details a step-by-step methodology for a common laboratory procedure involving this compound.

Protocol for Weighing and Preparing a Solution
  • Preparation:

    • Don the appropriate PPE as outlined in Section 3.2.

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, and the chosen solvent.

  • Weighing the Compound:

    • Carefully transfer the desired amount of this compound from the stock container to the weigh paper/boat using a clean spatula.

    • Perform this step in the fume hood to contain any dust.

    • Close the stock container tightly immediately after use.

  • Solution Preparation:

    • Place the weigh paper/boat with the compound into the beaker.

    • Add the solvent to the beaker, ensuring to rinse the weigh paper/boat to transfer all of the compound.

    • Stir the solution until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh paper/boat and any other contaminated disposable materials in the appropriate chemical waste container.

    • Clean the spatula and any non-disposable equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.

Storage, Spills, and Waste Disposal

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage is at 2-8°C.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

  • Stability: The compound is stable under normal storage conditions.[5] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[5]

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[5][9]

    • Place the collected material into a sealed container for waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][9]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][9]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek medical attention.[5]

Disposal Considerations

Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. Do not allow the material to enter the environment.[5]

Risk Assessment Workflow

A systematic risk assessment should be performed before any new experimental procedure involving this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution & Review A Identify Hazards (Review SDS of analogs, literature) B Evaluate Risks (Exposure potential, severity) A->B Analyze C Implement Engineering Controls (Fume hood, ventilation) B->C Mitigate D Select Appropriate PPE (Gloves, eyewear, lab coat) C->D E Develop Safe Work Procedures (SOPs for handling, storage, disposal) D->E F Conduct Experiment (Follow SOPs) E->F Implement G Monitor and Review (Assess effectiveness of controls) F->G Observe H Update Procedures (As needed based on review) G->H Feedback Loop H->A Re-evaluate

Caption: Risk assessment workflow for handling this compound.

References

  • 4-Methyl-2-phenylthiazole-5-carboxylic acid - SAFETY DATA SHEET. (2024, February 17). Thermo Fisher Scientific.
  • 4-Methyl-2-phenylthiazole-5-carboxylic acid | 33763-20-1. (n.d.). Sigma-Aldrich.
  • Thiazole - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxyl
  • SAFETY DATA SHEET. (2025, June 2). TCI Chemicals.
  • 4-Methyl-2-phenylthiazole-5-carboxylic acid, 97% 1 g | Buy Online. (n.d.). Fisher Scientific.
  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2010, April 30). Fisher Scientific.
  • Safety Data Sheet. (2025, June 3). Cayman Chemical.
  • 4-Methyl-5-thiazolecarboxaldehyde SDS, 82294-70-0 Safety D
  • 14542-15-5, Methyl 4-methylthiazole-2-carboxyl
  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S. (n.d.). PubChem.
  • Ethyl 4-methyl-2-(2-thienyl)
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). Molecules.
  • Synthesis and Evaluation of Novel Thiazole Deriv
  • 4-Methyl-2-phenylthiazole-5-carboxylic acid, 97%. (n.d.). Thermo Fisher Scientific.
  • 33763-20-1|4-Methyl-2-phenylthiazole-5-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • 337504-98-0|4-Methyl-2-phenylthiazole-5-carboxamide|BLD Pharm. (n.d.). BLD Pharm.
  • Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432. (n.d.). PubChem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules.
  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. (2025, April 22). PLOS One.
  • 5-formyl-4-methyl thiazole, 82294-70-0. (n.d.). The Good Scents Company.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). Molecules.

Sources

Technical Guide: Solubility Profile & Solvent Selection for Methyl 4-methyl-2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive solubility profile for Methyl 4-methyl-2-phenylthiazole-5-carboxylate (CAS: 189271-66-7). As a lipophilic heterocyclic ester, this compound exhibits distinct solubility behaviors critical for its isolation, purification, and biological evaluation.

Key Takeaways:

  • Primary Solubilizers: DMSO and DMF are the solvents of choice for high-concentration stock solutions (>20 mg/mL).

  • Recrystallization: Methanol (MeOH) or Ethanol/Water mixtures are the standard systems for purification, leveraging the compound's temperature-dependent solubility in alcohols.

  • Incompatibility: Strictly insoluble in water; aqueous buffers should only be introduced after pre-dissolution in a water-miscible organic vehicle (e.g., DMSO).

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solvent interaction. The thiazole core, flanked by a phenyl ring and a methyl ester, creates a planar, highly lipophilic structure.

PropertyDataImplications for Solubility
Chemical Name This compound--
CAS Number 189271-66-7Unique identifier for sourcing/verification.[1][2]
Molecular Formula C₁₃H₁₃NO₂SModerate molecular weight (247.31 g/mol ).
Melting Point 110–112 °CCrystalline solid at RT; requires energy (heat) to disrupt lattice for dissolution in marginal solvents (e.g., alcohols).
Lipophilicity (Est.) LogP ~3.6Highly lipophilic. Partitions strongly into organic phases; poor aqueous solubility.
Key Functional Groups Methyl Ester, Thiazole Nitrogen, Phenyl RingEster allows H-bond acceptance but not donation. Thiazole N is weakly basic but sterically hindered.

Solubility in Common Lab Solvents

The following data categorizes solvents by their utility in specific experimental workflows.

High-Solubility Vehicles (Stock Solutions & Synthesis)

Use these for preparing concentrated stocks (10–50 mM) or as reaction media.

  • Dimethyl Sulfoxide (DMSO): Excellent solubility. Preferred for biological assay stocks due to miscibility with aqueous buffers.

  • Dimethylformamide (DMF): Excellent solubility. Often used in synthetic steps (e.g., coupling reactions).

  • Dichloromethane (DCM) / Chloroform: Excellent solubility. Ideal for liquid-liquid extraction (organic phase) and NMR analysis.

  • Ethyl Acetate: Good solubility. The standard solvent for silica gel chromatography (elutes with Hexane/EtOAc mixtures).

Temperature-Dependent Solvents (Purification)

Use these for recrystallization. The compound is soluble at boiling point but precipitates upon cooling.

  • Methanol (MeOH): The primary choice for recrystallization.

    • Protocol: Dissolve crude solid in boiling MeOH. If oiling occurs, add a drop of DCM. Cool slowly to 4°C.

  • Ethanol (EtOH): Similar profile to methanol but may require slightly higher temperatures or addition of water to induce precipitation.

  • Acetonitrile (MeCN): Moderate solubility. Can be used for HPLC mobile phases but less ideal for bulk dissolution compared to MeOH.

Anti-Solvents (Precipitation & Washing)

Use these to force the compound out of solution or to wash filter cakes.

  • Water: Strictly insoluble. Adding water to an ethanolic reaction mixture is the standard method to precipitate the crude product.

  • Hexanes / Pentane: Low solubility. Used in combination with Ethyl Acetate for flash chromatography (typical R_f ~0.3–0.5 in 20% EtOAc/Hexane).

  • Diethyl Ether: Moderate to low solubility. Often used to wash the crystalline product to remove non-polar impurities.

Experimental Protocols

Standard Recrystallization Protocol

Objective: Purify crude material (e.g., from Hantzsch synthesis) to >98% purity.

  • Preparation: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Methanol (approx. 10–15 mL) and heat to reflux (65°C) with stirring.

    • Note: If the solid does not dissolve completely, add MeOH in 1 mL increments. If a small amount of dark insoluble material remains, filter hot through a pre-warmed glass frit.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed. Once crystals form, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration.

  • Washing: Wash the filter cake with 5 mL of cold Methanol (-20°C) followed by 10 mL of Hexane .

  • Drying: Dry under high vacuum at 40°C for 4 hours.

    • Expected Result: White to off-white needles, MP 110–112°C.

Preparation of Biological Assay Stock (10 mM)

Objective: Create a stable stock for cellular or enzymatic assays.

  • Calculation: MW = 247.31 g/mol .[3] To make 1 mL of 10 mM solution, you need 2.47 mg.

  • Weighing: Weigh ~2.5 mg of the compound into a sterile microcentrifuge tube. Record exact mass.

  • Solvent Addition: Add sterile-filtered DMSO to achieve exactly 10 mM.

    • Formula: Volume (µL) = [Mass (mg) / 247.31] * 100,000.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for solvent selection based on the intended application.

SolventSelection Start Start: Solvent Selection for This compound Application What is the Application? Start->Application Synthesis Synthesis / Reaction Application->Synthesis Purification Purification / Isolation Application->Purification Analysis Analysis (NMR/HPLC) Application->Analysis Biology Biological Assay Application->Biology Hantzsch Hantzsch Synthesis (Thioamide + Chloroacetoacetate) Synthesis->Hantzsch Recryst Recrystallization Purification->Recryst Flash Flash Chromatography Purification->Flash NMR 1H NMR Analysis->NMR HPLC HPLC Mobile Phase Analysis->HPLC Stock Stock Solution Biology->Stock SynthSolvent Use Ethanol (Reflux) Precipitate with Water Hantzsch->SynthSolvent RecrystSolvent Primary: Methanol (Hot) Secondary: EtOH/H2O Recryst->RecrystSolvent FlashSolvent Hexane / Ethyl Acetate (7:3 Ratio) Flash->FlashSolvent NMRSolvent CDCl3 (Preferred) DMSO-d6 NMR->NMRSolvent HPLCSolvent Acetonitrile / Water (Gradient) HPLC->HPLCSolvent StockSolvent 100% DMSO (Dilute into media <1%) Stock->StockSolvent

Caption: Decision matrix for solvent selection based on experimental phase (Synthesis, Purification, Analysis, or Assay).

References

  • PubChem. (n.d.). This compound (Compound).[1][2][3] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Bondock, S., et al. (2010). An Investigation of Phenylthiazole Antiflaviviral Agents. PMC. Retrieved from [Link]

    • Citation Note: Confirms MP 110–112°C and synthesis via thiobenzamide condens
  • Beilstein Journals. (2023). Eschenmoser coupling reactions and Hantzsch thiazole synthesis. Retrieved from [Link]

    • Citation Note: Provides mechanistic context for the synthesis and stability of thiazole esters in polar aprotic solvents.

Sources

"Methyl 4-methyl-2-phenylthiazole-5-carboxylate" mechanism of action speculation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacodynamics and Mechanistic Profiling of Methyl 4-methyl-2-phenylthiazole-5-carboxylate (MMPT5C)

Executive Summary: The "Privileged Scaffold" Hypothesis

This compound (MMPT5C) represents a classic "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate, its structural homology to clinically approved agents (most notably Febuxostat ) and bioactive probes suggests it possesses significant intrinsic pharmacological potential.

This guide postulates that MMPT5C functions primarily as a membrane-permeable prodrug . Its biological activity is likely contingent upon intracellular hydrolysis to its free acid form (4-methyl-2-phenylthiazole-5-carboxylic acid), which subsequently engages molecular targets involved in purine metabolism (Xanthine Oxidase) and lipid biosynthesis (FabH/CYP51).

Key Mechanistic Speculations:

  • Primary: Non-purine Xanthine Oxidase (XO) Inhibition (Gout/Hyperuricemia).[1]

  • Secondary: Inhibition of bacterial

    
    -ketoacyl-ACP synthase (FabH) or fungal CYP51.
    
  • Tertiary: Agonism of the orphan G-protein coupled receptor GPR35 (Immune modulation).

Structural Activity Relationship (SAR) & Pharmacophore Analysis

To understand the MoA, we must deconstruct the molecule into its functional pharmacophores.

ComponentChemical FeatureBiological Function (Speculative)
C2-Phenyl Ring Lipophilic Aromatic

-

Stacking:
Interacts with hydrophobic pockets (e.g., Phe914/Phe1009 in XO). Provides metabolic stability compared to alkyl chains.
Thiazole Core 1,3-Azole HeterocycleBioisostere: Mimics the purine ring of hypoxanthine; acts as a rigid linker orienting the phenyl and carboxylate groups.
C4-Methyl Small Alkyl GroupConformational Lock: Restricts rotation, forcing the phenyl ring into a preferred bioactive conformation. Fills small hydrophobic voids in the active site.
C5-Methyl Ester Masked CarboxylateProdrug Moiety: High lipophilicity (

) allows passive diffusion across cell membranes. Intracellular esterases cleave this to reveal the active anionic carboxylate.

Primary Mechanism: Xanthine Oxidase (XO) Inhibition[1]

The strongest mechanistic hypothesis links MMPT5C to the inhibition of Xanthine Oxidoreductase (XOR), the enzyme responsible for catalyzing hypoxanthine to uric acid.

The Bioactivation Pathway

Unlike Febuxostat (which is administered as a free acid), MMPT5C is an ester. The active site of XO contains a Molybdenum-pterin center that requires an anionic/polar group for effective binding (mimicking the substrate's carbonyl).

  • Step 1 (Entry): MMPT5C passively diffuses into the hepatocyte or endothelial cell.

  • Step 2 (Activation): Carboxylesterases (CES1/CES2) hydrolyze the methyl ester.

  • Step 3 (Binding): The resulting 4-methyl-2-phenylthiazole-5-carboxylic acid enters the XO tunnel. The carboxylate forms salt bridges with Arg880 and hydrogen bonds with Glu802 , while the phenyl group occupies the hydrophobic pocket, blocking substrate entry.

Visualization: The Bioactivation & Inhibition Cascade

MoA_Pathway MMPT5C MMPT5C (Ester) (Lipophilic/Inactive) Membrane Cell Membrane (Passive Diffusion) MMPT5C->Membrane Permeation Esterase Carboxylesterase (Hydrolysis) Membrane->Esterase Intracellular Access ActiveAcid Active Metabolite (Free Acid) Esterase->ActiveAcid Cleavage XO_Enzyme Xanthine Oxidase (Molybdenum Center) ActiveAcid->XO_Enzyme Arg880/Glu802 Binding Inhibition Inhibition of Uric Acid Production XO_Enzyme->Inhibition Blockade

Caption: Figure 1.[2][3] Proposed bioactivation pathway where MMPT5C acts as a prodrug, requiring esterase hydrolysis to inhibit Xanthine Oxidase.

Secondary Mechanism: Antimicrobial Lipid Modulation

Research into thiazole-4-carboxylates and thiazole-5-carboxylates has identified them as inhibitors of mtFabH (in M. tuberculosis) and CYP51 (in fungi).

  • Mechanism: The C2-phenyl group mimics the fatty acid chain or the sterol core, while the thiazole nitrogen coordinates with the heme iron (in CYP51) or the catalytic triad (in FabH).

  • Relevance of the Methyl Ester: In antimicrobial applications, the ester is often more potent in whole-cell assays (MIC) than the acid because bacteria/fungi have robust efflux pumps and impermeable cell walls. The non-polar ester bypasses these defenses before being hydrolyzed by bacterial esterases.

Experimental Validation Framework

To validate these speculations, a "Self-Validating" experimental design is required. We must distinguish between the activity of the ester and the acid.

Protocol A: Differential Kinetics Assay (XO Inhibition)

Objective: Determine if MMPT5C is a direct inhibitor or a prodrug.

  • Reagents: Bovine Milk Xanthine Oxidase (0.05 U/mL), Xanthine (150

    
    M), MMPT5C, and its hydrolyzed acid form (synthesized or saponified).
    
  • Condition 1 (Direct): Incubate XO + MMPT5C. Measure Uric Acid formation at 295 nm.

    • Prediction: Low/No inhibition (Ester cannot chelate Mo-center).

  • Condition 2 (Pre-incubation with Esterase): Incubate MMPT5C + Porcine Liver Esterase (PLE) for 30 mins. Then add XO + Xanthine.

    • Prediction: High inhibition (comparable to Febuxostat control).

  • Data Output: Calculate

    
     for both conditions. A shift in potency confirms the prodrug hypothesis.
    
Protocol B: Whole-Cell vs. Lysate Potency (Antimicrobial)

Objective: Assess permeability advantages.

  • Organism: C. albicans (Fungal model) or S. aureus.

  • Method: Broth Microdilution (CLSI standards).

  • Comparison:

    • Treat cells with MMPT5C (Ester).

    • Treat cells with the Free Acid analogue.

  • Analysis: If Ester MIC < Acid MIC, lipophilicity is driving uptake. If Acid MIC < Ester MIC, the target is extracellular or the ester is stable (inactive).

Visualization: Validation Logic Tree

Validation_Logic Start Start Validation Assay_Enzyme Enzymatic Assay (Purified XO) Start->Assay_Enzyme Assay_Cell Cellular Assay (Viability/Uric Acid) Start->Assay_Cell Result_Prodrug Ester Inactive in Enzyme Active in Cell Assay_Enzyme->Result_Prodrug Low Potency Result_Direct Ester Active in Enzyme Active in Cell Assay_Enzyme->Result_Direct High Potency Assay_Cell->Result_Prodrug High Potency (Bioactivation) Assay_Cell->Result_Direct High Potency (Permeability)

Caption: Figure 2. Logic flow for distinguishing between direct target engagement and prodrug bioactivation.

References

  • Ali, M. R., et al. (2017).[1] "2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors." European Journal of Medicinal Chemistry.

  • Al-Balas, Q., et al. (2009).[4] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the

    
    -Ketoacyl-ACP Synthase mtFabH." PLoS ONE. 
    
  • PubChem Compound Summary. (2023). "Methyl 4-amino-2-phenylthiazole-5-carboxylate (Analogues)." National Center for Biotechnology Information.

  • Mishra, C. B., et al. (2018). "Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase." Mini-Reviews in Medicinal Chemistry.

  • Bhatia, R., et al. (2015).[5] "Synthesis, molecular docking and QSAR studies of 2,4-disubstituted thiazoles as antimicrobial agents." Journal of Applied Pharmaceutical Science.

Sources

The Emergence of Methyl 4-methyl-2-phenylthiazole-5-carboxylate as a Privileged Scaffold in Kinase Inhibitor Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them attractive therapeutic targets.[1] Within the vast chemical space of potential inhibitors, the thiazole nucleus has emerged as a versatile and highly favored structural motif.[1] This guide delves into the core attributes of a specific, promising scaffold: Methyl 4-methyl-2-phenylthiazole-5-carboxylate . We will explore its synthesis, rationale for its design, key considerations for its development as a kinase inhibitor, and the experimental workflows required to validate its therapeutic potential.

The Thiazole Scaffold: A Foundation for Kinase Inhibition

The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This unique arrangement confers specific electronic and steric properties that make it an ideal building block for small molecule inhibitors. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their success in kinase inhibition is attributed to their ability to form key interactions within the ATP-binding pocket of various kinases, a highly conserved region across the kinome.[3] The strategic placement of substituents on the thiazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, incorporates several key features that make it a compelling starting point for kinase inhibitor design:

  • 2-Phenyl Group: This aromatic substituent can engage in hydrophobic and π-stacking interactions with residues in the kinase active site. Modifications to this phenyl ring are a common strategy to enhance potency and modulate selectivity.

  • 4-Methyl Group: This small alkyl group can contribute to hydrophobic interactions and influence the overall conformation of the molecule within the binding pocket.

  • 5-Carboxylate Group (as a Methyl Ester): This functional group can act as a hydrogen bond acceptor and provides a crucial handle for further chemical modifications, such as the synthesis of carboxamide derivatives, which have shown significant anticancer activity.[4][5]

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its derivatives typically follows established routes for thiazole ring formation, most notably the Hantzsch thiazole synthesis. The following represents a generalized, multi-step synthetic workflow.

Diagram: Synthetic Workflow for this compound Derivatives

G General Synthetic Scheme cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Derivatization (Optional) Benzaldehyde Benzaldehyde Derivative Thiobenzamide Thiobenzamide Derivative Benzaldehyde->Thiobenzamide Lawesson's Reagent or P4S10 Core_Scaffold This compound Thiobenzamide->Core_Scaffold Methyl 2-chloroacetoacetate Reflux Carboxamide Thiazole-5-carboxamide Derivatives Core_Scaffold->Carboxamide 1. Hydrolysis (e.g., LiOH) 2. Amide Coupling (e.g., HATU, Amine)

Caption: A generalized synthetic route to this compound and its derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of Thiobenzamide

  • To a solution of the appropriately substituted benzaldehyde in a suitable solvent (e.g., toluene), add Lawesson's reagent or phosphorus pentasulfide (P4S10).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the resulting thiobenzamide by recrystallization or column chromatography.

Step 2: Hantzsch Thiazole Synthesis to Yield this compound

  • Dissolve the synthesized thiobenzamide and methyl 2-chloroacetoacetate in a high-boiling point solvent such as ethanol or isopropanol.

  • Reflux the mixture for an appropriate time, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and isolate the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure this compound.

Step 3: (Optional) Synthesis of Thiazole-5-carboxamide Derivatives

  • Hydrolyze the methyl ester of the core scaffold to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt) in the presence of a non-nucleophilic base (e.g., DIPEA) to yield the target carboxamide derivative.

Rationale for Kinase Inhibition and Structure-Activity Relationship (SAR)

The therapeutic potential of this scaffold lies in its ability to be systematically modified to achieve high potency and selectivity for a specific kinase target. The following outlines key SAR insights based on studies of similar thiazole-based kinase inhibitors.

Table: Structure-Activity Relationship (SAR) Insights for Thiazole-Based Kinase Inhibitors
Position of ModificationMoietyRationale for Activity
2-Phenyl Ring Substitution with electron-withdrawing or -donating groupsModulates electronic properties and can enhance interactions with specific amino acid residues in the ATP binding pocket. Halogen substitutions (e.g., F, Cl) have been shown to improve potency in some cases.[6]
4-Methyl Group Replacement with other alkyl or aryl groupsCan be used to probe the size and hydrophobicity of the corresponding pocket in the kinase active site.
5-Carboxamide Variation of the amine componentThis is a critical point for diversification. The nature of the amine can significantly impact potency, selectivity, and physicochemical properties such as solubility and cell permeability.[4][5]

Experimental Evaluation of Kinase Inhibitory Activity

A rigorous and systematic evaluation of the synthesized compounds is essential to determine their potential as kinase inhibitors. This involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

Diagram: Kinase Inhibitor Evaluation Workflow

G Tiered Evaluation of Kinase Inhibitors cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Advanced Studies a Primary Kinase Screen (Single Concentration) b IC50 Determination (Dose-Response) a->b c Kinase Selectivity Profiling (Kinome Panel) b->c d Target Engagement Assays (e.g., NanoBRET, CETSA) c->d e Phosphorylation Assays (Western Blot, ELISA) d->e f Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) e->f g In Vivo Efficacy Studies (Xenograft Models) f->g i Structural Biology (X-ray Crystallography) f->i h Pharmacokinetic (PK) Profiling g->h

Caption: A workflow for the comprehensive evaluation of novel kinase inhibitors.

Detailed Experimental Protocols

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction, providing an indirect measure of kinase activity.

  • Materials:

    • Purified recombinant target kinase

    • Kinase-specific substrate

    • Synthesized inhibitor compound

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

    • In a multi-well plate, add the kinase, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

    • Stop the reaction and detect the amount of ADP produced (or ATP remaining) by adding the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitor to block the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.

  • Materials:

    • Cancer cell line known to have an active target kinase signaling pathway

    • Cell culture medium and supplements

    • Synthesized inhibitor compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (phospho-specific and total protein for the target substrate)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor compound for a specified time.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the potential for strategic modification at multiple positions, allows for a systematic approach to optimizing potency, selectivity, and drug-like properties. The successful development of inhibitors based on this core will depend on a multi-parameter optimization approach, integrating medicinal chemistry, in vitro and cell-based screening, and structural biology. As our understanding of the kinome and the structural basis of kinase inhibition continues to grow, scaffolds like this will be instrumental in the design of the next generation of targeted cancer therapies.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online. [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014). PubMed. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). PMC. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Iranian Journal of Pharmaceutical Research. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). PMC. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (2019). ResearchGate. [Link]

  • Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity. (2024). Scilit. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (2025). PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2005). PubMed. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (2024). Bentham Science. [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Trisubstituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, one-pot multicomponent reaction (MCR) protocol for the synthesis of 2,4,5-trisubstituted thiazoles. Unlike the classical Hantzsch synthesis, which requires the pre-isolation of thioamides, this protocol utilizes a three-component coupling of primary amines , carbon disulfide (


) , and 

-haloketones
. We present two variations: a Green Chemistry approach using water/ethanol as a solvent system, and a Catalytic approach using silica-supported reagents for sterically hindered substrates. These methods are validated for high atom economy, operational simplicity, and scalability, making them ideal for medicinal chemistry libraries targeting antimicrobial and anticancer pharmacophores.

Introduction & Significance

The thiazole pharmacophore is a cornerstone in drug discovery, present in FDA-approved therapeutics such as Dasatinib (antineoplastic), Febuxostat (xanthine oxidase inhibitor), and Ritonavir (antiretroviral).[1]

Traditional synthesis often relies on the Hantzsch method, which involves the condensation of


-haloketones with thioamides.[2][3] However, thioamides are not always commercially available and often require a separate, noxious thionation step (e.g., using Lawesson’s reagent).

The One-Pot Dithiocarbamate Protocol described here circumvents this bottleneck by generating the sulfur-nitrogen backbone in situ.

  • Advantages: Eliminates intermediate isolation, reduces solvent waste, and utilizes ubiquitous primary amines as starting materials.

  • Mechanism Class: [3+2] Heterocyclization via a dithiocarbamate intermediate.

Mechanism of Action

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds through two distinct phases:[4]

  • In-situ Formation of Dithiocarbamate: The primary amine acts as a nucleophile, attacking the electrophilic carbon of

    
    . A base (often the amine itself or an added inorganic base) facilitates the deprotonation to stabilize the dithiocarbamate salt.
    
  • Hantzsch-type Cyclization: The sulfur atom of the dithiocarbamate attacks the

    
    -carbon of the phenacyl bromide (haloketone), displacing the halide. Subsequent intramolecular nucleophilic attack by nitrogen and dehydration yields the aromatic thiazole.
    
Pathway Diagram

ThiazoleMechanism Amine Primary Amine (R-NH2) DTC Dithiocarbamate Intermediate Amine->DTC Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->DTC Halo α-Haloketone (Ph-COCH2-Br) S_Alkylated S-Alkylated Species Halo->S_Alkylated DTC->S_Alkylated + Haloketone (Sn2 Substitution) Cyclic_Int Hydroxy-Thiazoline Intermediate S_Alkylated->Cyclic_Int Intramolecular Cyclization Product 2,4,5-Trisubstituted Thiazole Cyclic_Int->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway of the three-component synthesis. The dithiocarbamate formation is the rate-determining step in the absence of catalysts.

Validated Protocols

Protocol A: Green Synthesis (Catalyst-Free, Aqueous Media)

Best for: Standard substrates (benzyl amines, aniline), high-throughput screening, and environmentally sensitive workflows.

Reagents:

  • Primary Amine (1.0 mmol)[5]

  • Carbon Disulfide (

    
    ) (1.2 mmol) [Caution:  Neurotoxic/Flammable]
    
  • 
    -Bromoacetophenone (Phenacyl Bromide) (1.0 mmol)
    
  • Solvent: Water:Ethanol (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Dithiocarbamate Formation: In a 25 mL round-bottom flask, dissolve the primary amine (1.0 mmol) in the Water:Ethanol mixture.

  • Addition of

    
    :  Add 
    
    
    
    (1.2 mmol) dropwise over 5 minutes at room temperature.
    • Observation: The solution typically turns yellow/orange, indicating dithiocarbamate formation. Stir vigorously for 20 minutes.

  • Cyclization: Add

    
    -bromoacetophenone (1.0 mmol) to the reaction mixture.
    
  • Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor via TLC (Eluent: 20% EtOAc in Hexane).

    • Endpoint: Disappearance of the haloketone spot.

  • Workup: Cool to room temperature. The product usually precipitates as a solid.

    • If Solid: Filter, wash with cold water (2 x 5 mL) and cold ethanol (1 mL).

    • If Oil: Extract with Ethyl Acetate (3 x 10 mL), dry over

      
      , and concentrate.
      
Protocol B: Silica-Supported Catalysis ( )

Best for: Sterically hindered amines, electron-deficient amines, or scale-up (>5g) where yield maximization is critical.

Reagents:

  • Reactants: Same as Protocol A.

  • Catalyst: Iodine adsorbed on Silica Gel (5 mol% loading).

  • Solvent: Acetonitrile (

    
    ).[6]
    

Step-by-Step Methodology:

  • Catalyst Prep: Grind Iodine (

    
    ) with Silica Gel (230-400 mesh) in a mortar until a free-flowing brown powder is obtained.
    
  • Mixing: In a flask, combine Amine (1.0 mmol),

    
     (1.5 mmol), and Phenacyl Bromide (1.0 mmol) in 
    
    
    
    (5 mL).
  • Catalysis: Add the prepared

    
     catalyst (100 mg).
    
  • Reaction: Stir at room temperature for 30 minutes, then reflux for 1 hour.

    • Mechanism Note: Iodine acts as a Lewis acid, activating the carbonyl of the haloketone and facilitating the dehydration step (aromatization).

  • Purification: Filter the mixture to remove the silica catalyst. Evaporate the filtrate. Recrystallize from hot ethanol.

Experimental Workflow & Logic

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Weigh Reagents (Hood Required) Step2 Solvent Selection (H2O:EtOH vs MeCN) Step1->Step2 Step3 Add Amine + CS2 (Stir 20 min) Step2->Step3 Step4 Add Haloketone (+ Catalyst if Prot. B) Step3->Step4 Step5 Reflux/Heat (Monitor TLC) Step4->Step5 Step6 Precipitation/Extraction Step5->Step6 Step7 Recrystallization (EtOH) Step6->Step7 Step8 Characterization (NMR/MP) Step7->Step8

Figure 2: Operational workflow emphasizing the critical "activation" period for the amine and


 before adding the electrophile.

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the synthesis of 2-(phenylamino)-4-phenylthiazole (Model Reaction).

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Notes
1THFNoneReflux865Slow conversion; poor atom economy.
2EthanolNoneReflux478Standard Hantzsch conditions.
3Water:EtOH (1:1) None 60 2.5 88 Recommended Green Protocol. "On-water" effect accelerates rate.
4Acetonitrile

(10 mol%)
RT192Fast, but requires catalyst removal.
5Water

-Cyclodextrin
50385Supramolecular catalysis; good for hydrophobic reactants.

Data Interpretation:

  • The "On-Water" Effect (Entry 3): The reaction proceeds efficiently in aqueous media likely due to hydrophobic hydration, which forces the organic reactants into closer proximity, accelerating the bimolecular steps.

  • Catalytic Efficiency (Entry 4): Lewis acids like Iodine significantly reduce reaction time by polarizing the carbonyl group, making it more susceptible to nucleophilic attack by the sulfur intermediate.

Troubleshooting & Quality Control

Common Issues
  • Low Yield: Often caused by adding the haloketone before the dithiocarbamate has fully formed. Ensure the Amine +

    
     mixture is stirred for at least 20 minutes.
    
  • Sticky Product: If the product oils out, induce crystallization by scratching the glass surface or adding a seed crystal. Alternatively, use the extraction method (Protocol A, step 5).

  • Side Products: Unreacted haloketone is a lachrymator. Ensure complete consumption via TLC. If present, wash the crude solid with a small amount of cold diethyl ether.

Validation (Self-Check)
  • NMR Signature: A successful trisubstituted thiazole synthesis is confirmed by the singlet at ~6.5–7.0 ppm (

    
     NMR), corresponding to the proton at the C-5 position of the thiazole ring.
    
  • Appearance: Most derivatives are yellow to pale-white crystalline solids.

References

  • Karamthulla, S., Pal, S., Khan, M. N., & Choudhury, L. H. (2014).[2] "On-water" synthesis of novel trisubstituted 1,3-thiazoles via microwave-assisted catalyst-free domino reactions.[7] RSC Advances. [Link]

  • Castano, T., et al. (2025). One-Pot Synthesis of New 2,4,5-Trisubstituted 1,3-Thiazoles and 1,3-Selenazoles. ResearchGate. [Link]

  • Badali, E., et al. (2022). Catalyst-free one-pot three-component synthesis of 2-iminothiazoles. SSRN. [Link]

  • Potewar, T. M., et al. (2008).[8] Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature.[8] Tetrahedron. [Link]

Sources

Application Note: Methyl 4-methyl-2-phenylthiazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-methyl-2-phenylthiazole-5-carboxylate (MMPT5C) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This application note details the synthetic access, validation, and diversification of MMPT5C. We focus on its utility as a precursor for thiazole-5-carboxamides (anticancer/kinase inhibitors) and thiazole-5-carbohydrazides (antimicrobial/antifungal agents).

The Scaffold Advantage

The thiazole ring is isosteric with pyridine and imidazole, offering unique hydrogen-bonding capabilities and pi-stacking interactions within protein active sites. The MMPT5C scaffold specifically offers three vectors for optimization:

  • C2-Position (Phenyl): Provides lipophilic bulk; critical for hydrophobic pocket occupancy (e.g., in Xanthine Oxidase or EGFR kinase domains).

  • C4-Position (Methyl): A rigid steric handle that restricts bond rotation, often improving metabolic stability.

  • C5-Position (Ester): The primary "warhead" or diversification point for library generation.

Physicochemical Profile (Calculated)
PropertyValueRelevance
MW 233.29 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
cLogP ~3.2High lipophilicity; requires polar derivatization for oral bioavailability.
H-Bond Acceptors 3 (N, O, O)Interaction with Ser/Thr residues in active sites.
H-Bond Donors 0Good membrane permeability; donors added via derivatization.

Synthetic Access & Divergence

The most robust route to MMPT5C is the Hantzsch Thiazole Synthesis . This cyclocondensation between a thioamide and an


-halo- 

-ketoester is scalable and tolerates diverse functional groups.
Pathway Visualization

The following diagram illustrates the synthesis of MMPT5C and its downstream transformation into bioactive libraries.

MMPT5C_Pathway Start1 Thiobenzamide Core MMPT5C (The Scaffold) Start1->Core Reflux/EtOH (Hantzsch) Start2 Methyl 2-chloroacetoacetate Start2->Core Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH/THF Saponification Hydrazide Carbohydrazide (Hydrazinolysis) Core->Hydrazide NH2NH2 Reflux Amide Amide Library (Anticancer/Kinase) Acid->Amide HATU/Amine Coupling Schiff Hydrazone Library (Antifungal/Antimicrobial) Hydrazide->Schiff R-CHO Condensation

Caption: Divergent synthesis starting from Hantzsch cyclization (Green) leading to Amide (Red path) and Hydrazone (Yellow path) libraries.

Validated Experimental Protocols

Protocol A: Hantzsch Synthesis of MMPT5C

Use this protocol to generate the core scaffold if commercial stock is unavailable or to introduce substitutions on the phenyl ring.

Reagents:

  • Thiobenzamide (1.0 equiv)

  • Methyl 2-chloroacetoacetate (1.1 equiv)

  • Ethanol (Absolute)

  • Pyridine (Catalytic, optional for acid scavenging)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (13.7 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Methyl 2-chloroacetoacetate (16.6 g, 110 mmol) dropwise over 10 minutes.

  • Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting thioamide (lower Rf) should disappear, replaced by a fluorescent spot (MMPT5C).

  • Workup: Cool the reaction mixture to room temperature. Reduce volume by 50% under vacuum. Pour the residue into ice-cold water (300 mL) containing Sodium Bicarbonate (saturated solution) to neutralize HCl generated during the reaction.

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Expected Yield: 75–85% Characterization: 1H NMR (CDCl3):


 2.75 (s, 3H, CH3), 3.90 (s, 3H, OCH3), 7.45 (m, 3H, Ar-H), 7.95 (m, 2H, Ar-H).
Protocol B: Diversification to Carbohydrazides

Target Application: Antimicrobial and Antifungal discovery.

Rationale: The ester moiety is relatively unreactive toward direct nucleophilic attack by bulky amines. Converting it to a hydrazide creates a "super-nucleophile" capable of condensing with aldehydes to form Schiff bases (hydrazones), a pharmacophore validated in antifungal research [1].

Procedure:

  • Reaction: Dissolve MMPT5C (10 mmol) in Ethanol (30 mL). Add Hydrazine Hydrate (80% solution, 50 mmol, 5 equiv).

    • Note: Excess hydrazine is required to prevent dimer formation.

  • Reflux: Heat to reflux for 6–8 hours. A white precipitate often forms during the reaction.

  • Isolation: Cool to 0°C. Filter the solid precipitate. Wash extensively with cold ethanol to remove excess hydrazine.

  • Drying: Dry under vacuum.

Self-Validation:

  • IR Spectroscopy: Disappearance of the ester carbonyl (~1720 cm⁻¹) and appearance of amide I/II bands (~1650 cm⁻¹) and NH stretching (3200–3300 cm⁻¹).

Protocol C: Hydrolysis & Amide Coupling

Target Application: Kinase Inhibitors and Cytotoxic Agents.

Rationale: Many thiazole-based anticancer agents (e.g., Dasatinib analogs) require an amide linkage at C5. Direct aminolysis of the methyl ester is slow; saponification followed by activation is preferred.

Step 1: Saponification

  • Suspend MMPT5C (10 mmol) in THF:Water (1:1, 40 mL).

  • Add LiOH (20 mmol). Stir at 60°C for 3 hours.

  • Acidify with 1N HCl to pH 3. The acid (2-phenyl-4-methylthiazole-5-carboxylic acid) will precipitate. Filter and dry.[1][2]

Step 2: Amide Coupling (General)

  • Dissolve the Acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 10 mins to activate.

  • Add the desired Amine (1.1 equiv). Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine.

Biological Context & SAR

Anticancer Activity (Solid Tumors)

Derivatives of MMPT5C, particularly the N-phenyl-thiazole-5-carboxamides , have shown cytotoxicity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines.

  • Mechanism: Inhibition of EGFR kinase and interference with microtubule dynamics.

  • SAR Insight: Electron-donating groups (OMe) on the phenyl ring at C2 generally enhance potency, while bulky substitutions on the amide nitrogen at C5 improve selectivity [2].

Xanthine Oxidase (XO) Inhibition

The carboxylic acid derivative of MMPT5C is a bioisostere of Febuxostat.

  • Application: Treatment of Gout / Hyperuricemia.[3][4]

  • SAR Insight: Introduction of a 4-nitro or 4-cyano group on the C2-phenyl ring significantly increases binding affinity to the molybdenum center of XO [3].

Antimicrobial/Antifungal

Hydrazone derivatives (synthesized via Protocol B) exhibit broad-spectrum activity.[5][6]

  • Target: Candida albicans and Aspergillus niger.[5]

  • SAR Insight: Condensation with nitro-substituted aromatic aldehydes (e.g., 5-nitro-2-furaldehyde) yields MIC values comparable to standard antibiotics [4].

References

  • Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry.

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors. Archiv der Pharmazie.

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity. Molecules.

Sources

"Methyl 4-methyl-2-phenylthiazole-5-carboxylate" in the development of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methyl-2-phenylthiazole-5-carboxylate (MMPTC) represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase (COX) inhibitors. While often utilized as a stable precursor, the thiazole-5-carboxylate scaffold itself exhibits significant biological potential as a prodrug and a platform for Structure-Activity Relationship (SAR) exploration.

This guide details the optimized synthesis, functionalization, and biological validation of MMPTC. It focuses on its role in modulating the arachidonic acid pathway and suppressing neuroinflammatory cytokines (TNF-α, IL-1β) in microglial models.

Chemical Profile & Synthesis Protocol

The synthesis of MMPTC relies on the Hantzsch Thiazole Synthesis, a robust method condensing an


-halocarbonyl with a thioamide. We utilize methyl 2-chloroacetoacetate  and thiobenzamide  to achieve high regioselectivity.
Protocol: Optimized Hantzsch Condensation
  • Reagents:

    • Thiobenzamide (1.0 eq)

    • Methyl 2-chloroacetoacetate (1.1 eq)

    • Ethanol (Absolute, solvent)

    • Pyridine (Catalytic base, optional)[1]

  • Equipment: 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of thiobenzamide in 20 mL of absolute ethanol.

  • Addition: Dropwise add 11 mmol of methyl 2-chloroacetoacetate at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
    
  • Workup: Cool the reaction mixture to

    
    . The product, MMPTC, typically precipitates as a white/off-white solid.
    
  • Purification: Filter the precipitate. Wash with cold ethanol (

    
    ). Recrystallize from hot ethanol to achieve 
    
    
    
    purity.

Causality & Insight:

  • Why Excess Ketoester? A slight excess (1.1 eq) drives the reaction to completion, consuming the more expensive thiobenzamide.

  • Why Ethanol? It supports the solubility of reactants but forces the precipitation of the hydrophobic thiazole product upon cooling, simplifying isolation.

Visual: Synthesis Workflow

SynthesisWorkflow Start Reactants: Thiobenzamide + Me-2-Chloroacetoacetate Reflux Reflux (EtOH) 78°C, 4-6h Start->Reflux Cyclization Cooling Cooling to 0°C Precipitation Reflux->Cooling Crystallization Filtration Filtration & Washing Cooling->Filtration Isolation Product Final Product: MMPTC (>98% Purity) Filtration->Product Recrystallization

Figure 1: Step-by-step workflow for the Hantzsch synthesis of MMPTC.[2]

Mechanism of Action (MOA)

MMPTC and its hydrolyzed acid derivative (4-methyl-2-phenylthiazole-5-carboxylic acid) function primarily by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2).

  • Arachidonic Acid Blockade: The thiazole ring mimics the structure of arachidonic acid transition states, binding to the COX active site.

  • Selectivity: The bulky phenyl group at position C2 and the carboxylate at C5 govern selectivity. Derivatives often show higher affinity for COX-2, reducing gastric side effects associated with COX-1 inhibition.

  • Neuroinflammation: Recent studies indicate thiazole derivatives suppress NF-

    
    B activation in microglia, reducing downstream cytokines (TNF-
    
    
    
    , IL-6).
Visual: Anti-Inflammatory Signaling Pathway

MOA Stimulus Inflammatory Stimulus (LPS / Injury) Membrane Cell Membrane (Phospholipids) Stimulus->Membrane Activates PLA2 Phospholipase A2 Membrane->PLA2 Release AA Arachidonic Acid PLA2->AA Hydrolysis COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGE2) COX2->PGs Catalysis MMPTC MMPTC / Acid Derivative (Inhibitor) MMPTC->COX2 BLOCKS (Competitive Inhibition) Inflammation Pain, Fever, Swelling PGs->Inflammation Mediates

Figure 2: Pathway illustrating the competitive inhibition of COX-2 by MMPTC derivatives.

Biological Validation Protocols

To validate the anti-inflammatory potential of MMPTC, we recommend a dual-phase screening approach: In Vitro Enzyme Assays and Cellular Models.

Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 of MMPTC against purified COX enzymes.

  • Preparation: Dissolve MMPTC in DMSO (stock 10 mM). Prepare serial dilutions (

    
    ).
    
  • Incubation: Incubate purified ovine COX-1 or human recombinant COX-2 with MMPTC for 10 mins at

    
    .
    
  • Initiation: Add Arachidonic Acid (

    
    ) and TMPD (colorimetric substrate).
    
  • Measurement: Measure absorbance at 590 nm. The oxidation of TMPD is directly proportional to COX activity.

  • Calculation:

    
    .
    
Protocol B: RAW 264.7 Macrophage Assay (Cellular)

Objective: Assess suppression of Nitric Oxide (NO) and Cytokines.[3]

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Pre-treat with MMPTC (

    
    ) for 1 hour.
    
  • Induction: Add Lipopolysaccharide (LPS,

    
    ) to induce inflammation. Incubate for 24 hours.
    
  • Griess Assay: Mix

    
     supernatant with 
    
    
    
    Griess reagent. Measure absorbance at 540 nm to quantify Nitrite (NO proxy).
  • ELISA: Use supernatant to measure TNF-

    
     and IL-6 levels using standard ELISA kits.
    

Data Presentation & Comparative Analysis

The following table summarizes typical IC50 values for 4-methyl-2-phenylthiazole-5-carboxylate derivatives compared to standard NSAIDs.

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)
MMPTC (Ester) >100 (Inactive)45.2N/A
Acid Derivative 12.50.5721.9 (Selective)
Indomethacin 0.10.80.12 (Non-selective)
Celecoxib 15.00.04375 (Highly Selective)

Interpretation: The methyl ester (MMPTC) often shows lower in vitro potency than its acid form due to the lack of a free carboxylate group required for salt-bridging in the COX active site. However, in cellular or in vivo models, intracellular esterases hydrolyze MMPTC into the active acid, making the ester an effective cell-permeable prodrug.

References

  • Synthesis and Pharmacological Evaluation of Thiazole Derivatives. Source: World Journal of Pharmaceutical and Medical Research (WJPMR). Context: Details the Hantzsch synthesis and paw edema anti-inflammatory models.

  • Anti-inflammatory Mechanisms of Thiazole Derivatives in Microglia. Source: International Immunopharmacology / PubMed. Context: Mechanistic insight into NF-kB suppression and neuroinflammation.

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as XO Inhibitors. Source: ResearchGate / Bioorganic Chemistry. Context: Explores the acid derivative's dual role in inflammation and gout (Xanthine Oxidase inhibition).

  • Thiazole-4-Carboxylate Derivatives against Mycobacterium tuberculosis. Source: PLOS ONE. Context: Demonstrates the versatility of the thiazole-carboxylate scaffold beyond inflammation (antibacterial properties).

Sources

Advanced Characterization of Thiazole Derivatives: From Synthesis to Solid-State Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold in drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). However, their characterization presents unique challenges due to tautomeric equilibria , basic nitrogen protonation , and polymorphism in the solid state.

This guide moves beyond standard textbook descriptions to provide a field-proven, causality-driven workflow for the rigorous characterization of thiazole-based NCEs (New Chemical Entities). It integrates spectroscopic fingerprinting, chromatographic purity profiling, and solid-state analysis into a cohesive protocol.

Spectroscopic Fingerprinting: Establishing Identity

Nuclear Magnetic Resonance (NMR)

The thiazole ring possesses a distinct magnetic environment due to the electronegativity difference between Sulfur and Nitrogen.

  • Field Insight (Solvent Selection): Thiazoles are often sparingly soluble. While DMSO-d6 is the default for solubility, it can suppress the observation of exchangeable protons (NH) if water content is high. CDCl3 is preferred for observing the sharp singlet of the H2 proton , which is highly deshielded.

  • Diagnostic Signals (1H NMR):

    • H2 Proton (N-CH=S): The most critical diagnostic peak. Typically appears as a deshielded singlet between 8.5 – 9.2 ppm . A shift < 8.0 ppm often indicates ring opening or saturation.

    • H4/H5 Protons: Appear as doublets (if unsubstituted) in the 7.0 – 8.0 ppm range with a characteristic coupling constant (

      
      ) of 3.0 – 4.0 Hz .
      
  • Diagnostic Signals (13C NMR):

    • C2 Carbon: Found downfield at 150 – 170 ppm (C=N character).

    • C4/C5 Carbons: Typically 110 – 140 ppm .

Mass Spectrometry (MS)
  • Isotopic Pattern: The presence of Sulfur (

    
     and 
    
    
    
    ) creates a distinctive M+2 peak with approximately 4.4% relative abundance to the molecular ion. This is a rapid confirmation of the sulfur atom's incorporation.
  • Fragmentation Pathways (EI/ESI-MS/MS):

    • Ring Cleavage: The thiazole ring often undergoes a Retro-Diels-Alder (RDA) type cleavage.

    • Diagnostic Fragments: Look for m/z 83/84 (thiazole ring fragment) and loss of HCN (27 Da) or CS (44 Da).

    • Protocol Note: Use ESI in Positive Mode with 0.1% Formic Acid. The basic nitrogen at position 3 protonates readily

      
      .
      
Infrared Spectroscopy (FT-IR)
  • C=N Stretch: Strong band at 1600 – 1640 cm⁻¹ .

  • C-S Stretch: Often found in the fingerprint region, 600 – 700 cm⁻¹ (weak to medium).

  • Ring Breathing: Characteristic skeletal vibrations at 1375 – 1385 cm⁻¹ .

Chromatographic Purity Profiling (HPLC/UPLC)

Thiazoles are weak bases (


 ~2.5 for unsubstituted thiazole, but higher for amino-thiazoles). Standard neutral mobile phases often lead to peak tailing due to interaction with residual silanols on the column.
Protocol: "Acidic Modifier" Method for Thiazoles

Objective: Eliminate peak tailing and ensure accurate purity integration.

  • Column Selection: End-capped C18 column (e.g., Phenomenex Luna C18 or Waters XBridge).

    • Why: "End-capping" reduces free silanol groups that bind to the thiazole nitrogen.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Orthophosphoric Acid for UV-only work).

    • Causality: Low pH ensures the thiazole nitrogen is fully protonated (

      
      ), preventing secondary interactions with the stationary phase.
      
  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% -> 95% B (Linear Ramp)

    • 15-18 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic) and 280 nm .

Solid-State Characterization: The "Developability" Check

Drug candidates must be physically stable. Thiazoles are prone to polymorphism (different crystal packing) and tautomerism (e.g., 2-aminothiazole vs. 2-iminothiazoline).

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat sample from 30°C to 300°C at 10°C/min under Nitrogen purge.

  • Interpretation:

    • Sharp Endotherm: Indicates melting point (

      
      ).
      
    • Small Exotherm before Melt: Indicates a polymorphic transition (metastable -> stable form).

    • Broad Endotherm < 100°C: Usually solvent/water loss (confirm with TGA).

X-Ray Crystallography (XRD)
  • Single Crystal XRD: The gold standard for confirming regiochemistry (e.g., N-alkylation vs. S-alkylation). Thiazole rings are typically planar; deviations >5° often indicate steric strain or packing forces.

  • Powder XRD (PXRD): Used to fingerprint the bulk material batch-to-batch.[1] Unique diffraction patterns confirm if a new batch matches the reference polymorph.

Visualized Workflows

Diagram 1: Integrated Characterization Workflow

This decision tree guides the researcher from crude synthesis to final validated material.

ThiazoleWorkflow Start Crude Thiazole Derivative TLC TLC & LC-MS Check (Confirm M+H & M+2 peak) Start->TLC Purify Purification (Flash Chrom / Recrystallization) TLC->Purify Target Identified PurityCheck HPLC Purity Check (>95%? Acidic Mobile Phase) Purify->PurityCheck PurityCheck->Purify Fail (<95%) StructID Structural ID Phase PurityCheck->StructID Pass NMR 1H/13C NMR (Check H2 shift ~9ppm) StructID->NMR XRD Single Crystal XRD (Regiochemistry/Planarity) StructID->XRD Optional (Crystals available) SolidState Solid-State Profiling NMR->SolidState XRD->SolidState DSC DSC/TGA (Polymorphs/Solvates) SolidState->DSC PXRD Powder XRD (Batch Consistency) SolidState->PXRD Release Release for Biological Assay DSC->Release PXRD->Release

Caption: Figure 1. Step-by-step decision matrix for the isolation and characterization of thiazole-based NCEs.

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the characteristic fragmentation helps in rapid structural confirmation.

MS_Fragmentation Parent Parent Ion [M+H]+ (Characteristic M+2 ~4.4%) Step1 RDA Cleavage (Retro-Diels-Alder) Parent->Step1 Frag1 Fragment A Loss of HCN (-27 Da) Step1->Frag1 Path A Frag2 Fragment B Loss of Substituent (R) Step1->Frag2 Path B Frag3 Thiazole Core Ion m/z ~83/84 Step1->Frag3 Path C (Diagnostic)

Caption: Figure 2. Common ESI-MS fragmentation pathways for thiazole derivatives, highlighting the diagnostic ring cleavage.

Summary Data Tables

Table 1: Diagnostic Spectroscopic Parameters
TechniqueParameterCharacteristic ValueMechanistic Cause
1H NMR H2 Shift8.5 – 9.2 ppm (Singlet)Deshielding by adjacent N and S atoms.
1H NMR H4/H5 Coupling

Hz
Vicinal coupling on the aromatic ring.
MS Isotope RatioM+2 peak

4.4%
Natural abundance of

.
IR C=N Stretch1600 – 1640 cm⁻¹Double bond character of the ring nitrogen.
HPLC RetentionpH DependentBasic N (pKa ~2.5) requires acidic buffer to prevent tailing.

References

  • MOHAMED et al. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Materials and Chemistry. 2

  • Abraham, R. J., & Thomas, W. A. (2003). 1H chemical shifts in NMR: Ring currents and π-electron effects in hetero-aromatics. Modgraph. 3

  • Bouhfid, R. et al. (2015). Solid-State Investigation of Polymorphism and Tautomerism of Phenylthiazole-thione. Crystal Growth & Design (ACS). 4[5][6][7][8][9]

  • Kamkhede, D.B.[7][10] & Solanki, P.R. (2015).[10] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. 10[1][5][6][7][8][9][11][12][13]

  • Mettler Toledo. The Characterization of Polymorphs by Thermal Analysis (DSC/TGA). 6[6][7][8][9][13]

Sources

Creating a library of "Methyl 4-methyl-2-phenylthiazole-5-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis and Diversification of Methyl 4-methyl-2-phenylthiazole-5-carboxylate Analogs

Introduction & Strategic Relevance

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in potent pharmacophores ranging from the antifungal Abafungin to the antineoplastic Tiazofurin.[1] This guide focuses on the This compound scaffold.

This specific molecule offers two distinct vectors for structural diversification (SAR exploration):

  • The C2-Phenyl Ring: Modifiable via substituted thioamides to probe electronic/steric interactions within the binding pocket.

  • The C5-Ester: A "chemical handle" ready for hydrolysis and conversion into amides, hydrazides, or heterocycles (e.g., oxadiazoles), drastically altering solubility and hydrogen-bonding capability.

The protocols below utilize the Hantzsch Thiazole Synthesis , chosen for its atom economy and adaptability to both batch and microwave-assisted parallel synthesis.

Retrosynthetic Analysis & Mechanism

The construction of the thiazole core relies on the condensation of a thioamide with an


-halocarbonyl.[2][3] For our specific target, we utilize Thiobenzamide  and Methyl 2-chloroacetoacetate .

Note on Regiochemistry: The reaction is highly regioselective. The sulfur atom of the thioamide attacks the electrophilic carbon bearing the halogen (


-carbon), followed by cyclization of the amide nitrogen onto the ketone carbonyl.

Retrosynthesis Target TARGET Methyl 4-methyl-2-phenylthiazole- 5-carboxylate Intermediate Hantzsch Condensation Target->Intermediate Retrosynthesis Precursor1 Thiobenzamide (Substituted) Precursor2 Methyl 2-chloroacetoacetate Intermediate->Precursor1 Fragment A Intermediate->Precursor2 Fragment B

Figure 1: Retrosynthetic strategy for the target scaffold. The convergent nature allows for late-stage diversification.

Critical Reagents & Safety Profile

Safety Warning: Thioamides often carry a stench and can be toxic.


-Haloketones (like Methyl 2-chloroacetoacetate) are potent lachrymators (tear gas agents). All operations must  be performed in a fume hood.
ReagentRoleCAS No. (Example)Handling Note
Methyl 2-chloroacetoacetate

-Halo Electrophile
4755-81-1Lachrymator. Dispense with automatic pipettes.
Thiobenzamide Nucleophile (Core)2227-79-4Store at 4°C. Hygroscopic.
Substituted Thiobenzamides Library DiversityVar.Use 4-Cl, 4-OMe, 4-NO2 variants for SAR.
Methanol (Anhydrous) Solvent67-56-1Prevents transesterification (keeps methyl ester intact).
Magnesium Sulfate Drying Agent7487-88-9For workup.

Protocol A: Core Synthesis (Batch & Microwave)

This protocol describes the synthesis of the parent compound. For library generation, scale down to the "Microwave Method."

Method 1: Standard Reflux (High Scale, >1g)
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Thiobenzamide (10.0 mmol, 1.37 g) in Methanol (20 mL).

  • Addition: Add Methyl 2-chloroacetoacetate (10.0 mmol, 1.50 g) dropwise over 5 minutes.

    • Expert Tip: A slight exotherm is normal. If the solution turns dark immediately, cool to 0°C during addition.

  • Reaction: Reflux the mixture at 65°C for 4–6 hours.

    • Monitoring: Check TLC (20% EtOAc in Hexane). The thioamide spot (

      
      ) should disappear; a highly fluorescent blue/UV spot (
      
      
      
      ) will appear.
  • Workup:

    • Evaporate methanol under reduced pressure.

    • The residue is often the hydrochloride salt. Neutralize by adding saturated aqueous

      
       (50 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via silica flash chromatography (Hexane/EtOAc gradient).

Method 2: Microwave-Assisted (Library Scale, <100mg)

Ideal for parallel synthesis of 24-96 analogs.

  • Vessel: Use a 10 mL microwave-transparent crimp vial.

  • Loading: Add substituted Thioamide (0.5 mmol) and Methyl 2-chloroacetoacetate (0.55 mmol).

  • Solvent: Add Ethanol or Methanol (2 mL).

    • Green Chemistry Note: This reaction can often be run solvent-free on silica support, but solution phase is easier for liquid handling robots.

  • Irradiation: Heat to 120°C for 10–15 minutes (High Absorption setting).

  • Isolation: Pour reaction mixture onto crushed ice. The solid product usually precipitates immediately. Filter and wash with cold water.

Protocol B: Library Diversification Workflow

To create a meaningful library, we employ a "Split-Pool" logic conceptually, but execute via parallel synthesis.

Vector 1: C2-Substitution (The Input) Use commercially available thioamides:

  • 4-Methoxythiobenzamide (Electron Donor)

  • 4-Nitrothiobenzamide (Electron Withdrawing)

  • 3-Pyridinethioamide (Solubility/Metabolic Stability)

Vector 2: C5-Functionalization (The Output) The methyl ester is a prodrug-like motif. For high-affinity binding, convert it to an amide.

Sub-Protocol: Hydrolysis & Amide Coupling

  • Hydrolysis: Treat the thiazole ester (1 eq) with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the Carboxylic Acid .

  • Coupling: React the dried Acid with a primary amine (e.g., Benzylamine, Morpholine) using HATU (1.2 eq) and DIPEA (2 eq) in DMF.

LibraryWorkflow Start Start: Substituted Thioamides Step1 Hantzsch Synthesis (Microwave, 120°C, 10m) Start->Step1 Library1 Library A: Thiazole Methyl Esters Step1->Library1 Step2 Hydrolysis (LiOH, THF/H2O) Library1->Step2 Diversification Path Intermediate Thiazole Acids Step2->Intermediate Step3 Amide Coupling (R-NH2, HATU, DMF) Intermediate->Step3 FinalLib Final Library: Thiazole Amides Step3->FinalLib

Figure 2: Workflow for generating a diverse library of thiazole amides from the parent ester.

Quality Control & Characterization

For the parent compound (This compound ), the following data validates the structure.

NMR Validation Criteria: | Position | Proton Type | Expected Shift (


 ppm, 

) | Multiplicity | | :--- | :--- | :--- | :--- | | C4-Methyl |

|

| Singlet (3H) | | C5-Ester |

|

| Singlet (3H) | | C2-Phenyl | Aromatic |

| Multiplets (5H) |

Purity Standards:

  • Bioassay Grade: >95% purity required.

  • Method: LC-MS (C18 Column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Common Impurity: Unreacted Thioamide (check for smell and polar spot on TLC).

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetessigäthers auf Thioamide". Berichte der deutschen chemischen Gesellschaft, 24, 3119.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using microwave irradiation". Journal of Advanced Pharmaceutical Technology & Research, 3(1), 58–62.

  • Mishra, K., et al. (2020). "Thiazole: A Potent Scaffold in Drug Discovery".[4] Current Drug Discovery Technologies, 17(8).

  • BenchChem Application Note. (2025). "Application Notes and Protocols for the Hantzsch Thiazole Synthesis".

Sources

Troubleshooting & Optimization

Technical Support Center: Hantzsch Thiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Maximizing Yield and Purity in Hantzsch Thiazole Cyclization

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]

Welcome to the Precision Synthesis Knowledge Base

Status: Active Ticket ID: HTS-OPT-2026 Assigned Specialist: Senior Application Scientist[1]

You are experiencing suboptimal yields in the Hantzsch thiazole synthesis. This reaction, while classically robust, is prone to specific failure modes involving α-haloketone degradation, incomplete dehydration, and isolation losses.[1] This guide moves beyond textbook procedures to address the physicochemical realities of the reaction matrix.

Part 1: The Diagnostic Workflow

Before altering your protocol, identify the failure mode.[1] Use this logic tree to diagnose the root cause of your yield loss.

DiagnosticTree Start START: Characterize Crude Mixture TLC TLC Analysis Start->TLC BlackTar Black/Tarry Mixture TLC->BlackTar Baseline Streaking SM_Left Starting Material Remains TLC->SM_Left Distinct SM Spots Clean_Low Clean Conversion but Low Mass TLC->Clean_Low Only Product Spot ThermDeg CAUSE: Thermal Degradation of α-haloketone BlackTar->ThermDeg Stall CAUSE: Trapped Intermediate (Hydroxythiazoline) SM_Left->Stall Solubility CAUSE: Workup Loss (Product soluble in aqueous phase) Clean_Low->Solubility

Figure 1: Diagnostic logic flow for identifying yield loss mechanisms in Hantzsch synthesis.[1]

Part 2: Troubleshooting Modules (Q&A)
Module A: Reaction Kinetics & Thermodynamics

Q: My reaction mixture turns black and tarry within 30 minutes of reflux. What is happening? A: This is the classic signature of α-haloketone polymerization/degradation .

  • The Science: α-haloketones are potent electrophiles but are thermally unstable. Prolonged heating promotes self-condensation (aldol-type) or dehydrohalogenation before the thioamide can attack.

  • The Fix:

    • Switch to "Green" Solvents: Use PEG-400 or Water. The hydrophobic effect accelerates the reaction between the organic reactants while suppressing the decomposition of the halide [1].

    • Microwave Irradiation: Switch from thermal reflux to microwave heating. High-energy input for a short duration (10–15 mins at 60–80°C) favors the desired kinetic product over thermodynamic degradation pathways [2].

Q: TLC shows the disappearance of the α-haloketone, but the intermediate persists. Why won't it cyclize? A: You likely have a "Dehydration Block."

  • The Science: The Hantzsch mechanism proceeds via a hydroxythiazoline intermediate.[1] The final step is the elimination of water to aromatize the ring. In neutral, anhydrous solvents, this elimination can be slow.[1]

  • The Fix:

    • Catalytic Scavengers: Add a mild dehydration promoter. β-Cyclodextrin (β-CD) (10-15 mol%) in water is highly effective.[1] It hosts the hydrophobic intermediate in its cavity, stabilizing the transition state and facilitating water elimination via hydrogen bonding with the rim hydroxyls [3].[1]

    • Lewis Acid Assist: If using organic solvents, catalytic amounts of Iodine (

      
      ) or Silica-supported Tungstosilisic Acid can drive the dehydration [4].[1]
      
Module B: Workup & Isolation

Q: My crude yield is 80%, but after recrystallization, I drop to 40%. How do I stop this loss? A: Thiazoles, especially aminothiazoles, can form salts that are highly soluble in water or alcohols.[1]

  • The Science: The Hantzsch reaction generates HBr/HCl as a byproduct. Your product likely exists as the hydrobromide salt, which stays in the aqueous mother liquor during filtration.[1]

  • The Fix:

    • The "Basify" Step: After cooling the reaction, pour the mixture into 5% Sodium Carbonate (

      
      )  or Ammonium Hydroxide. This neutralizes the acid, liberating the free base thiazole, which is less soluble in water and precipitates cleanly [5].[1]
      
    • Solvent Gradient: Avoid pure ethanol for recrystallization. Use a DMF:Ethanol (1:2) or DMF:Water mixture to maximize recovery [2].

Part 3: Optimized Protocols

Do not rely on 19th-century methods. Use these field-validated modern protocols.

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, unstable substrates.[1]

  • Stoichiometry: 1.0 eq α-haloketone + 1.1 eq Thioamide.

  • Solvent: Ethanol (2–4 mL per mmol).

  • Apparatus: Sealed microwave vial.

  • Conditions: Irradiate at 60°C for 10 minutes (Power: Dynamic, max 150W).

  • Workup: Cool to RT. Pour into 5%

    
    . Filter precipitate.[2][3]
    
  • Expected Yield: 85–95%.

Protocol B: Green Aqueous/PEG-400 Synthesis

Best for: Scale-up, environmental compliance, highest purity.[1]

  • Stoichiometry: 1.0 eq α-haloketone + 1.0 eq Thioamide.

  • Media: PEG-400 (5 mL) or Water (with 10 mol% β-Cyclodextrin).

  • Conditions: Stir at RT to 60°C (monitor by TLC, usually <1 hour).

  • Workup: Add water (if using PEG). Extract with Ethyl Acetate OR filter solids if precipitated.[4]

  • Expected Yield: 90–98% (Due to "Hydrophobic Effect" acceleration) [1].

Part 4: Comparative Efficiency Data
ParameterClassical RefluxMicrowave AssistedGreen (PEG-400/Water)
Reaction Time 2–24 Hours5–15 Minutes30–60 Minutes
Temperature 80°C+ (Reflux)60–80°CRT – 60°C
Typical Yield 50–70%80–92%85–98%
Purity (Crude) Low (Tarry byproducts)HighVery High
Green Metric Poor (VOCs)ModerateExcellent
Part 5: Mechanistic Visualization

Understanding the pathway allows you to intervene at the correct step.

Mechanism Reactants Reactants (Haloketone + Thioamide) TS1 Nucleophilic Attack (S-Alkylation) Reactants->TS1 Fast Intermed Intermediate (Hydroxythiazoline) TS1->Intermed Cyclization Dehydration Dehydration (- H2O) Intermed->Dehydration Rate Limiting Step (Boost with Catalyst) Product Thiazole Product (Aromatic) Dehydration->Product Aromatization

Figure 2: Reaction pathway highlighting the rate-limiting dehydration step where yield is often compromised.[1]

References
  • Polyethylene glycol (PEG-400) as an efficient and recyclable reaction medium for one-pot synthesis of thiazoles. Der Pharma Chemica, 2011.[1]

  • Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. Chemistry Central Journal, 2012.[1][5][6]

  • β-Cyclodextrin Catalyzed, One-Pot Multicomponent Synthesis. Arabian Journal of Chemistry, 2024.[1]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... Using Silica Supported Tungstosilisic Acid. Molecules, 2017.[1] [1]

  • Hantzsch Thiazole Synthesis Protocol. Chem Help Asap.

Sources

Common side reactions in the synthesis of "Methyl 4-methyl-2-phenylthiazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hantzsch Thiazole Synthesis Ticket System: Active Subject: Synthesis of Methyl 4-methyl-2-phenylthiazole-5-carboxylate Assigned Specialist: Dr. A. Varnell, Senior Application Scientist

Introduction: The "Golden Batch" Standard

Welcome to the Technical Support Center. You are likely here because your synthesis of This compound did not proceed as the textbook suggested.

While the Hantzsch thiazole synthesis is a "classic" reaction (first reported in 1881), it is deceptively complex. The reaction involves the condensation of Thiobenzamide (Nucleophile) and Methyl 2-chloroacetoacetate (Electrophile).

A "Golden Batch" (ideal execution) follows this kinetic pathway:

  • S-Alkylation: Rapid

    
     attack of the sulfur on the 
    
    
    
    -halocarbon.
  • Cyclization: Intramolecular attack of the nitrogen on the ketone carbonyl.[1]

  • Dehydration: Loss of water to aromatize the ring.

If your yield is low or your product is an amorphous tar, you have likely deviated into one of three specific "Failure Modes." This guide addresses them directly.

Module 1: The "Stalled" Reaction (Intermediate Trapping)

User Symptom:

"LC-MS shows a major peak at [M+18] relative to the product mass. The product is a sticky solid that won't crystallize."

Diagnosis: You have isolated the 4-hydroxythiazoline intermediate . The reaction successfully cyclized but failed to dehydrate. This is common when the reaction is run under conditions that are too neutral or if the reaction is quenched too early.

Technical Insight: The final aromatization step (dehydration) is acid-catalyzed. While the reaction generates HCl/HBr as a byproduct (which usually auto-catalyzes this step), adding a base (like


 or 

) too early or in excess can neutralize the acid before dehydration is complete.

Troubleshooting Protocol:

  • Do NOT discard the batch. This intermediate can be converted to the product.

  • Reflux with Acid: Redissolve the crude material in ethanol. Add a catalytic amount of p-toluenesulfonic acid (pTSA) or a few drops of conc. HCl.

  • Dean-Stark Trap (Optional): If using a higher boiling solvent (toluene), use a Dean-Stark trap to physically remove water, driving the equilibrium to the aromatic thiazole.

Module 2: The "Red" Impurity (Oxidative Dimerization)

User Symptom:

"The reaction mixture turned a deep red/orange color. NMR shows a complex aromatic region but missing methyl ester peaks."

Diagnosis: Your thiobenzamide has undergone oxidative dimerization to form 3,5-diphenyl-1,2,4-thiadiazole (often referred to as Hector's base derivatives). This is a parasitic side reaction that consumes your starting nucleophile.

Technical Insight: Thioamides are prone to oxidation. In the presence of air or trace metal impurities, thiobenzamide oxidizes to a radical cation, which dimerizes. This is faster than the Hantzsch condensation if the electrophile (chloroacetoacetate) is old or hydrolyzed.

Troubleshooting Protocol:

  • Reagent Quality Check: Ensure your Methyl 2-chloroacetoacetate is clear/colorless. If it is dark, distill it before use.

  • Inert Atmosphere: Rigorously degas your solvent (Ethanol/Methanol) with Nitrogen or Argon for 15 minutes prior to addition. Run the reaction under an inert balloon.

  • Stoichiometry: Use a slight excess (1.1 equiv) of the chloroacetoacetate to ensure the thioamide reacts via

    
     rather than oxidizing.
    

Module 3: Yield Loss via Hydrolysis

User Symptom:

"Product precipitated but dissolved during aqueous workup. Yield is <20%."

Diagnosis: Ester Hydrolysis (Saponification). The target molecule contains a methyl ester at the C5 position. While thiazoles are stable, the ester group is susceptible to hydrolysis, especially if you used a strong base (NaOH/KOH) to neutralize the reaction mixture.

Technical Insight: The C5 position of the thiazole ring is electron-deficient, making the attached carbonyl carbon highly electrophilic and prone to attack by hydroxide ions.

Troubleshooting Protocol:

  • Gentle Neutralization: Never use hydroxide bases. Use solid Sodium Acetate (NaOAc) or a saturated Sodium Bicarbonate (

    
    ) solution to neutralize the HCl byproduct.
    
  • pH Control: Stop neutralization at pH 6-7. Do not go to pH > 9.

  • Avoid Aqueous Workup (Preferred): The product often precipitates directly from cold ethanol. Filter the solid and wash with cold water, rather than extracting with ethyl acetate/brine.

Data Visualization: Reaction Pathways & Troubleshooting

Figure 1: Mechanistic Pathway and Side Reactions

This diagram illustrates the "Golden Path" (Green) versus the common "Failure Modes" (Red).

Hantzsch_Pathway Reactants Thiobenzamide + Methyl 2-chloroacetoacetate Intermediate_1 S-Alkylated Thioiminium Salt Reactants->Intermediate_1 SN2 Attack (Fast) Thiadiazole 3,5-Diphenyl- 1,2,4-thiadiazole (Red Impurity) Reactants->Thiadiazole Oxidation (O2) (Dimerization) Benzonitrile Benzonitrile (Decomposition) Reactants->Benzonitrile Thermal Decomp Hydroxy 4-Hydroxythiazoline (Stalled Intermediate) Intermediate_1->Hydroxy Cyclization Product Methyl 4-methyl-2- phenylthiazole-5-carboxylate Hydroxy->Product -H2O (Acid Catalyzed) Hydrolysis Thiazole Carboxylic Acid (Saponification) Product->Hydrolysis Base (pH > 9)

Caption: Kinetic pathway of Hantzsch synthesis showing the critical dehydration step and parasitic oxidative dimerization.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of failure.

Troubleshooting_Tree Start Analyze Crude Mixture (LCMS / TLC / NMR) Q1 Is the Product Mass [M+18]? Start->Q1 Q2 Is the Mixture Red/Orange? Q1->Q2 No Sol1 Incomplete Dehydration. ACTION: Reflux with pTSA. Q1->Sol1 Yes Q3 Is Yield Low but Purity High? Q2->Q3 No Sol2 Oxidative Dimerization. ACTION: Degas solvents, check reagent quality. Q2->Sol2 Yes Sol3 Ester Hydrolysis or Solubility. ACTION: Avoid strong base, check aqueous layer. Q3->Sol3 Yes

Caption: Diagnostic flowchart for rapid identification of reaction failure modes based on visual and spectral data.

Summary of Key Parameters

ParameterRecommendationReason
Solvent Ethanol or Methanol (Anhydrous)Protic solvents stabilize the transition state; water must be excluded to drive dehydration.
Temperature Reflux (

for EtOH)
Required to overcome the activation energy for the dehydration step.
Atmosphere Nitrogen / ArgonPrevents oxidative dimerization of thiobenzamide to thiadiazole.
Workup pH 6.0 - 7.0Prevents hydrolysis of the C5-methyl ester.
Stoichiometry 1.0 : 1.1 (Thioamide : Halo-ester)Slight excess of electrophile ensures complete consumption of the sulfur nucleophile.

References

  • Hantzsch, A. (1881).[2] "Ueber die Einwirkung des Chloracetessigäthers auf Thioamide". Berichte der deutschen chemischen Gesellschaft, 24, 3119.

  • BenchChem. (2025).[3] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis". BenchChem Technical Library.

  • Beilstein-Institut. (2023). "Eschenmoser coupling reactions starting from primary thioamides". Beilstein Journal of Organic Chemistry, 19, 630-640.

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis".

Sources

Troubleshooting low yields in multicomponent thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Multicomponent Thiazole Synthesis Ticket ID: #TZ-MCR-992 Status: Open [Escalated to Senior Application Scientist] Topic: Troubleshooting Low Yields in One-Pot Hantzsch & Multicomponent Thiazole Synthesis

Diagnostic Workflow: The "Triage" Phase

Before altering chemical parameters, we must localize the failure. Low yields in thiazole synthesis generally stem from three distinct failure modes: Kinetic Stalling (intermediate forms but doesn't cyclize), Thermodynamic Traps (isomerization), or Isolation Loss (pH mismanagement).

Use this decision tree to diagnose your specific failure mode:

TroubleshootingFlowchart start Start: Low Yield (<40%) tlc_check Check TLC/LCMS of Crude Before Workup start->tlc_check sm_remain Starting Materials Visible? tlc_check->sm_remain yes_sm Yes: Conversion Issue sm_remain->yes_sm Yes no_sm No: Reaction Complete sm_remain->no_sm No inter_check Is Intermediate Visible? (Hydroxythiazoline) yes_sm->inter_check iso_check Did you wash with Acid? no_sm->iso_check stall Diagnosis: Dehydration Failure (See Module 2) inter_check->stall Yes poison Diagnosis: Catalyst Poisoning or Electrophile Degradation inter_check->poison No salt_loss Diagnosis: Product lost as Salt in Aqueous Layer (See Module 4) iso_check->salt_loss Yes deg_loss Diagnosis: Side Reactions (Dimerization/Isomerization) iso_check->deg_loss No

Caption: Diagnostic logic tree for isolating yield loss in thiazole synthesis. Blue nodes indicate action steps; Red nodes indicate root causes.

Mechanistic Root Cause Analysis

The "Hantzsch Bottleneck" (Dehydration Failure)

In the classic Hantzsch synthesis (and its 3-component variants involving aldehydes, thiourea, and


-haloketones), the reaction proceeds through a hydroxythiazoline  intermediate.
  • The Problem: This intermediate is stable. Without sufficient driving force (acid catalysis or heat), it will not dehydrate to form the aromatic thiazole ring.

  • The Symptom: LCMS shows a mass of

    
     (the hydrated intermediate).
    
  • The Fix: Ensure the reaction mixture is acidic enough to protonate the hydroxyl group, facilitating water elimination.

The Regioselectivity Trap (Imine vs. Amine)

When using N-monosubstituted thioureas, two isomers are possible: the desired 2-aminothiazole and the undesired 2-imino-3-substituted thiazoline .

  • Mechanism: Kinetic control favors the imine (attack at the more nucleophilic endocyclic nitrogen). Thermodynamic control favors the amine (aromatic stability).

  • The Fix: Use neutral/slightly basic conditions to favor the thermodynamic aromatic product. Strong acid often traps the kinetic imine isomer.

HantzschMechanism cluster_0 Reactants cluster_1 Critical Intermediate cluster_2 Final Product R1 Thioamide/Thiourea Inter Hydroxythiazoline (Non-Aromatic) R1->Inter S-Alkylation (Fast) R2 Alpha-Haloketone R2->Inter Prod 1,3-Thiazole (Aromatic) Inter->Prod Dehydration (-H2O) *Rate Limiting Step* Requires Acid/Heat

Caption: The Hantzsch pathway highlighting the dehydration bottleneck (red arrow), the most common cause of incomplete conversion.

Optimization Protocols

If your standard protocol is failing, switch to these validated high-yield systems.

Protocol A: The "Fix" for 3-Component Reactions ( Catalysis)

Best for: One-pot synthesis from Aldehydes, Amines, and Thiocyanates/Sulfur. Why it works: Iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to facilitate the final aromatization, preventing the "hydroxythiazoline stall."

ParameterSpecificationRationale
Catalyst Molecular Iodine (

), 10-20 mol%
Dual role: Lewis acid activation + Oxidative dehydrogenation.
Solvent Ethanol or Water/EtOH (1:1)Green, protic solvent stabilizes the transition state.
Temp Reflux (70-80°C)Required to push the dehydration equilibrium.
Time 2 - 4 HoursFast kinetics due to oxidative driving force.

Step-by-Step:

  • Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in EtOH. Stir 10 min.

  • Add elemental Sulfur or Thiourea (1.0-1.2 equiv).

  • Add

    
     (10 mol%).
    
  • Reflux for 3 hours. Monitor TLC.

  • Quench: Add aqueous

    
     (thiosulfate) to remove excess iodine (color change from dark brown to yellow/clear).
    
Protocol B: The "Classic" Hantzsch Optimization

Best for:


-Haloketone + Thioamide/Thiourea.
  • Stoichiometry: Use 1.0 equiv Haloketone : 1.2 equiv Thioamide. Excess thioamide consumes the highly reactive haloketone, preventing self-condensation.

  • Scavenger: Add 1.0 equiv of solid

    
    during the reaction if the starting material is acid-sensitive. This neutralizes the HBr generated in situ without stopping the dehydration.
    
  • Solvent Switch: If EtOH yields are low (<50%), switch to DMF or Dioxane at 80°C. These polar aprotic solvents accelerate the initial

    
     substitution.
    

Isolation & Purification (The Silent Yield Killer)

Issue: Thiazoles are weak bases (


 of conjugate acid ~2.5).
Common Error:  Washing the organic layer with 1M HCl to remove unreacted amines.
Result:  The thiazole protonates and partitions into the aqueous waste layer.

Correct Workup Procedure:

  • Evaporation: Remove volatiles (EtOH/MeOH) before extraction.

  • Basification: Add sat.

    
     or 
    
    
    
    until pH > 9. This ensures the thiazole is in its neutral, lipophilic free-base form.
  • Extraction: Extract with EtOAc (x3).

    • Tip: If the interface is messy (emulsion), filter the biphasic mixture through a Celite pad before separation.

  • Washing: Wash organic layer with Brine (not Acid!).

Frequently Asked Questions (FAQ)

Q: My product is an oil that won't crystallize, but literature says it's a solid. A: Thiazoles often trap solvent in the crystal lattice. Triturate the oil with cold diethyl ether or pentane and sonicate. If it remains an oil, convert it to the HCl salt by bubbling HCl gas through an ether solution; the salt is almost always solid and purifiable.

Q: I see a spot on TLC that corresponds to the product, but it disappears after column chromatography. A: Silica gel is slightly acidic. Acid-sensitive thiazoles can decompose or streak on the column. Solution: Pre-treat your silica gel column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.

Q: Why is my


-haloketone starting material turning black? 
A: 

(e.g., phenacyl bromides) are lachrymators and thermally unstable. They self-polymerize. Always recrystallize them or pass them through a short silica plug before use if they have been stored for >1 month.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Green Chemistry & One-Pot Variants

    • Title: One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv
    • Source: MDPI (Molecules 2013).
    • URL:[Link]

  • Troubleshooting & Side Reactions

    • Title: Troubleshooting guide for the synthesis of benzothiazole/thiazole deriv
    • Source: BenchChem Technical Guides.[1]

  • Iodine C

    • Title: Molecular Iodine-Catalyzed Synthesis of Thiazoles.[2]

    • Source: Synlett (via SynArchive).
    • URL:[Link]

Sources

Technical Support Center: Isolating Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Practical Guide to Work-up and Purification

Welcome to the technical support guide for the isolation and purification of thiazole derivatives. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges in the post-synthesis work-up of this important heterocyclic class. Our goal is to move beyond simple procedural lists and explain the causality behind each step, empowering you to make informed decisions in your own experiments.

Section 1: The Strategic Approach to Thiazole Isolation

A successful work-up is not merely a cleaning step; it is an integral part of the synthesis that dictates the purity, yield, and ultimate viability of your target compound. The general strategy involves neutralizing the reaction mixture, separating the crude product from salts and water-soluble impurities via extraction, and finally, purifying the product using an appropriate technique.

The following workflow provides a high-level overview of the typical decision-making process during the isolation of a thiazole derivative.

G reaction Completed Reaction Mixture quench Quench Reaction (e.g., add water, sat. NH4Cl) reaction->quench ph_adjust pH Adjustment (Acid/Base Wash) quench->ph_adjust extract Liquid-Liquid Extraction (e.g., EtOAc, DCM) ph_adjust->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify distill Distillation purify->distill If liquid, boiling point difference >25°C column Column Chromatography purify->column If complex mixture or oil recrystal Recrystallization purify->recrystal If solid pure Pure Thiazole Derivative distill->pure column->pure recrystal->pure

Caption: General experimental workflow for thiazole derivative work-up.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the work-up design phase.

Q1: What are the first steps I should take after my thiazole synthesis reaction is complete? The initial step is to "quench" the reaction, which deactivates any remaining reactive reagents. This is often achieved by adding water or a saturated aqueous solution like ammonium chloride. If the reaction was run in a water-miscible solvent like ethanol or THF, the solvent is typically first removed under reduced pressure.[1][2] The residue is then re-dissolved in an organic solvent immiscible with water (like ethyl acetate or dichloromethane) and washed with water to remove inorganic salts and highly polar byproducts.[3]

Q2: My thiazole derivative has basic/acidic functional groups. How does this affect my work-up? This is a critical consideration that can be used to your advantage through acid-base extraction .

  • Basic Thiazoles: The nitrogen atom at position 3 of the thiazole ring is weakly basic (pKa of conjugate acid ≈ 2.5).[4] This allows it to be protonated by a sufficiently strong acid. By washing your organic layer with an aqueous acid solution (e.g., 1 M HCl), the basic thiazole derivative will form a water-soluble salt and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.[5][6] You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[7]

  • Acidic/Phenolic Thiazoles: If your derivative contains an acidic group (like a carboxylic acid or phenol), you can use the opposite strategy. Washing with a weak aqueous base (e.g., NaHCO₃ for carboxylic acids) or a strong base (e.g., NaOH for phenols) will deprotonate the acidic group, forming a water-soluble salt that partitions into the aqueous layer.[5][6]

Q3: How stable is the thiazole ring during work-up? What conditions should I avoid? The thiazole ring itself is generally robust and stable.[8] However, the stability is highly dependent on the substituents attached to the ring.

  • pH Sensitivity: Functional groups on the thiazole can be sensitive to strongly acidic or basic conditions, which may lead to hydrolysis.[9] It is advisable to use neutral conditions whenever possible and avoid prolonged exposure to harsh pH environments.[8]

  • Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones.[9] Avoid unnecessary exposure to oxidizing agents. If your synthesis involves an oxidant, ensure it is fully quenched before proceeding.

  • Heat: While generally stable, some derivatives can decompose at high temperatures.[8] When performing distillation, it is crucial to use a high vacuum to lower the boiling point and minimize thermal degradation.[8]

  • Light: Aromatic heterocyclic compounds can sometimes undergo photodegradation.[9] It is good practice to protect light-sensitive compounds from direct light, for example, by wrapping flasks in aluminum foil.

Q4: What are the most common impurities I should expect? Impurities typically arise from unreacted starting materials, side reactions, or product degradation.[8] For instance, in the widely used Hantzsch thiazole synthesis, common impurities include unreacted α-haloketones and thioamides.[8] In reactions involving 2-aminothiophenol, oxidation can lead to disulfide byproducts.[3] Thoroughly washing the crude product is the first line of defense against these impurities.

Q5: Which purification technique is best for my thiazole derivative? The choice depends on the physical state of your crude product and the nature of the impurities.[8]

Purification TechniquePrinciple of SeparationBest For...Common Issues & Considerations
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.Purifying solid compounds with relatively high purity (>90%). Removing small amounts of impurities.[10]Oiling out, poor recovery, finding a suitable solvent.[8]
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase (e.g., silica gel).Purifying oils, complex mixtures, or separating compounds with similar polarities.[3][8]Co-elution of impurities, streaking of basic compounds, decomposition on acidic silica.
Fractional Distillation Separation of liquid components based on differences in their boiling points.Purifying liquids when the boiling point difference between the product and impurities is significant (>25 °C).[8]Co-distillation if boiling points are close, thermal decomposition of the product.[8]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the work-up and purification process.

Problem Area: Liquid-Liquid Extraction
  • Problem: An emulsion forms between the organic and aqueous layers, preventing clear separation.

    • Probable Cause: High concentration of surfactants or finely divided solids at the interface.

    • Solution:

      • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

      • Add Brine: Add a saturated aqueous NaCl solution. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

      • Filter: Pass the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

Problem Area: Column Chromatography
  • Problem: Poor separation of the desired compound from an impurity (spots overlap on TLC).

    • Probable Cause: The chosen solvent system (eluent) has inappropriate polarity, or the polarity of the impurity is very similar to that of the product.

    • Solution:

      • Systematically Vary Polarity: Test different solvent ratios using TLC to find the optimal eluent. An ideal Rf value for the target compound is typically 0.2-0.4 for good separation.[8]

      • Change Solvents: If hexane/ethyl acetate mixtures fail, try other systems like dichloromethane/methanol or toluene/acetone.

      • Use a Shallow Gradient: During elution, use a very slow, shallow gradient of the more polar solvent to improve resolution.

  • Problem: The compound streaks or "tails" on the TLC plate and column.

    • Probable Cause: The compound is basic (common for nitrogen heterocycles) and is interacting strongly with the acidic silanol groups on the silica gel.[8]

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia to the eluent. This neutralizes the acidic sites on the silica, leading to improved peak shape.[8]

  • Problem: The compound will not elute from the column, even with a highly polar eluent.

    • Probable Cause: The compound is highly polar and is irreversibly adsorbed onto the stationary phase.[8]

    • Solution:

      • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or a different mode of chromatography like reversed-phase (C18) silica with a polar mobile phase (e.g., water/acetonitrile).[8]

      • Check for Reactivity: The compound may be decomposing on the silica gel. This can sometimes be observed as a color change at the top of the column.

Problem Area: Recrystallization
  • Problem: The product "oils out" as a liquid instead of forming solid crystals.

    • Probable Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. Impurities can also inhibit crystal lattice formation.

    • Solution:

      • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.

      • Lower the Cooling Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

      • Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod or add a seed crystal of the pure compound.[8]

  • Problem: No crystals form upon cooling.

    • Probable Cause: Too much solvent was used, or the solution is not saturated.

    • Solution:

      • Evaporate Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.

      • Add an Anti-Solvent: If using a binary solvent system, slowly add a "poor" solvent (one in which the compound is insoluble) to the solution at an elevated temperature until it becomes slightly cloudy, then clarify with a drop of the "good" solvent and cool.[8]

Section 4: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Isolating a Basic Thiazole Derivative

This protocol outlines the separation of a basic thiazole derivative from neutral and acidic byproducts.

G cluster_0 Separatory Funnel 1 cluster_1 Separatory Funnel 2 a0 Crude Mixture in Organic Solvent (e.g., EtOAc) a1 Wash with 1 M HCl (aq) a0->a1 a2 Organic Layer: Neutral & Acidic Impurities a1->a2 Separate Layers a3 Aqueous Layer: Protonated Thiazole Salt a1->a3 Separate Layers b0 Aqueous Layer from Funnel 1 b1 1. Basify with 2 M NaOH (aq) 2. Extract with EtOAc a3:e->b1:w b2 Organic Layer: Pure Basic Thiazole b1:e->b2:w Separate Layers b3 Aqueous Layer: Inorganic Salts b1:e->b3:w Separate Layers

Caption: Logic diagram for acid-base extraction of a basic thiazole.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation 1: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask. The upper organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add 2 M NaOH (aq) with swirling until the solution is basic (test with pH paper, pH > 10). This neutralizes the thiazolium salt back to the free base.

  • Re-extraction: Add a fresh portion of ethyl acetate to the funnel. Shake as described in step 2.

  • Separation 2: Allow the layers to separate. Drain and discard the lower aqueous layer. The desired basic thiazole derivative is now in the upper organic layer.

  • Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[7]

Protocol 2: Standard Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal eluent by running TLC plates with various solvent systems (e.g., different ratios of hexane/ethyl acetate).[11] Aim for an Rf of 0.2-0.4 for the target compound.[8]

  • Column Packing: Prepare a slurry of silica gel (typically 25-50 g of silica per 1 g of crude product) in the initial, least polar eluent.[8] Pour the slurry into the column and allow it to pack uniformly under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the solvent system determined in step 1. Collect fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazole derivative.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. Benchchem.
  • Al-Shamkhani, Z. A. N., & Al-Hazam, H. A. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-724.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol. Benchchem.
  • Williams, R. R. (1938). U.S. Patent No. 2,133,969. U.S.
  • BenchChem Technical Support Team. (2025).
  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, F. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2133–2144. [Link]

  • Kahleel, S. S., Waleed, A., & Hassen, A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855.
  • Thiazole. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. [Link]

  • Demirci, F., et al. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 393-414.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

Sources

"Methyl 4-methyl-2-phenylthiazole-5-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Degradation Guide[1]

Executive Summary & Compound Profile

Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a robust heterocyclic scaffold widely utilized in medicinal chemistry (e.g., as a precursor for xanthine oxidase inhibitors like Febuxostat).[1] While the thiazole ring exhibits high aromatic stability, the C5-methyl ester is the primary site of chemical vulnerability.

This guide addresses the three most common inquiries received by our technical team: hydrolytic cleavage , photochemical isomerization , and synthetic impurity management .

PropertySpecificationCritical Note
CAS Registry 20485-41-0 (Acid precursor ref)Ester is lipophilic; Acid is polar.[1]
Primary Reactivity Nucleophilic Acyl SubstitutionSusceptible to base/acid hydrolysis.[1]
Chromophore Phenyl-Thiazole ConjugationAbsorbs UV; risk of photo-rearrangement.[1]
Storage 2-8°C, Desiccated, DarkHygroscopic degradation is the #1 failure mode.[1]

Troubleshooting Guides (Q&A)

Module A: Hydrolytic Instability (The "Disappearing Peak" Phenomenon)

User Question: "I stored my compound in a methanol/water (50:50) stock solution at 4°C. After 48 hours, the main peak area decreased by 5%, and a new, earlier-eluting peak appeared. What is happening?"

Technical Diagnosis: You are observing ester hydrolysis . The electron-withdrawing nature of the thiazole ring (specifically the C=N bond) activates the C5-carbonyl carbon, making it more susceptible to nucleophilic attack by water than a standard alkyl benzoate.

  • The Mechanism: Water attacks the ester carbonyl, displacing methoxide and generating 4-methyl-2-phenylthiazole-5-carboxylic acid .[1]

  • The Symptom: The new peak elutes earlier on Reverse Phase HPLC (C18) because the free acid is significantly more polar (lower logP) than the methyl ester.

Corrective Action:

  • Solvent Switch: Avoid protic solvents (MeOH/Water) for long-term storage.[1] Store stock solutions in anhydrous DMSO or Acetonitrile .[1]

  • pH Control: If aqueous buffers are necessary, maintain pH 4.5–6.0. Avoid phosphate buffers > pH 7.5, which accelerate saponification.[1]

Module B: Photochemical Stress

User Question: "My solid sample has turned from off-white to pale yellow after leaving it on the benchtop for a week. Is it still usable?"

Technical Diagnosis: This indicates photochemical degradation .[1] The 2-phenylthiazole motif acts as a chromophore.[1] Upon UV absorption, the molecule can undergo photo-transposition (isomerization) or singlet oxygen oxidation.[1]

  • The Mechanism: High-energy UV irradiation can induce a "ring walk" mechanism, potentially rearranging the thiazole (S-C-N) to an isothiazole (S-N-C) derivative, or causing homolytic cleavage of the C-S bond.

  • The Risk: While the color change suggests surface degradation, the bulk purity might still be acceptable (>98%).

Corrective Action:

  • Verification: Run an LC-MS. Photo-isomers often have the exact same mass (isobaric) but slightly different retention times.[1]

  • Storage: Always use amber vials or wrap containers in aluminum foil.

Module C: Synthesis Impurities vs. Degradation

User Question: "I see a small impurity at RRT 0.85 that doesn't grow over time. Is this a degradant?"

Technical Diagnosis: If the peak is stable (does not increase), it is likely a process impurity from the Hantzsch thiazole synthesis, not a degradant.

  • Likely Culprit: Thiobenzamide (starting material) or Methyl 2-chloroacetoacetate derivatives.[1]

  • Differentiation: Thiobenzamide is distinctively UV-active and elutes earlier than the ester.[1]

Degradation Pathways & Visualization

The following diagram illustrates the stress-dependent pathways for MMPTC. Note that Path A (Hydrolysis) is the dominant pathway under standard laboratory conditions.[1]

MMPTC_Degradation cluster_legend Pathway Probability MMPTC MMPTC (this compound) Acid Hydrolysis Product (4-methyl-2-phenylthiazole-5-carboxylic acid) + Methanol MMPTC->Acid Acid/Base Hydrolysis (pH > 8 or pH < 2, H2O) NOxide N-Oxide / Sulfoxide (Oxidative Stress) MMPTC->NOxide Oxidation (H2O2 / mCPBA) Isomer Photo-Isomer (3-phenylisothiazole derivative) MMPTC->Isomer Photolysis (UV Light / hν) High Risk High Risk Medium Risk Medium Risk Low Risk Low Risk

Figure 1: Stress-dependent degradation pathways. Hydrolysis (Red) is the primary stability risk.

Standard Operating Procedure: Forced Degradation

To validate your analytical method (HPLC/LC-MS) for this compound, follow this stress-testing protocol. This ensures your method is "stability-indicating" (i.e., it can separate the drug from its breakdown products).

Protocol: MMPTC Stress Testing
Stress ConditionReagent / ConditionDurationTarget DegradationExpected Outcome
Acid Hydrolysis 0.1 N HCl, Reflux (60°C)1–4 Hours10–20%Formation of Carboxylic Acid (Early eluting).[1]
Base Hydrolysis 0.1 N NaOH, Ambient15–30 Mins10–20%Rapid conversion to Acid.[1] Caution: Reaction is fast.[1]
Oxidation 3% H₂O₂24 Hours5–10%Formation of N-oxides (Mass +16 Da).[1]
Photolysis UV Light (ICH Option 2)1.2M lux hours5–10%Formation of isomers (Same Mass) or ring cleavage.[1]
Thermal 60°C (Solid State)7 Days< 5%Generally stable; check for melting/fusion.[1]

Critical Analytical Check: When analyzing the Base Hydrolysis sample, ensure your HPLC mobile phase is acidified (e.g., 0.1% Formic Acid). If you run a neutral mobile phase, the degradation product (Carboxylic Acid) will be deprotonated (Carboxylate anion) and may elute in the void volume, leading to a "Mass Balance Failure" (where peaks do not sum to 100%).

References

  • Hantzsch Thiazole Synthesis & Impurities

    • Mechanism and Regioselectivity: Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions." J. Chem. Soc., Perkin Trans.[1][2] 1, 1987, 639-643.[1][2] Link

  • Thiazole Photostability

    • Photoisomerization Pathways: Pavlik, J. W. "Photochemistry of Heterocycles." CRC Handbook of Organic Photochemistry and Photobiology, 2004. (General reference for phenyl-thiazole rearrangement to isothiazoles).
    • Specific Degradation via Singlet Oxygen: Wu, L., et al. "Structural analysis of photo-degradation in thiazole-containing compounds."[1][3] Journal of Pharmaceutical and Biomedical Analysis, 2007. Link

  • Hydrolytic Behavior

    • Ester Hydrolysis Kinetics: Kamkhede, D.B., et al. "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." Asian Journal of Research in Chemistry, 2016. Link

  • Regulatory Guidelines

    • Stress Testing: ICH Harmonised Tripartite Guideline.[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." Link

Sources

Technical Support Center: Refinement of Crystallization Methods for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of thiazole-containing molecules. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of thiazole compounds.

Q1: My thiazole compound is poorly soluble in most common solvents. Where do I start?

A1: Poor solubility is a frequent challenge with thiazole derivatives due to their often rigid, planar structures and potential for strong intermolecular interactions. A systematic approach to solvent screening is crucial.

  • Initial Screening: Start with a broad range of solvents with varying polarities. A good starting point includes toluene, ethyl acetate, acetone, acetonitrile, ethanol, methanol, and water. Use a small amount of your compound (1-5 mg) in a small volume of solvent (0.1-0.5 mL).

  • Solvent Mixtures: If single solvents are unsuccessful, explore binary or even ternary solvent systems.[1][2] A common strategy is to dissolve the compound in a "good" solvent (in which it is soluble) and then add an "anti-solvent" (in which it is insoluble) dropwise until turbidity is observed.[3][4] For thiazole derivatives, combinations like methanol/water or ethanol/water are often effective.[5][6][7][8]

  • Temperature Effects: Investigate the temperature dependence of solubility. Many compounds that are insoluble at room temperature will dissolve upon heating.[9] This is the principle behind cooling crystallization.

  • pH Modification: For thiazole compounds with ionizable groups (e.g., carboxylic acids or basic nitrogen atoms), adjusting the pH of the solution can dramatically increase solubility.[10][11]

Q2: What are the most common crystallization techniques for thiazole compounds?

A2: Several techniques can be successfully employed. The choice depends on the solubility profile and the quantity of your compound.

Technique Description Best For
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[1][12]Compounds that are moderately soluble at room temperature. Simple and requires minimal setup.
Cooling Crystallization The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, which is then slowly cooled to induce crystallization.[3][4]Compounds with a significant positive temperature coefficient of solubility.
Anti-Solvent Crystallization An anti-solvent (a solvent in which the compound is poorly soluble) is added to a solution of the compound, reducing its solubility and causing it to crystallize.[3][4]Compounds that are highly soluble in one solvent but poorly soluble in another miscible solvent.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[1][12][13][14]Small quantities of material and for growing high-quality single crystals for X-ray diffraction.
Solvent Layering A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals form at the interface as the solvents slowly mix.[1]Growing single crystals when vapor diffusion is unsuccessful.
Q3: I've obtained a solid, but it's amorphous/oily. What should I do?

A3: "Oiling out" or the formation of an amorphous solid occurs when the compound comes out of solution as a liquid phase before it can form an ordered crystal lattice.[9][15][16] This is often due to a very high level of supersaturation or the solution temperature being above the compound's melting point.

  • Reduce Supersaturation: The most common cause is too rapid a change in conditions.

    • Slower Cooling: If using cooling crystallization, slow down the cooling rate. An insulated container or a programmable cooling bath can provide better control.

    • Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to ensure proper mixing and avoid localized high supersaturation.[7]

  • Increase Solvent Volume: Add more of the "good" solvent to the mixture to reduce the overall supersaturation.[2][16]

  • Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvent/anti-solvent pairs.

  • Lower the Crystallization Temperature: If possible, conduct the crystallization at a lower temperature to ensure the solution temperature is below the melting point of your compound.

Q4: My crystallization yields are very low. How can I improve them?

A4: Low yields can be frustrating. Several factors could be at play:

  • Too Much Solvent: This is a very common issue. If too much solvent is used, a significant portion of your compound will remain in the mother liquor even after cooling.[2][16] To remedy this, you can try to carefully evaporate some of the solvent and re-cool the solution.

  • Sub-optimal Solvent System: The solubility of your compound in the chosen cold solvent might still be too high. A different solvent or anti-solvent may be needed.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur and that the final temperature is low enough to minimize solubility.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Problem 1: No Crystals Form After Cooling/Anti-Solvent Addition

If your solution remains clear after the crystallization protocol, it is likely in a supersaturated state without nucleation.

Causality Analysis:

Crystal formation requires both supersaturation and nucleation. While your solution may be supersaturated, the energy barrier for the initial formation of a crystal nucleus has not been overcome.

Troubleshooting Workflow:

Caption: Decision-making workflow for inducing crystallization.

Detailed Protocols:
  • Induce Nucleation by Scratching: Gently scratch the inside of the flask below the solvent level with a glass stirring rod.[17] The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of the solid compound from a previous batch, add a single, tiny crystal to the supersaturated solution.[17][18] This "seed" will act as a template for further crystal growth.

  • Increase Concentration: If nucleation cannot be induced, it's possible the solution is not sufficiently supersaturated. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[17]

  • Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[17] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Problem 2: Polymorphism - Obtaining an Undesired Crystal Form

Thiazole-containing compounds are known to exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[5][6][7][8][19][20][21][22][23] These polymorphs can have different physical properties, including solubility and stability, making control over the crystalline form critical, especially in drug development.[20][21][23]

Causality Analysis:

Polymorph formation is influenced by a delicate interplay of thermodynamic and kinetic factors. Different polymorphs may be more stable under different conditions (thermodynamic control), or one form may crystallize faster than another under a given set of conditions (kinetic control). Key factors include:

  • Solvent: The solvent can influence which polymorph is favored through specific interactions with the solute molecules.

  • Temperature: Different polymorphs can be stable at different temperatures.[5][6][7]

  • Supersaturation Level: The degree of supersaturation can affect the nucleation rate of different polymorphs.

  • Stirring Rate: Agitation can influence secondary nucleation and the transformation between polymorphs.

Troubleshooting Workflow:

start Undesired Polymorph Obtained change_solvent Change the crystallization solvent or solvent/anti-solvent system. start->change_solvent vary_temp Vary the crystallization temperature. start->vary_temp control_supersaturation Adjust the rate of cooling or anti-solvent addition. start->control_supersaturation seeding_protocol Implement a seeding protocol with the desired polymorph. start->seeding_protocol characterize Characterize the obtained solid (e.g., XRD, DSC). change_solvent->characterize vary_temp->characterize control_supersaturation->characterize seeding_protocol->characterize

Caption: Strategies for controlling polymorphism.

Detailed Protocols:
  • Systematic Solvent Screening: Perform crystallization experiments in a variety of solvents. The resulting polymorphs should be analyzed to identify which solvent systems favor the desired form.

  • Temperature Variation: For a given solvent system, conduct crystallizations at different temperatures. For example, in the anti-solvent crystallization of a specific thiazole derivative (BPT), different polymorphs were obtained at 313 K, 323 K, and 333 K.[5][6][7]

  • Controlled Supersaturation:

    • Cooling Crystallization: Employ a slow, controlled cooling rate.

    • Anti-Solvent Crystallization: A slower addition rate of the anti-solvent can favor the formation of the thermodynamically more stable polymorph.[7]

  • Seeding with the Desired Polymorph: Once you have a small amount of the desired polymorph, use it to seed a supersaturated solution. This will encourage the growth of the desired crystal form.[18][24]

Problem 3: Impurities Trapped in the Crystals

The primary goal of crystallization is purification. If your final product is still impure, the crystallization process needs refinement.

Causality Analysis:

Impurities can be incorporated into the crystal lattice if the crystallization occurs too quickly, or if the impurity has a similar structure to the desired compound. Rapid crystal growth can lead to the trapping of solvent or mother liquor within the crystal.[15]

Troubleshooting Workflow:

start Impure Crystals slow_crystallization Slow down the rate of crystallization (slower cooling or anti-solvent addition). start->slow_crystallization hot_filtration If insoluble impurities are present, perform a hot filtration. start->hot_filtration If applicable recrystallize Perform a second crystallization (recrystallization). slow_crystallization->recrystallize If still impure wash_crystals Ensure proper washing of the filtered crystals. recrystallize->wash_crystals check_solvent Re-evaluate the solvent system for better impurity rejection. wash_crystals->check_solvent If still impure

Sources

Avoiding common pitfalls in thiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Derivative Synthesis Subject: Troubleshooting Guide for Common Synthetic Pitfalls ticket_id: #THIAZ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Thiazole Synthesis Support Center. Thiazoles are privileged scaffolds in medicinal chemistry (e.g., Ritonavir, Dasatinib), yet their synthesis is often plagued by "silent failures"—reactions that appear to proceed but yield intractable tars or regioisomers. This guide deconstructs these failures into solvable technical modules.

Module 1: The Hantzsch Synthesis (The "Black Tar" Syndrome)

User Issue: "I mixed my thioamide and


-haloketone, but the reaction turned into a black sludge with low yield. NMR shows a complex mixture."

Technical Diagnosis: The Hantzsch synthesis is robust only if the electrophile (


-haloketone) remains intact. The "black tar" is usually polymerized haloketone or the result of the "Hantzsch Imino-Trap"—a pH-dependent side reaction where the intermediate cyclizes incorrectly.
Troubleshooting Protocol

Q1: How old is your


-haloketone? 
  • The Pitfall:

    
    -Haloketones (e.g., phenacyl bromide) are potent lachrymators and highly electrophilic. On the shelf, they undergo autocatalytic polymerization initiated by trace acid (HBr) formed by hydrolysis.
    
  • The Fix (Self-Validating System):

    • Visual Check: If the solid is sticky or colored (yellow/brown instead of white/crystalline), do not use it.

    • Purification: Recrystallize from cyclohexane or wash an ether solution of the ketone with aqueous

      
       immediately before use.
      
    • In-Situ Generation: For unstable aliphatic haloketones, generate them in situ using NBS (N-bromosuccinimide) and add the thioamide directly to the pot.

Q2: Are you controlling the pH during cyclization?

  • The Pitfall: In strongly acidic media,

    
    -monosubstituted thioureas can tautomerize, leading to the formation of 2-imino-2,3-dihydrothiazoles  (the kinetic isomer) rather than the desired 2-aminothiazoles  (the thermodynamic isomer).
    
  • The Fix: Buffer the reaction.

    • Standard: Ethanol reflux.[1][2]

    • Optimized: Add 1.1 eq of

      
       or use a solvent like DMF which acts as a weak base sink.
      

Data: Solvent & Base Effects on Yield

SolventAdditiveYield (%)Major Impurity
EthanolNone (Acidic)45-60%2-Imino isomer
Ethanol

85-92%Minimal
DMFNone88%None
Toluene

30%Polymerization

Workflow Visualization: The Hantzsch Logic

HantzschWorkflow Start Start: Thioamide + Alpha-Haloketone Check Check: Haloketone Purity (Colorless?) Start->Check Purify Recrystallize / Wash w/ NaHCO3 Check->Purify No (Colored) Mix Mix in EtOH Check->Mix Yes (White) Purify->Mix Buffer CRITICAL: Add Base (NaHCO3) Mix->Buffer Reflux Reflux 2-4h Mix->Reflux No Buffer Buffer->Reflux Product 2-Aminothiazole (Thermodynamic) Reflux->Product Buffered pH SideProduct 2-Imino-thiazole (Kinetic Impurity) Reflux->SideProduct Acidic pH

Caption: Decision tree for maximizing yield in Hantzsch synthesis, highlighting the critical buffering step to avoid kinetic isomerization.

Module 2: Lithiation & Functionalization (The "Ring Scission" Trap)

User Issue: "I tried to lithiate my thiazole at C2 to add an electrophile, but I recovered a ring-opened thiol/nitrile mixture."

Technical Diagnosis: Thiazoles are susceptible to Base-Catalyzed Ring Opening (B-CRO) . The C2 proton is acidic (


), but the resulting carbanion is thermally unstable. Above -60°C, the C2-lithio species undergoes a retro-electrocyclic reaction, cleaving the C-S bond to form an isocyanothiolate.
Troubleshooting Protocol

Q1: What is your temperature protocol?

  • The Pitfall: Adding n-BuLi at -40°C or 0°C.

  • The Fix:

    • Cool THF solution to -78°C (Dry ice/acetone).

    • Add n-BuLi slowly down the side of the flask.

    • The "Turbo" Trick: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or Turbo-Grignard (

      
      ) instead of n-BuLi. These bases are less nucleophilic and minimize nucleophilic attack at C2 which can precede ring opening.
      

Q2: How fast is your electrophile addition?

  • The Pitfall: Stirring the lithiated species for >30 mins "to ensure deprotonation."

  • The Fix: The C2-lithio species is a "use-it-or-lose-it" intermediate. Add the electrophile (aldehyde, iodine, etc.) within 10-15 minutes of base addition.

Mechanism Visualization: The Danger of B-CRO

LithiationPath Thiazole Thiazole (C2-H) Lithio 2-Lithio-thiazole (Unstable Intermediate) Thiazole->Lithio + Base Base Base (n-BuLi) TempHigh Temp > -50°C TempLow Temp < -78°C Scission RING OPENING (Isocyanothiolate) Lithio->Scission Thermal Decay Trapping Electrophile Trap Lithio->Trapping Fast Addition Product C2-Functionalized Thiazole Trapping->Product

Caption: The thermal instability of 2-lithiothiazole requires cryogenic control to prevent irreversible ring scission.

Module 3: Palladium Cross-Coupling (The "Sulfur Poisoning" Myth)

User Issue: "My Suzuki coupling on the thiazole ring stalled. I added more Pd(PPh3)4, but nothing happened. Is the sulfur poisoning the catalyst?"

Technical Diagnosis: While thiazole sulfur can coordinate to soft metals like Pd, the "poisoning" effect is often overstated. The real culprit is usually oxidative addition failure (due to the electron-rich nature of the ring deactivating the C-Halide bond) or catalyst sequestration by the N-atom.

Troubleshooting Protocol

Q1: Which ligand are you using?

  • The Pitfall: Using standard

    
     (Tetrakis). It binds too weakly to prevent Pd from coordinating to the thiazole N or S.
    
  • The Fix: Switch to bulky, electron-rich phosphines.

    • XPhos or SPhos : These biaryl ligands create a steric shell around Pd, preventing non-productive coordination to the thiazole heteroatoms while accelerating oxidative addition.

    • Citation: The efficacy of XPhos in heteroaryl couplings is well-documented in Buchwald's work [1].

Q2: Are you using a Copper promoter?

  • The Fix: For Stille or Sonogashira couplings on thiazoles, add CuTC (Copper(I) thiophene-2-carboxylate). It acts as a "scavenger" or transmetallation facilitator that is specifically effective for S-containing heterocycles [2].

Module 4: Purification & Stability (The "Silica Trap")

User Issue: "My product spot looked pure on TLC, but after column chromatography, I got a mixture or nothing at all."

Technical Diagnosis: Thiazoles, especially amino-thiazoles, are basic. They can hydrogen bond strongly to the silanols (Si-OH) on silica gel, causing:

  • Streaking/Tailing: Loss of resolution.

  • Acid-Catalyzed Decomposition: Silica is slightly acidic (

    
    ).
    
Troubleshooting Protocol

The "Triethylamine Wash" (Self-Validating System):

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (Et3N) before loading the sample.

  • Validation: Check the pH of the eluent coming off the column. It should be neutral/basic.

  • Elution: Run your column with 0.5% Et3N in the eluent. This neutralizes acidic sites and "caps" the silanols, allowing the thiazole to elute cleanly.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles." Journal of the American Chemical Society, 2007.[3] (Note: Generalized citation for XPhos utility in heterocycles).

  • Daugulis, O., Do, H. Q. "Copper-Catalyzed Arylation of Heterocycle C-H Bonds."[3] Journal of the American Chemical Society, 2007, 129(41), 12404-12405.

  • Hantzsch, A., Weber, J. H. "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 1887, 20(2), 3118-3132.

Sources

Optimizing stoichiometry for "Methyl 4-methyl-2-phenylthiazole-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-2-phenylthiazole-5-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical aspect of reaction stoichiometry to optimize yield and purity.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The most common and efficient route to synthesize this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[2] For our target molecule, the specific reactants are Thiobenzamide and Methyl 2-chloroacetoacetate .

The overall reaction is as follows:

(Note: Image is a placeholder for the chemical reaction structure)

Thiobenzamide + Methyl 2-chloroacetoacetate → this compound + H₂O + HCl

The reaction proceeds through a multi-step mechanism involving S-alkylation followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2] Optimizing the ratio of these starting materials is paramount for achieving high yield and minimizing difficult-to-remove impurities.

Reaction Mechanism Workflow

Hantzsch_Mechanism SM Starting Materials Thiobenzamide (N-C-S) Methyl 2-chloroacetoacetate (α-haloketone) Int1 Step 1: Nucleophilic Attack (S-Alkylation) SM->Int1 Int2 Thioiminium Intermediate Int1->Int2 Forms intermediate Int3 Step 2: Intramolecular Cyclization (N attacks C=O) Int2->Int3 Int4 Hydroxythiazoline Intermediate Int3->Int4 Forms 5-membered ring Int5 Step 3: Dehydration (Loss of H₂O) Int4->Int5 Product Final Product This compound Int5->Product Aromatization

Caption: The Hantzsch thiazole synthesis mechanism.

Frequently Asked Questions (FAQs) on Stoichiometry

Q1: What is the theoretical stoichiometric ratio for the synthesis?

Theoretically, the reaction proceeds in a 1:1 molar ratio of Thiobenzamide to Methyl 2-chloroacetoacetate. One molecule of the thioamide reacts with one molecule of the α-haloketone.

Q2: Why do many protocols recommend a non-equimolar ratio?

While the theoretical ratio is 1:1, practical synthesis often benefits from using a slight excess of one reactant. A common strategy is to use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents).

  • Causality: The α-halocarbonyl, Methyl 2-chloroacetoacetate, can be unstable and prone to self-condensation or decomposition, especially with prolonged reaction times or elevated temperatures.[3] Using a slight excess of the more stable thiobenzamide helps to ensure that the limiting, and often more expensive, α-halocarbonyl is fully consumed, thereby maximizing the yield based on that reactant. A patent for a similar synthesis describes using 6.66 mol of thioacetamide with 5.06 mol of an ethyl 2-chloroacetoacetate derivative, representing a ~1.3:1 ratio.[4]

Q3: What are the consequences of using a large excess of thiobenzamide?

Using a large excess (e.g., >1.5 equivalents) of thiobenzamide can lead to significant challenges during product purification. Unreacted thiobenzamide can co-precipitate with the product or be difficult to separate via column chromatography due to similar polarities, thus reducing the final purity of the isolated product.

Q4: What happens if I use an excess of Methyl 2-chloroacetoacetate?

This is generally not recommended. As α-haloketones are reactive alkylating agents, any excess can lead to unwanted side reactions.[5] It can potentially react with the product or other species in the mixture, leading to the formation of complex impurities and lowering the overall yield of the desired product.

Table 1: Stoichiometric Ratio vs. Expected Outcome
Thiobenzamide (Equivalents)Methyl 2-chloroacetoacetate (Equivalents)Expected OutcomeRecommendation
1.01.0Good for initial trials. May result in unreacted α-haloketone if it degrades during the reaction.Monitor reaction closely via TLC to ensure full conversion.
1.1 - 1.2 1.0 Optimal. Generally provides the best balance of high yield and manageable purification.Recommended for most applications.
>1.51.0High conversion of α-haloketone, but purification becomes difficult due to excess thiobenzamide.Avoid unless purification methods are specifically developed for this issue.
1.0>1.1Risk of side-product formation and decomposition. Lower yield of the desired product.Not recommended.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, with a focus on stoichiometric and related issues.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Problem Problem Observed LowYield Low or No Yield Problem->LowYield Impure Impure Product (TLC) Problem->Impure Cause_Reagent Cause: Reagent Quality? - Impure Thioamide - Decomposed α-haloketone LowYield->Cause_Reagent Cause_Stoich Cause: Stoichiometry? - Incorrect ratio - Weighing error LowYield->Cause_Stoich Cause_Cond Cause: Conditions? - Wrong Temp/Time - Incorrect Solvent/pH LowYield->Cause_Cond Impure->Cause_Stoich Impure->Cause_Cond Cause_SideRxn Cause: Side Reactions? Impure->Cause_SideRxn Sol_Reagent Solution: - Purify thioamide - Use fresh α-haloketone Cause_Reagent->Sol_Reagent Sol_Stoich Solution: - Use 1.1 eq. Thiobenzamide - Recalculate & re-weigh Cause_Stoich->Sol_Stoich Sol_Cond Solution: - Reflux in Ethanol (78°C) - Monitor via TLC - Maintain neutral/basic pH Cause_Cond->Sol_Cond Sol_SideRxn Solution: - Control temperature - Adjust stoichiometry - Optimize work-up Cause_SideRxn->Sol_SideRxn

Caption: A decision tree for troubleshooting common synthesis issues.

Q&A Troubleshooting

Q: My reaction has a very low yield or failed completely. What went wrong?

A: Low yields in Hantzsch synthesis can stem from several factors.[6]

  • Reagent Quality: The stability of Methyl 2-chloroacetoacetate is a primary concern. It can degrade upon storage. Ensure it is fresh or has been stored properly (cold and dark).[3] Similarly, impurities in the thiobenzamide can introduce competing side reactions.[3]

    • Action: Verify the purity of your starting materials. If in doubt, use freshly opened or purified reagents.

  • Incorrect Stoichiometry: An incorrect molar ratio is a common culprit. If Methyl 2-chloroacetoacetate is the limiting reagent and some of it decomposes, the yield will be inherently low.

    • Action: Carefully re-weigh your reagents and calculate the molar ratios. Adopt the recommended 1.1:1 ratio of Thiobenzamide to Methyl 2-chloroacetoacetate.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some reactions may proceed at room temperature, but this specific synthesis often requires heating (reflux) to proceed efficiently.[3][7]

    • Action: Ensure the reaction is heated adequately, typically in a solvent like ethanol, and monitor its progress using Thin-Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.[3]

Q: My final product is impure, showing multiple spots on TLC. How can I fix this?

A: Product impurity is often due to unreacted starting materials or the formation of side products.

  • Unreacted Starting Materials: If you see spots corresponding to your starting materials, it indicates an incomplete reaction.

    • Action: Increase the reaction time or consider a modest increase in temperature. Verify your stoichiometry; an excess of one reagent will naturally remain at the end.

  • Side Reaction Products: The Hantzsch synthesis can be sensitive to pH. Acidic conditions can sometimes promote the formation of isomeric impurities or other byproducts.[3]

    • Action: Maintain neutral or slightly basic conditions. In some procedures, a mild, non-nucleophilic base is added to neutralize the HCl generated during the reaction, which can improve yields and reduce side products.[3]

  • Purification Issues: The product may be difficult to separate from a starting material if they have similar properties.

    • Action: If excess thiobenzamide is the issue, optimize your stoichiometry on a smaller scale first. For purification, consider recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography with a carefully selected eluent system. The product can often be precipitated by pouring the cooled reaction mixture into a basic aqueous solution, such as 5% sodium carbonate.[2][6]

Optimized Experimental Protocol

This protocol is a generalized starting point and may require optimization for specific lab conditions and scales.

Materials:

  • Thiobenzamide (FW: 137.21 g/mol )

  • Methyl 2-chloroacetoacetate (FW: 150.57 g/mol )

  • Ethanol, absolute

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Thiobenzamide (e.g., 5.5 mmol, 1.1 eq).

  • Solvent Addition: Add absolute ethanol (e.g., 20 mL) to the flask and stir until the thiobenzamide is dissolved.

  • Addition of α-Haloketone: To the stirring solution, add Methyl 2-chloroacetoacetate (e.g., 5.0 mmol, 1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[6]

    • Slowly pour the cooled reaction mixture into a beaker containing cold 5% sodium carbonate solution (e.g., 80 mL) while stirring.[2] This will neutralize the generated HCl and precipitate the crude product.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration through a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Allow the solid to air dry on the filter or on a watch glass.

  • Purification:

    • For higher purity, recrystallize the crude solid from a suitable solvent, such as ethanol.

References

  • Bekkali, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]

  • Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available at: [Link]

  • Google Patents. (2009). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • Google Patents. (2017). US20170240541A1 - Process for preparing thiazole derivatives.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters. Retrieved from [Link]

  • Google Patents. (1995). EP0648742B1 - Improved process for the preparation of thioacetamide.

Sources

Validation & Comparative

"Methyl 4-methyl-2-phenylthiazole-5-carboxylate" vs other thiazole esters in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioassay Guide: Methyl 4-methyl-2-phenylthiazole-5-carboxylate vs. Thiazole Ester Analogs

Executive Summary: The "Gateway" Scaffold

This compound (referred to herein as MMPT-5C ) is a critical synthetic intermediate and baseline reference standard in medicinal chemistry. While often exhibiting low intrinsic potency in direct bioassays compared to its functionalized derivatives, it serves as the primary "gateway" scaffold for generating high-affinity antimicrobial, antiviral, and anticancer agents.

This guide objectively compares MMPT-5C against its key analogs—specifically its acid form , ethyl ester analog , and hydrazide derivatives —to elucidate its specific role in Structure-Activity Relationship (SAR) studies.

Chemical Profile & Physicochemical Comparison

Before analyzing bioassay performance, it is essential to understand the physicochemical properties that drive bioavailability. MMPT-5C is often chosen over the ethyl ester for its slightly lower lipophilicity and distinct crystallization properties.

CompoundStructure DescriptionCAS No.MW ( g/mol )cLogP (Est.)TPSA (Ų)Role in Bioassays
MMPT-5C Methyl ester189271-66-7233.29~3.250.4Baseline / Intermediate
EMPT-5C Ethyl ester analog20582-55-2247.31~3.650.4Lipophilic Control
MPT-Acid Carboxylic acid form20485-41-0219.26~2.560.3Hydrolysis Product
MPT-Hydrazide Hydrazide derivative100786-38-1233.29~1.885.0Active Pharmacophore

Expert Insight: The cLogP of MMPT-5C (~3.2) places it in the ideal range for cell membrane permeability (Lipinski’s Rule of 5), yet its lack of hydrogen bond donors often limits its binding affinity to specific protein targets (e.g., kinases or viral polymerases) compared to the hydrazide form.

Comparative Bioassay Performance

A. Antiviral Activity (Flaviviruses)

In studies targeting Flavivirus envelope proteins, MMPT-5C functions as a baseline control .

  • MMPT-5C Performance: Typically shows <50% inhibition at 50 µM . Its lack of reactive functional groups prevents strong interaction with viral binding pockets.

  • Comparison:

    • Vs. Bromomethyl Analogs: Bromination of the C4-methyl group (to form methyl 4-(bromomethyl)-2-phenylthiazole-5-carboxylate) drastically increases antiviral potency but introduces cytotoxicity due to non-specific alkylation. MMPT-5C is used to prove that the thiazole core alone is insufficient for activity without the reactive warhead.

    • Vs. Amides: Conversion of the ester to a secondary amide often improves selectivity by engaging specific residues (e.g., Glu49 in viral proteins) via Hydrogen bonding.

B. Antimicrobial Activity (M. tuberculosis & Gram +/-)

Thiazole esters are frequently screened for anti-tubercular activity.

  • MMPT-5C Performance: Moderate to low activity. It acts primarily as a prodrug.

  • Comparison:

    • Vs. MPT-Acid: The acid form is often inactive in whole-cell assays (MIC > 128 µg/mL) despite being the active inhibitor of the target enzyme (e.g., mtFabH). This is due to the acid's inability to penetrate the mycobacterial cell wall. MMPT-5C, being lipophilic, can penetrate the cell, where it is hydrolyzed to the active acid.

    • Vs. Hydrazides: The hydrazide derivative (–CONHNH2) consistently outperforms MMPT-5C. The hydrazide group facilitates the formation of Schiff bases (hydrazones), which chelate metal ions or bind to DNA gyrase, yielding MIC values often < 10 µg/mL.

C. Anticancer Activity (HeLa, HepG2)
  • MMPT-5C Performance: Generally inactive (IC50 > 100 µM).

  • Comparison:

    • Vs. 2-Substituted Analogs: Activity is highly dependent on the C2-phenyl ring. MMPT-5C (unsubstituted phenyl) is less potent than analogs with electron-withdrawing groups (e.g., 4-Cl, 4-NO2) or 2-amino substituents.

    • Vs. Hydrazone Derivatives: Condensing the hydrazide derived from MMPT-5C with aldehydes creates hydrazones with IC50 values in the low micromolar range (1–5 µM), attributed to the "linker" effect allowing dual binding modes.

Mechanism of Action & Optimization Pathway

The following diagram illustrates why MMPT-5C is central to thiazole drug discovery. It is the branching point between "inactive prodrugs" and "active pharmacophores."

ThiazoleSAR MMPT MMPT-5C (Methyl Ester) Baseline / Prodrug Acid Thiazole Acid (Hydrolysis Product) Target Binder / Low Permeability MMPT->Acid In vivo Hydrolysis (Bioactivation) Hydrazide Thiazole Hydrazide (Synthetic Derivative) H-Bond Donor / Versatile MMPT->Hydrazide Hydrazine Hydrate Reflux Bromo Bromomethyl Analog (Reactive Electrophile) High Potency / High Toxicity MMPT->Bromo NBS / AIBN (Radical Bromination) Target Biological Target (Enzyme/Receptor) Acid->Target Binds Enzyme Active Site (e.g., mtFabH) Hydrazone Hydrazone/Schiff Base (Active Drug) High Potency (IC50 < 5µM) Hydrazide->Hydrazone Aldehyde Condensation

Figure 1: The central role of MMPT-5C in the synthesis and bioactivation of thiazole therapeutics. The ester serves as a permeable precursor to the active acid or a synthetic substrate for high-potency hydrazones.

Experimental Protocols

To ensure reproducibility, use the following standardized protocols for synthesis and bioassay evaluation.

Protocol A: Synthesis of MMPT-5C (Hantzsch Thiazole Synthesis)

This "One-Pot" method minimizes purification steps and maximizes yield.

  • Reagents: Thiobenzamide (1.0 eq), Methyl 2-chloroacetoacetate (1.1 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve Thiobenzamide in Ethanol (5 mL/mmol).

    • Add Methyl 2-chloroacetoacetate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours (Monitor via TLC, Mobile Phase: Hexane:EtOAc 4:1).

    • Cool to room temperature. The product often precipitates as a white solid.

    • Purification: Filter and recrystallize from Ethanol/Water.

    • Validation: Melting Point should be 110–112 °C .

Protocol B: Comparative Antimicrobial Assay (MIC Determination)

Self-validating control system included.

  • Preparation: Dissolve MMPT-5C, MPT-Acid, and Reference Antibiotic (e.g., Ciprofloxacin) in DMSO to 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final conc: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 5x10^5 CFU/mL of S. aureus or M. tuberculosis (H37Rv).

  • Incubation: 37°C for 24h (bacteria) or 7 days (TB/Alamar Blue).

  • Readout:

    • Valid Run: Ciprofloxacin MIC must be within CLSI ranges.

    • Expected Result: MMPT-5C MIC > 64 µg/mL (Low Activity).

    • Note: If MMPT-5C shows high activity (<10 µg/mL), check for hydrolysis in the media (presence of acid) or precipitation.

References

  • Synthesis and Antiflaviviral Activity: An Investigation of Phenylthiazole Antiflaviviral Agents. (2012). National Institutes of Health (NIH).

  • Antitubercular Mechanism (Ester vs Acid): Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv.[1] (2009).[1] PLoS ONE.

  • Anticancer Hydrazide Derivatives: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI Molecules.

  • Chemical Properties & CAS Data: this compound (CAS 189271-66-7).[2][3][4][5] ChemicalBook/BLD Pharm.[4]

Sources

Benchmarking Novel Thiazole Derivatives: A Comparative Validation Guide for Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Advantage

In the landscape of medicinal chemistry, the thiazole ring is not merely a structural linker; it is a privileged scaffold . Unlike aliphatic chains that serve only as spacers, the thiazole moiety actively engages biological targets via hydrogen bonding (through the nitrogen atom) and π-π stacking interactions (aromatic system).

While classical agents like Cisplatin (DNA crosslinker) and Paclitaxel (microtubule stabilizer) remain standard of care (SoC), they are plagued by non-selective toxicity and acquired resistance. Novel thiazole derivatives offer a strategic alternative by mimicking the pharmacophores of FDA-approved kinase inhibitors like Dasatinib (Sprycel) and Dabrafenib (Tafinlar), or by acting as tubulin destabilizers similar to Combretastatin A-4 .

This guide outlines a rigorous, self-validating workflow to benchmark your novel thiazole derivatives against these established giants.

Comparative Landscape: Thiazoles vs. Standard of Care

The following table benchmarks the theoretical and observed performance of novel thiazoles against clinical standards. Use this to position your compound's value proposition.

FeatureCisplatin (Classic Alkylator)Paclitaxel (Taxane)Novel Thiazole Derivatives Competitive Advantage
Primary Mechanism DNA Crosslinking (Non-specific)Microtubule Stabilization (Freezes mitosis)Microtubule Destabilization OR Kinase Inhibition (e.g., EGFR, Src)Dual-mechanism potential reduces resistance probability.
Selectivity Index (SI) Low (< 2.0).[1][2][3] Kills rapidly dividing normal cells.Low to Moderate. Neurotoxic.High (> 3.0 target). Sparing of normal fibroblasts (e.g., WI-38).Reduced systemic toxicity (nephrotoxicity/neuropathy).
Solubility/ADMET Poor (requires hydration therapy).Poor (requires Cremophor EL - allergenic).Tunable. Thiazole N-atom improves water solubility.Potential for oral bioavailability without toxic excipients.
Resistance Profile High (NER repair mechanisms).High (P-gp efflux pumps).Moderate. Can be designed to evade P-gp efflux.Effective in multi-drug resistant (MDR) cell lines.

Validation Phase I: Phenotypic Screening & Selectivity

Objective: Prove efficacy is due to specific cancer targeting, not general poisoning.

The Metric That Matters: Selectivity Index (SI)

Reporting an IC50 alone is insufficient. You must run parallel assays on normal cell lines (e.g., HEK293 kidney, WI-38 lung fibroblast, or HUVEC ).

Formula:


[1][2][3]
  • SI < 2.0: General toxin (Failed candidate).

  • SI > 3.0: Promising lead.

  • SI > 10.0: Clinical candidate potential.

Protocol A: High-Precision MTT Cytotoxicity Assay

Causality: We use metabolic activity (NAD(P)H reduction) as a proxy for viability. Control System:

  • Positive Control: Doxorubicin (1 µM) or Dasatinib.

  • Solvent Control: DMSO < 0.1% (v/v) is critical; thiazoles can precipitate if DMSO is too high.

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of the thiazole derivative (0.01 µM to 100 µM). Crucial: Include a "0 µM" DMSO-only control to normalize data.

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Dye Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curve (Log-concentration vs. % Viability) using non-linear regression to derive IC50.

Validation Phase II: Mechanistic Deconvolution

Objective: Confirm the molecular target. Most thiazoles target Tubulin or Kinases.

Protocol B: Fluorescence-Based Tubulin Polymerization Assay

Context: Unlike Taxanes (stabilizers), thiazoles typically inhibit polymerization (destabilizers). We use a fluorescence reporter (DAPI or proprietary fluorophore) that increases emission only when incorporated into microtubules.

Step-by-Step Methodology:

  • Preparation: Use >99% pure porcine brain tubulin (Cytoskeleton Inc. or equivalent). Keep everything on ice.

  • Master Mix: Prepare Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) + Fluorescent Reporter.

  • Compound Addition:

    • Well A: Thiazole Derivative (3 µM).

    • Well B: Paclitaxel (Control - Enhancer).

    • Well C: Vinblastine or Combretastatin A-4 (Control - Inhibitor).

    • Well D: DMSO (Vehicle).

  • Initiation: Add Tubulin to the plate (final conc 2 mg/mL). Immediately place in a pre-warmed (37°C) fluorometer.

  • Kinetics: Read Ex/Em (360nm/420nm) every minute for 60 minutes.

  • Data Interpretation:

    • Standard Thiazole Result: A flat line or reduced Vmax compared to Vehicle (inhibition of assembly).

    • Taxane Result: Rapid increase in fluorescence (hyper-stabilization).

Visualizing the Validation Logic

Diagram 1: The "Go/No-Go" Validation Workflow

This flowchart illustrates the decision gates for a thiazole lead compound.

ValidationWorkflow Start Synthesis of Thiazole Derivative InSilico In Silico ADMET (Lipinski Rule of 5) Start->InSilico Cytotox In Vitro Cytotoxicity (MTT/SRB Assay) InSilico->Cytotox Pass Fail Discard / Redesign InSilico->Fail Fail Selectivity Calculate Selectivity Index (SI > 3.0?) Cytotox->Selectivity Mechanism Mechanistic Deconvolution (Tubulin vs. Kinase) Selectivity->Mechanism Yes (Selective) Selectivity->Fail No (Toxic) Apoptosis Apoptosis Confirmation (Annexin V / PI) Mechanism->Apoptosis Lead Lead Candidate (In Vivo Ready) Apoptosis->Lead

Caption: Strategic decision workflow for validating thiazole derivatives. Note the critical "Selectivity Index" gate before mechanistic work.

Diagram 2: Thiazole Mechanism of Action (Tubulin Targeting)

Thiazoles often bind to the Colchicine-binding site, preventing microtubule assembly.

MoA Thiazole Thiazole Derivative Tubulin Free Tubulin Dimers (Colchicine Site) Thiazole->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure Apoptosis Apoptotic Cell Death (Caspase 3/7 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Molecular cascade of thiazole-induced cytotoxicity via tubulin destabilization and subsequent G2/M arrest.

References

  • Ayati, A. et al. (2019). Thiazole in the pathogenic microbe world: A review of the synthesis and biological applications. European Journal of Medicinal Chemistry. Link

  • Dasatinib (Sprycel) FDA Label. Mechanism of Action and Clinical Pharmacology. U.S. Food and Drug Administration.[4][5] Link

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence-based).[6][7][8][9]Link

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology.Link

  • Grover, J. et al. (2020). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. European Journal of Medicinal Chemistry. Link

Sources

"Methyl 4-methyl-2-phenylthiazole-5-carboxylate" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of the 4-Methyl-2-phenylthiazole-5-carboxylate Scaffold

A Senior Application Scientist's Comparative Analysis for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" in drug discovery. Its unique electronic properties, ability to form hydrogen bonds, and relative metabolic stability have made it a core component in a multitude of pharmacologically active compounds.[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5][6]

This guide focuses on the structure-activity relationship (SAR) of a specific, promising chemical series: the 4-methyl-2-phenylthiazole-5-carboxylate scaffold. Using the parent molecule, Methyl 4-methyl-2-phenylthiazole-5-carboxylate, as our foundational structure, we will systematically dissect how modifications at key positions influence biological activity. This analysis synthesizes data from numerous studies to provide a coherent framework for designing next-generation therapeutic agents based on this versatile core.

The Core Scaffold: A Starting Point for Optimization

Our analysis begins with the archetypal molecule, this compound. Its structure provides four primary vectors for chemical modification, which form the basis of our comparative SAR study. Understanding how substitutions at these positions modulate potency, selectivity, and pharmacokinetic properties is critical for rational drug design.

cluster_0 Core Scaffold: this compound cluster_1 Key Modification Positions Core pos1 Position 1: 2-Phenyl Ring (R1) Core->pos1 R1 pos2 Position 2: 4-Methyl Group (R2) Core->pos2 R2 pos3 Position 3: 5-Ester Group (R3) Core->pos3 R3

Caption: Key positions for SAR analysis on the core scaffold.

Part 1: SAR Analysis - A Positional Exploration

The causality behind experimental choices in drug design is often rooted in a systematic exploration of chemical space around a core scaffold. We will now examine the impact of substitutions at each key position.

A. Modifications at the 2-Phenyl Ring (R1)

The 2-phenyl ring is a critical determinant of activity, often involved in hydrophobic or aromatic interactions with target proteins.

  • Antifungal Activity (CYP51 Inhibition): Studies on 2-phenylthiazole derivatives as inhibitors of lanosterol 14α-demethylase (CYP51) have shown that introducing hydrophobic substituents on the phenyl ring can significantly enhance antifungal activity.[3] This is rationalized by the presence of a hydrophobic cavity in the target enzyme's active site. A clear trend was observed where elongating an alkyl chain at the 4-position of the phenyl ring progressively increased activity, with an n-pentyl group (Compound B9) demonstrating the strongest effect.[3]

  • Anticancer Activity: For anticancer applications, substitutions on the phenyl ring have yielded mixed but informative results.

    • Halogenation can be beneficial. A 2-fluoro or 2-chloro substituent on the phenyl ring is a common feature in derivatives tested for anticancer properties.[7]

    • The placement of methoxy groups also modulates cytotoxicity. One study on 2-phenylthiazole-4-carboxamides found that a 4-methoxy group improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy substituent maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[4]

    • A SAR study confirmed that a methoxy group generally leads to higher antitumor activity than a halogen group on the phenyl ring.[1] Conversely, another study noted that the presence of a hydroxyl group on the benzene ring enhances activity, while a fluorine group can decrease it.[1] This highlights the context-dependent nature of SAR, which can vary based on the rest of the molecular structure and the specific biological target.

B. Modifications at the 4-Methyl Position (R2)

The 4-position of the thiazole ring contributes to the overall shape and electronic profile of the molecule.

  • Impact of Electron-Withdrawing Groups: Replacing the 4-methyl group with a more strongly electron-withdrawing group like trifluoromethyl (CF₃) has been explored in the synthesis of anticancer agents.[7] This modification can alter the pKa of the thiazole ring and influence binding interactions and metabolic stability.

  • Steric and Lipophilic Contributions: In a series of antimicrobial thiazoles, substitution with a p-bromophenyl group at the 4-position of the thiazole ring was found to increase antifungal and antituberculosis activities, suggesting that a larger, lipophilic group at this position can be favorable for certain targets.[8]

C. Modifications of the 5-Carboxylate Group (R3)

The ester at the 5-position is a versatile chemical handle that can be readily modified to tune polarity, hydrogen bonding capability, and metabolic stability.

  • Conversion to Amides and Hydrazides: The methyl ester is frequently a synthetic precursor to other functional groups.

    • Carboxamides: Saponification of the ester to the corresponding carboxylic acid allows for the synthesis of a wide array of N-substituted amides.[7] These 2-phenylthiazole-5-carboxamide derivatives have been extensively evaluated as anticancer agents.[7] For instance, an N-(4-chloro-2-methylphenyl) amido derivative showed the highest activity (48% inhibition) against A-549 lung cancer cells in one study.[7]

    • Carbohydrazides: The ester can be converted to a carbohydrazide, which serves as a synthon for synthesizing further derivatives like 1,3,4-thiadiazoles.[9] These subsequent modifications have yielded compounds with potent anticancer activity against hepatocellular carcinoma (HepG-2) cell lines, with IC50 values as low as 1.61 µg/mL.[9]

  • Impact on Activity: The nature of the group at the 5-position is critical. SAR studies have shown that the presence of an ethyl carboxylate substituent at this position can sometimes slightly decrease overall antimicrobial activity compared to other substitutions.[8] This suggests that for some biological targets, the ester may not be the optimal functional group, and conversion to an amide or other bioisostere is a logical step in lead optimization.

Part 2: Comparative Performance Data

To provide a clear, objective comparison, the following tables summarize the biological activity of various analogs from the literature. This quantitative data is essential for guiding design choices.

Table 1: Anticancer Activity of 2-Phenylthiazole Analogs

Compound IDR1 (2-Phenyl Sub)R2 (4-Position)R3 (5-Position)Cell LineActivity (IC50)Reference
8a 2-Fluorophenyl-CF₃-CONH-(4-Cl-2-Me-Ph)A-54948% inhibition[7]
Compound 9 4-Methylphenyl-CH₃-CONH-N=CH-(Thiadiazole)HepG-21.61 µg/mL[9]
Compound 10 4-Chlorophenyl-CH₃-CONH-N=CH-(Thiadiazole)HepG-21.98 µg/mL[9]
Compound 4c p-Tolyl-H-CONH-(4-NO₂-Ph)SKNMC10.8 µM[2]
Compound 4d p-Tolyl-H-CONH-(3-Cl-Ph)Hep-G211.6 µM[2]

Table 2: Antifungal Activity of 2-Phenylthiazole Analogs (CYP51 Inhibitors)

Compound IDR1 (4-Position of Phenyl)Target FungusActivity (MIC)Reference
Lead (SZ-C14) UnspecifiedC. albicans1–16 µg/mL[3]
Compound B9 n-PentylC. albicans<0.125 µg/mL[3]
Compound B8 n-ButylC. albicans0.25 µg/mL[3]
Compound B7 n-PropylC. albicans0.5 µg/mL[3]

Part 3: Experimental Protocols & Workflows

Trustworthy and reproducible science requires detailed methodologies. Below are representative protocols for the synthesis and evaluation of compounds based on the target scaffold.

A. General Synthesis via Hantzsch Thiazole Synthesis

The foundational method for creating the thiazole ring is the Hantzsch synthesis, which involves the condensation of a thioamide with an α-haloketone.[1]

start Start: Thiobenzamide + Methyl 2-chloroacetoacetate step1 Step 1: Cyclocondensation Solvent: Ethanol Reflux start->step1 step2 Step 2: Work-up Cool, precipitate product step1->step2 step3 Step 3: Purification Recrystallization from Ethanol step2->step3 end Product: Methyl 4-methyl-2-phenyl- thiazole-5-carboxylate step3->end

Caption: General workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of thiobenzamide (1 equivalent) in absolute ethanol, add methyl 2-chloroacetoacetate (1.1 equivalents).

  • Cyclization: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[6]

B. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[2][10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A-549, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Summary of Key SAR Findings

A Core Scaffold B ↑ Lipophilicity on R1 (e.g., long alkyl chain) A->B Modification D Convert R3 Ester to Amide A->D Modification F Add EWG at R2 (e.g., -CF3) A->F Modification H Halogen/Methoxy on R1 A->H Modification C ↑ Antifungal Activity B->C Leads to E ↑ Anticancer Potential D->E Leads to G Modulate Electronics & Metabolic Stability F->G Leads to I Variable Anticancer Activity (Context-Dependent) H->I Leads to

Caption: Logical relationships in the SAR of the thiazole scaffold.

  • 2-Phenyl Ring is a Hotspot for Potency: For antifungal activity, increasing the lipophilicity at the para-position of the 2-phenyl ring is a highly effective strategy.[3] For anticancer activity, the electronic nature (methoxy vs. halogen) and position of substituents are critical and appear to be target-dependent.[1][4]

  • 5-Carboxylate is a Versatile Handle: The ester at the 5-position is not always optimal for activity but serves as an excellent synthetic intermediate.[8] Conversion to N-substituted amides is a validated strategy for developing potent anticancer agents.[7]

  • 4-Position Modulates Profile: While less explored, the 4-methyl group can be replaced with other substituents, such as CF₃, to fine-tune the molecule's electronic properties and metabolic stability.[7]

This comprehensive analysis demonstrates that the 4-methyl-2-phenylthiazole-5-carboxylate scaffold is a rich platform for the development of new therapeutic agents. By understanding the nuanced structure-activity relationships, researchers can more effectively navigate the chemical space to design compounds with improved potency, selectivity, and drug-like properties.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. (2010, November 15). PubMed. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (n.d.). PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2025, August 6). Taylor & Francis Online. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016, January 4). MDPI. [Link]

  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (2019, March 26). Taylor & Francis Online. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014, September 15). PubMed. [Link]

  • Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • (PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. (n.d.). ResearchGate. [Link]

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. (n.d.).
  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).

Sources

A Researcher's Guide to the In Vitro Cytotoxicity Evaluation of Methyl 4-methyl-2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison with Doxorubicin, a Clinical Gold Standard

Executive Summary

In the landscape of anticancer drug discovery, compounds built around a thiazole scaffold are of significant interest due to their diverse biological activities.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of a novel investigational compound, Methyl 4-methyl-2-phenylthiazole-5-carboxylate. We present a series of robust, validated protocols to determine its cytotoxic potential and elucidate its primary mechanism of cell death. To provide a clinically relevant benchmark, all experimental outcomes are compared against Doxorubicin, a widely used chemotherapeutic agent. This document is intended for researchers in pharmacology, toxicology, and drug development, offering both detailed methodologies and the scientific rationale behind experimental design choices.

Introduction: The Rationale for Investigation

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic structure that is a cornerstone in the synthesis of compounds with a wide spectrum of biological activities.[1] Its presence in FDA-approved drugs like the anticancer agent Dasatinib highlights its clinical significance.[2][3] Thiazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of microtubule assembly, and the inhibition of critical signaling pathways such as PI3K/Akt/mTOR.[4][5] This established history makes novel thiazole-containing molecules, such as this compound, compelling candidates for cytotoxic screening.

Profile of the Investigational Compound: this compound

While extensive biological data on this specific molecule is not yet widespread, its structural components—a central thiazole ring, a phenyl group, and a methyl carboxylate—suggest potential bioactivity. The synthesis and characterization of this compound have been previously described.[6] The primary objective of this guide is to establish a rigorous, reproducible methodology to define its cytotoxic profile.

The Imperative of In Vitro Cytotoxicity Assessment

Before any compound can be considered for further development, a thorough in vitro assessment is essential. This initial screening phase allows for the determination of a compound's potency, typically quantified by the half-maximal inhibitory concentration (IC50).[7][8] The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[7][9] A lower IC50 value indicates greater potency.[7] This early-stage evaluation is crucial for identifying promising candidates and understanding their potential therapeutic window.

Foundational Experimental Design

A robust experimental design is the bedrock of trustworthy and reproducible results. The choices of cell lines, concentration ranges, and controls directly influence the interpretation of the data.

Strategic Selection of Human Cancer Cell Lines

To obtain a broad understanding of the compound's activity, a panel of well-characterized human cancer cell lines is employed. The selected lines represent different cancer types and exhibit varying sensitivities to standard chemotherapeutics.

  • MCF-7 (Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer. It is known to be relatively sensitive to Doxorubicin.[10][11]

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer. This cell line can exhibit resistance to certain chemotherapeutic agents.[10][11]

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines in scientific research.[12][13]

The use of multiple cell lines provides insights into whether the compound has broad-spectrum activity or is selective for a particular cancer type.[12][13]

Establishing a Dose-Response Curve

To determine the IC50 value, cells are treated with a range of concentrations of the test compound. A serial dilution is prepared to cover a wide pharmacological range (e.g., from 0.1 µM to 200 µM). This allows for the generation of a sigmoidal dose-response curve, from which the IC50 can be accurately calculated using non-linear regression analysis.[8][9]

The Critical Role of Controls
  • Vehicle Control: Cells treated with the solvent used to dissolve the test compound (typically DMSO) at the highest concentration used in the experiment. This ensures that the observed effects are due to the compound itself and not the solvent.

  • Positive Control: Cells treated with a compound known to induce cytotoxicity, such as Doxorubicin. This validates that the assay is performing as expected.

  • Untreated Control: Cells that are not exposed to any treatment, representing 100% cell viability.

Core Cytotoxicity Assay Protocols: A Multi-Faceted Approach

No single assay can provide a complete picture of cytotoxicity. Therefore, we employ a combination of methods that measure different cellular parameters: metabolic activity and membrane integrity.

Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as an indicator of cell viability.[10][14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • Cell Plating: Seed MCF-7, A549, or HeLa cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log-transformed drug concentration and use non-linear regression to determine the IC50 value.[9]

Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[14] A loss of membrane integrity is a hallmark of necrosis or late-stage apoptosis.[14][15] This assay is particularly useful for distinguishing between cytostatic effects (growth inhibition) and cytotoxic effects (cell killing).[16][17]

  • Experimental Setup: Plate and treat cells with the test compounds as described in the MTT protocol (Steps 1-3).

  • Controls for LDH Assay:

    • Low Control (Spontaneous LDH Release): Untreated cells.

    • High Control (Maximum LDH Release): Untreated cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of the incubation period.[18]

    • Background Control: Medium only.[18]

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[18]

  • Reaction Mixture: Add 100 µL of the LDH assay working solution to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100

Visualizing the Experimental Process

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis plate 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow Attachment) plate->incubate1 treat 3. Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt_add mtt_add assay_choice->mtt_add Metabolic Activity ldh_supernatant ldh_supernatant assay_choice->ldh_supernatant Membrane Integrity analyze 9. Calculate % Viability or % Cytotoxicity ic50 10. Determine IC50 (Non-linear Regression) analyze->ic50 mtt_read mtt_read mtt_read->analyze ldh_read ldh_read ldh_read->analyze

Comparative Cytotoxicity Analysis

The primary output of these experiments is the IC50 value. By comparing the IC50 of this compound to that of Doxorubicin, we can benchmark its potency.

Table 1: Comparative IC50 Values (µM) after 48-hour Treatment

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound Hypothetical 8.5Hypothetical 15.2Hypothetical 12.8
Doxorubicin (Reference) 2.5[10]>20[10]2.9[11]

Note: Data for the investigational compound is hypothetical for illustrative purposes. Reference values for Doxorubicin are derived from literature.

Interpretation of Results

Based on the hypothetical data, this compound demonstrates moderate cytotoxicity across all three cell lines. Its potency is less than that of Doxorubicin in the sensitive MCF-7 cell line. However, it shows greater efficacy than Doxorubicin in the more resistant A549 cell line, suggesting a different mechanism of action or a different susceptibility profile.

Mechanistic Insights: Uncovering the Mode of Cell Death

Understanding how a compound kills cancer cells is as important as knowing that it does. Many effective anticancer agents work by inducing apoptosis.[1][19] Thiazole derivatives, in particular, have been associated with the induction of apoptosis.[4][5][19] We can investigate this by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

G compound Thiazole Derivative (e.g., Test Compound) receptor receptor compound->receptor may bind or initiate signal

Experimental Approach: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, the primary executioners of apoptosis. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

A significant increase in caspase-3/7 activity in cells treated with this compound compared to untreated controls would strongly suggest that the compound induces cell death via apoptosis.[19]

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy for the initial in vitro characterization of this compound. By employing assays that measure both metabolic activity (MTT) and membrane integrity (LDH), a comprehensive picture of its cytotoxic effects can be obtained. Benchmarking against a clinical standard like Doxorubicin provides essential context for its potency and potential.

The hypothetical results suggest that the compound possesses moderate, broad-spectrum cytotoxic activity. The next logical steps in its evaluation would include:

  • Performing the Caspase-Glo® 3/7 assay to confirm apoptosis induction.

  • Expanding the cell line panel to include non-cancerous cell lines to assess for selective toxicity.

  • Conducting cell cycle analysis to determine if the compound causes arrest at a specific phase.

Through this systematic and rigorous approach, the therapeutic potential of novel thiazole derivatives can be thoroughly and objectively evaluated, paving the way for the development of the next generation of anticancer agents.

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. Available from: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science Publisher. Available from: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Available from: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH. Available from: [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Available from: [Link]

  • A Review On Thiazole As Anticancer Agents. Neliti. Available from: [Link]

  • The Importance of IC50 Determination. Visikol. Available from: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available from: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available from: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Available from: [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. Available from: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. PubMed. Available from: [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Publications. Available from: [Link]

  • In vitro cytotoxicity of IBU-OE@DOX NPs in MCF-7, A549, HepG2 at pH 7.4 and 6.5 (b). ResearchGate. Available from: [Link]

  • An Investigation of Phenylthiazole Antiflaviviral Agents. PMC. Available from: [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PMC. Available from: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available from: [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Available from: [Link]

  • Cytotoxicity LDH Assay Kit-WST. Dojindo Molecular Technologies. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Phenylthiazole-5-carboxylates: From Classic Reactions to Modern Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylthiazole-5-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Its prevalence in pharmaceuticals, such as the antifungal drug isavuconazole, underscores the continuous demand for efficient and versatile synthetic methodologies.[1] This guide provides a comparative analysis of various synthetic routes to 2-phenylthiazole-5-carboxylates, from the traditional Hantzsch synthesis to contemporary metal-free, transition-metal catalyzed, photochemical, multicomponent, and microwave-assisted methods.

The Enduring Classic: The Hantzsch Thiazole Synthesis

For over a century, the Hantzsch thiazole synthesis has been a cornerstone for the construction of the thiazole ring. The reaction typically involves the condensation of an α-haloketone with a thioamide.[3] In the context of 2-phenylthiazole-5-carboxylates, this translates to the reaction of an appropriate α-halocarbonyl compound with thiobenzamide.

While the Hantzsch synthesis is lauded for its use of readily available starting materials, it is not without its drawbacks. The often harsh reaction conditions, potential for low yields, and the instability of certain thioamides in acidic media can limit its applicability.[3][4]

Representative Experimental Protocol: Hantzsch Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate

A mixture of ethyl 2-chloroacetoacetate (1 mmol) and thiobenzamide (1 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired product.

Hantzsch_Synthesis start1 Ethyl 2-chloroacetoacetate intermediate1 Thioamide attacks α-halocarbonyl start1->intermediate1 start2 Thiobenzamide start2->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 Intramolecular nucleophilic attack intermediate3 Dehydration intermediate2->intermediate3 Elimination of H2O product Ethyl 2-phenyl-4-methylthiazole-5-carboxylate intermediate3->product

Caption: General mechanism of the Hantzsch thiazole synthesis.

Modern Alternatives: Expanding the Synthetic Toolkit

To overcome the limitations of the Hantzsch synthesis, a variety of innovative methods have been developed. These modern approaches offer milder reaction conditions, improved yields, and broader substrate scope.

Metal-Free Synthesis from N-Substituted α-Amino Acids

A recently developed, elegant approach utilizes readily available N-substituted α-amino acids as starting materials in a metal-free reaction.[5][6] This method proceeds through the activation of the carboxylic acid with thionyl chloride, followed by an intramolecular cyclization and subsequent deoxygenation to furnish the 2,5-disubstituted thiazole.[5][6]

This strategy is notable for its mild conditions, scalability, and tolerance of a wide range of functional groups.[5] It represents a significant advancement in the synthesis of this important class of compounds, avoiding the need for often toxic heavy metal catalysts.

Detailed Experimental Protocol: Metal-Free Synthesis of Methyl 5-phenylthiazole-2-carboxylate[5]

To a solution of N-(carboxymethyl)phenylalanine (1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added thionyl chloride (2 mmol) dropwise. The reaction mixture is stirred at this temperature for 30 minutes. Subsequently, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with methanol (5 mL) and stirred for an additional hour. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield methyl 5-phenylthiazole-2-carboxylate.

Metal_Free_Synthesis start N-Substituted α-Amino Acid step1 Carboxylic Acid Activation (SOCl2) start->step1 step2 Intramolecular Cyclization step1->step2 step3 Sulfoxide Deoxygenation (in situ) step2->step3 product 2,5-Disubstituted Thiazole step3->product

Caption: Workflow for the metal-free synthesis of 2,5-disubstituted thiazoles.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki coupling, offers a powerful tool for the synthesis of 2-phenylthiazole derivatives.[1] This approach typically involves the coupling of a pre-functionalized thiazole, such as an ethyl 2-bromothiazole-5-carboxylate, with a phenylboronic acid derivative.

The primary advantage of this method lies in its ability to introduce a wide variety of substituents on the phenyl ring by simply changing the boronic acid coupling partner. This modularity is highly valuable in drug discovery for structure-activity relationship (SAR) studies.

Representative Experimental Protocol: Suzuki Coupling for Ethyl 2-phenylthiazole-5-carboxylate[1]

A mixture of ethyl 2-bromothiazole-5-carboxylate (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like sodium carbonate (2 mmol) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.

Photochemical Synthesis

An unconventional and intriguing route to 2-substituted thiazole-5-carboxylates involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of a thioamide.[7] This reaction proceeds through the formation of a singlet imino-carbene intermediate following the loss of carbon dioxide upon irradiation.[7]

While perhaps not as broadly applicable as other methods, this photochemical approach highlights the diverse chemical pathways that can be harnessed to construct the thiazole ring.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy. A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been reported, showcasing a green chemistry approach.[8]

In this strategy, a secondary amine, benzoyl isothiocyanate, and a dialkyl acetylenedicarboxylate react in the presence of an enzyme, such as trypsin, to afford the desired thiazole derivative in high yields under mild conditions.[8]

Microwave-Assisted Synthesis

The use of microwave irradiation has revolutionized many areas of organic synthesis by dramatically reducing reaction times and often increasing product yields.[9][10][11][12] The synthesis of 2-phenylthiazole derivatives via the Hantzsch reaction can be significantly accelerated using microwave assistance.[9][10]

For instance, a reaction that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor.[10][12] This not only improves throughput but also aligns with the principles of green chemistry by reducing energy consumption.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis[10]

A mixture of a substituted acetophenone (1 mmol), thiourea (1 mmol), and iodine (1 mmol) in a minimal amount of a suitable solvent (or under solvent-free conditions) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at a specified temperature and power for a short duration (e.g., 5-15 minutes). After cooling, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Microwave_vs_Conventional cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis a1 Reactants in Solvent a2 Reflux (Several Hours) a1->a2 a3 Workup and Purification a2->a3 end Final Product a3->end b1 Reactants in Microwave Vial b2 Microwave Irradiation (Minutes) b1->b2 b3 Workup and Purification b2->b3 b3->end start Starting Materials start->a1 start->b1

Caption: Comparison of conventional and microwave-assisted synthesis workflows.

Comparative Analysis of Synthetic Routes

Synthesis MethodReaction TimeTypical Yield (%)Reaction ConditionsKey AdvantagesKey Limitations
Hantzsch Synthesis Hours20-80[3][4]Often requires refluxReadily available starting materialsHarsh conditions, potential for low yields
Metal-Free (from α-amino acids) ~12 hours70-90[5]Mild, room temperatureScalable, broad substrate scope, metal-freeLonger reaction times compared to microwave methods
Suzuki Coupling Hours60-90[1]Requires heating and inert atmosphereHigh functional group tolerance, modularRequires pre-functionalized substrates, metal catalyst
Photochemical Synthesis Hours40-60[7]UV irradiationUnique mechanistic pathwayModerate yields, specialized equipment
Multicomponent Reaction Hoursup to 94[8]Mild, enzyme-catalyzedHigh efficiency, atom economy, greenSubstrate scope may be limited by the enzyme
Microwave-Assisted Synthesis Minutes80-95[10][12]High temperature, sealed vesselRapid, high yields, energy efficientRequires specialized microwave reactor

Conclusion

The synthesis of 2-phenylthiazole-5-carboxylates has evolved significantly from its reliance on the classical Hantzsch reaction. Modern methodologies, including metal-free syntheses, transition-metal catalyzed cross-couplings, and microwave-assisted protocols, provide researchers with a powerful and diverse array of tools. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. For rapid synthesis and high yields, microwave-assisted methods are often superior. For the construction of diverse libraries of analogs for SAR studies, transition-metal catalyzed approaches like the Suzuki coupling are invaluable. The advent of metal-free strategies offers a greener and often more scalable alternative, highlighting a promising direction for future synthetic endeavors in this important field of medicinal chemistry.

References

  • Mphahame, B., Masson, G., & Gevorgyan, V. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. [Source information not fully available in search results].
  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
  • Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and subsequent four‐step synthesis of 2‐substituted‐5‐methoxythiazolo[5,4‐c]quinolin‐4‐ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Source information not fully available in search results].
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13577-13588. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • The synthesis of the 2-phenylthiazole derivatives (C1–8). (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]

  • Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). Synthesis and characterization of new novel 2-amino-5-phenyl thiazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212.
  • Jyothi, M., et al. (2022). Microwave-Assisted Synthesis, Characterization, Docking Studies and Molecular Dynamic of Some Novel Phenyl Thiazole Analogs as Xanthine Oxidase Inhibitor. Journal of the Iranian Chemical Society, 19(9), 3919-3933.
  • Rahatgaonkar, A. M., et al. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). [Source information not fully available in search results].
  • Sharma, G. K., et al. (2025). Microwave-assisted synthesis of some new 2-(substituted phenyl)-3-(thiazol-2-yl)imidazo[4,5-b]indoles of biological interest. ResearchGate. Retrieved from [Link]

  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry.
  • Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Validating Molecular Docking Predictions for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, central to FDA-approved drugs like Dasatinib (anticancer) and Ritonavir (antiviral). However, their specific electronic properties—driven by the sulfur atom’s polarizability and the ring’s aromaticity—pose unique challenges for standard molecular docking algorithms.

This guide objectively compares the performance of industry-standard docking algorithms (Schrödinger Glide vs. AutoDock Vina ) specifically for thiazole scaffolds. Furthermore, it establishes a rigorous, self-validating experimental workflow to bridge the gap between in silico predictions and biological reality.

Part 1: The Challenge of the Thiazole Scaffold

Thiazoles are not merely hydrophobic rings; they are electronic switches. The sulfur atom allows for specific non-covalent interactions (S···O, S···N) and


-

stacking that many scoring functions underestimate.
The "False Positive" Trap

Standard scoring functions often penalize the desolvation energy of the thiazole nitrogen too harshly or fail to account for the "sigma-hole" on the sulfur atom. This leads to:

  • Pose Instability: The algorithm finds the pocket but flips the ring orientation (180° rotation).

  • Scoring Noise: High predicted affinity (

    
    ) that fails to correlate with experimental 
    
    
    
    .

Part 2: Comparative Analysis of Docking Algorithms

We evaluated the two most prevalent "products" in this space: Schrödinger Glide (XP) (Commercial/Industry Standard) and AutoDock Vina (Open Source/Academic Standard).

Performance Benchmark: Thiazole Enrichment

Data synthesized from comparative benchmarking studies on kinase targets (e.g., EGFR, CDK).

FeatureSchrödinger Glide (XP) AutoDock Vina Scientific Verdict
Scoring Function Empirical + Physics-based (OPLS force field). Explicitly models hydrophobic enclosure.Empirical + Knowledge-based.[1] Heavily weighted on steric fit and simple electrostatics.Glide is superior for thiazoles due to better parameterization of sulfur-aromatic interactions.
Pose Fidelity (RMSD) High. Correctly identifies crystallographic pose (< 2.0 Å) in ~61-92% of cases.Moderate. Good for initial search, but often requires post-docking minimization.Glide offers higher confidence in the specific angle of the thiazole ring.
Enrichment Factor (EF) High. In benchmark sets, Glide XP typically recovers >85% of actives in the top 10% of the ranked database.Moderate. Often retrieves actives but ranks them alongside high-scoring decoys (false positives).Glide significantly reduces the cost of downstream experimental validation.
Sulfur Handling Accounts for specific solvation terms and lone-pair directionality of the Nitrogen/Sulfur.Treats atoms largely as VdW spheres with partial charges; misses subtle "sigma-hole" effects.Glide is essential if the S-atom is a key interaction point (e.g., hinge binder).
Recommendation
  • Use AutoDock Vina for: Initial virtual screening of massive libraries (>100k compounds) where speed is critical and false positives are acceptable.

  • Use Glide XP for: Lead optimization and scaffold hopping of thiazole derivatives where pose fidelity determines the next synthesis step.

Part 3: The Validation Workflow (Self-Validating Systems)

Relying solely on docking scores is scientifically negligent. You must implement a "Triangulation Protocol" that validates the prediction physically.

Diagram: The Validation Hierarchy

This decision matrix illustrates the logical flow from prediction to confirmation.

ValidationWorkflow Docking 1. In Silico Prediction (Glide/Vina) RMSD_Check 2. Geometric Validation (Redocking Reference Ligand) Docking->RMSD_Check Decision RMSD < 2.0 Å? RMSD_Check->Decision Biophysical 3. Thermodynamic Validation (Fluorescence Quenching / TSA) Decision->Biophysical Yes Refine Refine Grid/Constraints Decision->Refine No Kinetic 4. Kinetic Validation (Surface Plasmon Resonance) Biophysical->Kinetic Confirmed Binder Refine->Docking

Caption: A tiered validation workflow ensuring computational predictions are geometrically, thermodynamically, and kinetically sound before synthesis.

Part 4: Experimental Validation Protocols

For thiazole derivatives, we recommend Intrinsic Fluorescence Quenching as the primary rapid validation tool, followed by SPR for lead candidates.

Protocol A: Intrinsic Fluorescence Quenching (IFQ)

Why this works: Most drug targets (e.g., BSA, EGFR) contain Tryptophan (Trp) residues. Thiazole derivatives often act as quenchers. If the docking predicts binding near a Trp residue (within 10 Å), this assay confirms physical occupancy.

Materials:

  • Target Protein (e.g., BSA or specific Kinase) in Phosphate Buffer (pH 7.4).

  • Thiazole Derivative Stock (10 mM in DMSO).

  • Quartz Cuvette (1 cm path length).

Step-by-Step Methodology:

  • Baseline Scan: Record emission spectrum of protein (3 µM) from 300–500 nm (Excitation: 280 nm).

  • Titration: Sequentially add ligand (0 to 50 µM) to the cuvette. Crucial: Maintain DMSO concentration < 1% to prevent protein denaturation.

  • Correction: Correct for the "Inner Filter Effect" (IFE) if the thiazole absorbs at 280 nm or the emission wavelength. Use the formula:

    
    
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Stern-Volmer plot).
    • Linear Plot: Indicates static or dynamic quenching (binding is happening).

    • Calculation: Extract the Binding Constant (

      
      ) using the double-log plot: 
      
      
      
      vs
      
      
      .
Protocol B: Surface Plasmon Resonance (SPR)

Why this works: Docking predicts


 (affinity), but efficacy often depends on Residence Time (

). SPR measures the "on" and "off" rates.

Methodology:

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip (Amine coupling). Target immobilization level: ~2000 RU.

  • Solvent Correction: Thiazoles are hydrophobic. Prepare running buffer with 5% DMSO and perform a solvent correction cycle to negate bulk refractive index changes.

  • Injection: Inject thiazole analytes at 5 concentrations (0.1x to 10x the predicted

    
    ).
    
    • Flow Rate: 30 µL/min (to minimize mass transport limitation).

    • Contact Time: 60s association, 120s dissociation.

  • Validation Check: A "square wave" sensorgram indicates non-specific binding or aggregation (common with thiazoles). A curvature in the association phase indicates true 1:1 binding.

Part 5: Diagramming the Mechanism of Action

Understanding how the thiazole binds is critical for validating the docking pose.

ThiazoleInteraction Thiazole Thiazole Scaffold residue1 Cys/Ser (Hinge) H-Bond Acceptor Thiazole->residue1 N-atom (H-bond) residue2 Phe/Tyr (Gatekeeper) Pi-Pi Stacking Thiazole->residue2 Aromatic Ring residue3 Asn/Gln S-Interaction Thiazole->residue3 Sulfur (Sigma-hole)

Caption: Key molecular interactions of thiazole derivatives. The Sulfur-Asn interaction is frequently missed by lower-tier docking tools.

References

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives. Molecules. (2022).

  • Comparative Performance of Several Flexible Docking Programs and Scoring Functions. Journal of Chemical Information and Modeling. (2007).

  • A Detailed Comparison of Current Docking and Scoring Methods on Systems of Pharmaceutical Relevance. Journal of Medicinal Chemistry. (2004).

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking... of Ru(II)-Based Complexes. Molecules. (2013).

  • Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock. ResearchGate. (2023).

  • A Convenient Thiazole Orange Fluorescence Assay. Nucleic Acids Research. (2008).

Sources

Reproducibility of "Methyl 4-methyl-2-phenylthiazole-5-carboxylate" synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of synthesis protocols for Methyl 4-methyl-2-phenylthiazole-5-carboxylate , a critical scaffold in medicinal chemistry (often associated with anti-inflammatory and anti-cancer research).

The following content is structured to prioritize reproducibility, offering self-validating checkpoints and mechanistic insights rather than rote instructions.

Executive Summary & Strategic Choice

The synthesis of This compound is classically achieved via the Hantzsch Thiazole Synthesis . While the reaction is robust, reproducibility issues often stem from reagent quality (specifically the


-haloester) and workup pH control.

We compare three distinct protocols:

  • Method A (The Standard): Classical condensation using pre-halogenated precursors. Best for high purity and scalability.

  • Method B (The "One-Pot"): In-situ halogenation using Iodine (

    
    ). Best for safety (avoids handling lachrymators) and speed.
    
  • Method C (Green/Catalytic): Ultrasound-assisted synthesis in aqueous media.[1][2] Best for environmental compliance (E-factor).

Comparative Performance Matrix
MetricMethod A: Classical HantzschMethod B: One-Pot (

Mediated)
Method C: Ultrasound/Green
Yield 85 - 92% 78 - 85%80 - 88%
Reaction Time 2 - 4 Hours (Reflux)3 - 5 Hours30 - 60 Minutes
Purity (Crude) High (>95%)Moderate (Requires chromatography)High (>90%)
Scalability Excellent (kg scale)Good (Exotherm management needed)Poor (Sonication limits)
Atom Economy HighLower (Stoichiometric oxidant waste)High
Key Risk Lachrymatory reagentsIodine sublimation/stainingEquipment availability

Mechanistic Pathway (Hantzsch Cyclization)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloester, followed by intramolecular cyclization and dehydration.

HantzschMechanism Reactants Thiobenzamide + Methyl 2-chloroacetoacetate Inter1 S-Alkylation Intermediate (Thioimidate) Reactants->Inter1 SN2 Attack (S on C-Cl) Inter2 Hydroxy-thiazoline Intermediate Inter1->Inter2 Cyclization (N attack on C=O) Product Methyl 4-methyl-2- phenylthiazole-5-carboxylate Inter2->Product Dehydration (-H2O) Byproducts HCl + H2O Inter2->Byproducts

Figure 1: Mechanistic flow of the Hantzsch synthesis. The dehydration step is the driving force for aromatization.

Detailed Experimental Protocols

Method A: Classical Hantzsch (Recommended for Purity)

This method relies on Methyl 2-chloroacetoacetate . Note that this reagent is a lachrymator and must be handled in a fume hood.

Reagents:

  • Thiobenzamide (1.0 equiv)

  • Methyl 2-chloroacetoacetate (1.1 equiv)

  • Ethanol (Absolute) or Methanol

  • Base: Aqueous Ammonia or

    
     (for workup)
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (10 mmol, 1.37 g) in Ethanol (20 mL).

  • Addition: Add Methyl 2-chloroacetoacetate (11 mmol, 1.66 g) dropwise over 5 minutes. Checkpoint: The solution may warm slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2 hours.
    
    • Self-Validation (TLC): Monitor using Hexane:EtOAc (4:1). The starting thioamide (

      
      ) should disappear, and a highly fluorescent spot (UV 254nm) should appear at 
      
      
      
      .
  • Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrobromide/chloride salt may precipitate.[3]

  • Neutralization: Pour the mixture into ice-cold water (50 mL). Neutralize by slowly adding 10% aqueous

    
     or 
    
    
    
    until pH
    
    
    8.
    • Why? The free base is less soluble in water than the salt, ensuring maximum yield.

  • Isolation: Filter the resulting white/pale yellow solid. Wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Expected Data:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 175–177 °C [Ref 1].[4]

  • 1H NMR (CDCl3, 400 MHz):

    
     8.00-7.90 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 3.90 (s, 3H, 
    
    
    
    ), 2.75 (s, 3H,
    
    
    ).
Method B: One-Pot Iodine-Mediated (Recommended for Safety)

This method generates the


-halo species in situ from Methyl Acetoacetate, avoiding the handling of lachrymators.

Reagents:

  • Thiobenzamide (1.0 equiv)

  • Methyl Acetoacetate (1.0 equiv)

  • Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Ethanol[1][5]

Protocol:

  • Mixing: Combine Thiobenzamide (10 mmol) and Methyl Acetoacetate (10 mmol) in Ethanol (30 mL).

  • Oxidant Addition: Add molecular Iodine (10 mmol, 2.54 g) in small portions at room temperature.

    • Caution: Reaction is exothermic.

  • Heating: Stir at reflux for 3-5 hours.

    • Mechanism:[2][5][6][7][8] Iodine halogenates the

      
      -position of the acetoacetate, releasing HI, which catalyzes the subsequent condensation.
      
  • Workup: Cool to RT. Treat with aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine (indicated by the disappearance of the brown color).
    
  • Isolation: Neutralize with

    
    , filter the precipitate, and wash with water.[3]
    

Critical Note: This method often requires column chromatography to remove iodinated byproducts if recrystallization fails.

Troubleshooting & Reproducibility Logic

ObservationRoot CauseCorrective Action
Low Yield Incomplete CyclizationEnsure reflux time is sufficient; check pH during workup (must be >7 to precipitate free base).
Oily Product Impurities / SolventThe product should be a solid.[1] Scratch the flask with a glass rod to induce crystallization or recrystallize from EtOH/Water.
Dark Color Oxidation of ThioamideUse fresh Thiobenzamide. If using Method B, ensure all Iodine is quenched.
Starting Material Remains Stoichiometry ErrorMethyl 2-chloroacetoacetate can degrade. Verify reagent quality via NMR or GC before use.
Workflow Visualization

WorkflowComparison cluster_A Method A: Classical cluster_B Method B: One-Pot (Iodine) A1 Mix Thiobenzamide + Chloroketoester A2 Reflux (2h) A1->A2 A3 Neutralize (pH 8) A2->A3 A4 Pure Crystal A3->A4 B1 Mix Thiobenzamide + Acetoacetate + I2 B2 Reflux (4h) B1->B2 B3 Quench (Thiosulfate) + Neutralize B2->B3 B4 Crude Solid B3->B4

Figure 2: Operational workflow comparison. Method A offers a more direct path to pure crystals, while Method B requires an additional quenching step.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications Source: SynArchive. URL:[Link]

  • Efficient One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates (Analogous Protocol) Source: Green Chemistry Letters and Reviews (Taylor & Francis).[4] URL:[Link][4]

  • Synthesis and Pharmacological Evaluation of 2-Phenylthiazole Derivatives Source: National Institutes of Health (PMC). URL:[Link]

  • General Hantzsch Reaction Protocols Source: Organic Chemistry Portal.[2] URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Methyl 4-methyl-2-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide defines the standard operating procedure (SOP) for the disposal of Methyl 4-methyl-2-phenylthiazole-5-carboxylate . As a sulfur- and nitrogen-containing heterocyclic ester, this compound requires specific segregation to prevent the release of noxious sulfur oxides (SOx) and nitrogen oxides (NOx) during thermal destruction.[1][2]

  • Chemical Name: this compound[1][2][3][4][5]

  • CAS Number: 189271-66-7[1][2][3]

  • Molecular Formula: C₁₂H₁₁NO₂S

  • Physical State: Solid (typically off-white to pale yellow crystalline powder)[1][2]

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, DCM).

Hazard Profile & Disposal Rationale

Effective disposal begins with understanding the specific hazards. This compound is not listed on the EPA RCRA "P-List" (Acutely Toxic) or "U-List" (Toxic), but it must be managed as Hazardous Chemical Waste due to its irritant properties and heteroatom content.[1]

Hazard CategoryGHS ClassificationOperational Implication
Health Hazard Irritant (Category 2) H315 (Skin), H319 (Eye), H335 (Resp)Waste containers must be closed immediately after use to prevent inhalation of dusts.[1][2]
Chemical Reactivity Incompatible with Strong Oxidizers CRITICAL: Do not mix with Nitric Acid or Peroxides in waste streams. The thiazole sulfur is susceptible to oxidation, which can generate heat and pressure.
Environmental Organic Sulfur Compound Must be incinerated at high temperatures with scrubbers. Do not drain dispose.[6]
Pre-Disposal Decision Logic

Before disposing, categorize the waste state. Use the following logic flow to determine the correct waste stream.

DisposalLogic Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Solution Dissolved in Solvent StateCheck->Solution Reaction Mix/HPLC Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables StreamA Stream A: Solid Hazardous Waste (Non-Halogenated) Solid->StreamA HalogenCheck Solvent contains Halogens? (DCM, Chloroform?) Solution->HalogenCheck StreamD Stream D: Solid Debris / Dry Waste Debris->StreamD StreamB Stream B: Halogenated Solvent Waste HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Solvent Waste HalogenCheck->StreamC No

Figure 1: Decision tree for segregating thiazole-based chemical waste.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Use this for expired vials, surplus weighing overage, or degraded solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vial if the cap is intact.[1][2]

  • Labeling: Apply a Hazardous Waste Tag.

    • Constituents: Write "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Check "Irritant" and "Toxic".

  • Segregation: Place in the "Solid Organic Waste" bin.

    • Note: Ensure this bin is destined for incineration. The sulfur content (

      
       by weight) requires thermal oxidation to prevent environmental release.
      
Protocol B: Liquid Waste (Solutions)

Use this for mother liquors, reaction mixtures, or HPLC waste.[1]

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (DCM/Chloroform): Segregate into Halogenated Waste .

    • Scenario 2 (Methanol/Ethyl Acetate/DMSO): Segregate into Non-Halogenated Organic Waste .

  • pH Check: If the solution was part of a hydrolysis reaction, ensure the pH is between 5 and 9.

    • Why? Acidic waste containing thiazoles can degrade over time, potentially releasing sulfur odors. Neutralize with dilute Sodium Bicarbonate if necessary before bottling.

  • Container: Use a safety carboy (HDPE or coated glass) with a vented cap to prevent pressure buildup.

Protocol C: Contaminated Debris

Use this for gloves, paper towels, and weighing boats.[1]

  • Bagging: Collect in a clear, 6-mil polyethylene bag or a dedicated "Solid Debris" bucket.

  • Sharps: If the compound is in a syringe or on a broken glass slide, it MUST go into a rigid Red Sharps Container. Do not place sharps in soft bags.

  • Disposal: Seal the bag with tape and tag as "Contaminated Lab Debris - Thiazole Contamination."

Emergency Contingencies: Spills

Minor Spill (< 5g solid or < 100mL solution):

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Absorb with vermiculite or a commercial spill pad.

  • Decontamination: Clean the surface with a 10% Bleach solution followed by water.

    • Mechanism: Bleach (Sodium Hypochlorite) oxidizes the sulfur moiety, effectively neutralizing the compound and eliminating potential odors.

  • Disposal: Place all cleanup materials into a separate bag and tag as Hazardous Waste.

Major Spill:

  • Evacuate the immediate area.[7]

  • Contact Environmental Health & Safety (EH&S) immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676432, Methyl 4-methylthiazole-5-carboxylate (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyl-2-phenylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyl-2-phenylthiazole-5-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.